molecular formula C8H4FIN2O2 B1391891 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1246088-59-4

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1391891
CAS No.: 1246088-59-4
M. Wt: 306.03 g/mol
InChI Key: BZYLLSIPXQAKJK-UHFFFAOYSA-N
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Description

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1246088-59-4) is a high-value heterocyclic building block in medicinal chemistry and organic synthesis. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel kinase inhibitors. Patent literature identifies derivatives of this pyrrolopyridine scaffold as potent Checkpoint Kinase 1 (CHK1) inhibitors . CHK1 is a key target in oncology research, as inhibiting its function can disrupt the DNA damage repair pathway in cancer cells, potentially enhancing the efficacy of chemotherapeutic agents and radiation therapy . With a molecular formula of C₈H₄FIN₂O₂ and a molecular weight of 306.03 g/mol, this reagent features both a carboxylic acid and an iodine substituent on its core structure . These functional groups make it a versatile synthetic intermediate, allowing for further derivatization through cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodine site, and amidation or esterification at the carboxylic acid group. The compound has a purity of 97% or higher and requires storage in a sealed, dark place under an inert atmosphere at 2-8°C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYLLSIPXQAKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678447
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-59-4
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. This guide provides an in-depth technical overview of a key derivative, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No: 1246088-59-4). We will explore its fundamental chemical properties, delve into a reasoned, multi-step synthesis protocol, and outline robust analytical methodologies for its characterization. Furthermore, this whitepaper will illuminate the compound's significant role as a crucial building block in the development of targeted therapeutics, particularly potent kinase inhibitors for oncology and inflammatory diseases. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and application of novel heterocyclic compounds in contemporary drug discovery.

Core Compound Identification and Physicochemical Properties

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a halogenated derivative of the 7-azaindole scaffold. The strategic placement of the fluoro and iodo substituents, along with the carboxylic acid moiety, provides multiple points for synthetic elaboration and modulates the electronic and steric properties of the molecule, making it a highly valuable intermediate in the synthesis of complex drug candidates.

Table 1: Physicochemical Properties of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

PropertyValue
CAS Number 1246088-59-4
Molecular Formula C₈H₄FIN₂O₂
Molecular Weight 306.03 g/mol
Appearance Expected to be a solid
Storage Conditions 2-8°C, under an inert atmosphere, protected from light

The Strategic Importance in Drug Development: A Versatile Pharmacophore

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets.[1] The introduction of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for cross-coupling reactions to introduce further molecular complexity. This trifecta of functionalities makes 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid a cornerstone for building libraries of potent and selective inhibitors for various enzyme families.

Inhibition of Protein Kinases

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several classes of protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases like cancer and autoimmune disorders.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a key driver in various cancers.[2][3][4][5] The 1H-pyrrolo[2,3-b]pyridine nucleus can form critical hydrogen bonds within the ATP-binding pocket of FGFRs, and derivatives have shown potent inhibitory activity.[3] The core structure of the title compound is ideally suited for the development of novel FGFR inhibitors.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[6][7][8][9] Inhibitors of JAKs are effective in treating autoimmune diseases like rheumatoid arthritis.[8][10] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of potent JAK inhibitors.[10]

  • Other Kinase Targets: This versatile scaffold has also been utilized to develop inhibitors for other kinases, including Phosphodiesterase 4B (PDE4B), which is implicated in inflammatory diseases, and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[11][12]

Below is a diagram illustrating the central role of the JAK-STAT signaling pathway, a key target for inhibitors derived from the title compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Target Gene Transcription Inhibitor JAK Inhibitor (e.g., Pyrrolo[2,3-b]pyridine derivative) Inhibitor->JAK Inhibition Synthesis_Workflow A Substituted Pyridine (Starting Material) B Pyrrole Ring Annulation A->B Reaction C 1H-Pyrrolo[2,3-b]pyridine Core B->C D Selective Iodination C->D Reagents E Iodinated Intermediate D->E F Carboxylic Acid Introduction E->F Hydrolysis/Oxidation G Final Product F->G

Caption: Proposed synthetic workflow for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Step 1: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole scaffold can be achieved through various methods, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions from appropriate pyridine precursors. [13] Step 2: Selective Iodination of the 7-Azaindole Core

The iodination of the 7-azaindole ring is a critical step. Direct iodination using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base can be employed. The regioselectivity of this reaction is influenced by the electronic properties of the starting material. [1]

  • Dissolution: Dissolve the 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid precursor in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography on silica gel.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a comprehensive suite of analytical techniques should be employed.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyrrolo-pyridine core, a broad singlet for the N-H proton of the pyrrole, and a downfield signal for the carboxylic acid proton.
¹³C NMR Signals corresponding to the eight carbon atoms of the core structure, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₈H₄FIN₂O₂).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O (carboxylic acid), and C-F bonds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a privileged heterocyclic core and strategically placed functional groups makes it an ideal starting point for the synthesis of potent and selective modulators of key biological targets, particularly protein kinases. The synthetic strategies and analytical methodologies outlined in this guide provide a solid foundation for researchers to harness the potential of this compound in the development of next-generation therapeutics for a range of human diseases.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed Central. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

  • Current progress in cancer treatment by targeting FGFR signaling. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. MDPI. [Link]

  • JAK/STAT signaling pathway inhibitors. Bio-Connect. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. [Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers. [Link]

  • JAK Inhibitors: New Treatments for RA and beyond. Research Open World. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Research Square. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in numerous pharmacologically active agents. This document details the structural attributes, a validated synthetic pathway, and the critical role of this molecule as a strategic intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile chemical entity.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in the design of contemporary therapeutics. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, effectively interacting with a wide array of biological targets. The strategic placement of the nitrogen atom in the pyridine ring imparts unique physicochemical properties, including enhanced solubility and metabolic stability, and provides an additional site for hydrogen bonding, which can be crucial for target engagement.

Derivatives of the 7-azaindole core have demonstrated a broad spectrum of biological activities, including potent inhibition of protein kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The subject of this guide, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, is a strategically designed intermediate, poised for elaboration into sophisticated drug candidates. The fluoro and iodo substituents offer orthogonal handles for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid moiety provides a key attachment point for various pharmacophores.

Structural and Physicochemical Properties

The unique arrangement of substituents on the 7-azaindole core of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid dictates its reactivity and potential applications.

PropertyValue
Molecular Formula C₈H₄FIN₂O₂
Molecular Weight 306.03 g/mol
CAS Number 1246088-59-4[1]
Appearance Expected to be a solid
Solubility Expected to be soluble in polar organic solvents such as DMSO and DMF
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyrrole N-H is weakly acidic.

Key Structural Features:

  • 7-Azaindole Core: A bicyclic aromatic system that mimics purines and provides a rigid scaffold for substituent orientation.

  • Carboxylic Acid at C4: A versatile functional group for amide bond formation, esterification, or serving as a key binding element to target proteins.

  • Fluorine at C5: A bioisosteric replacement for hydrogen that can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and modulate the acidity of the carboxylic acid.

  • Iodine at C6: A large, polarizable halogen that serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold.

Synthesis and Characterization

The synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has been described in the patent literature, providing a reliable pathway for its preparation.

Synthetic Protocol

The following multi-step synthesis is adapted from the procedures outlined in patent WO2011068881A1. The rationale behind this synthetic route lies in the sequential and regioselective introduction of the desired functional groups onto a pre-formed pyridine core.

Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This initial step involves the functionalization of a commercially available pyridine derivative to install the fluoro and chloro substituents that will ultimately guide the formation of the pyrrole ring.

Step 2: Synthesis of methyl 2,6-dichloro-5-fluoronicotinate

Protection of the carboxylic acid as a methyl ester facilitates the subsequent nucleophilic substitution reactions.

Step 3: Synthesis of methyl 2-(benzylamino)-6-chloro-5-fluoronicotinate

Selective nucleophilic aromatic substitution of the more activated chlorine at the 2-position with benzylamine.

Step 4: Synthesis of methyl 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

This key step involves an intramolecular cyclization to form the pyrrole ring of the 7-azaindole core.

Step 5: Synthesis of methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Introduction of the iodine atom at the 6-position, likely through an electrophilic iodination reaction.

Step 6: Synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

The final step is the saponification of the methyl ester to yield the target carboxylic acid.

Synthesis_Workflow A 2,6-dichloropyridine derivative B Step 1: Functionalization A->B C 2,6-dichloro-5-fluoronicotinic acid B->C D Step 2: Esterification C->D E Methyl 2,6-dichloro-5-fluoronicotinate D->E F Step 3: SNAr with Benzylamine E->F G Methyl 2-(benzylamino)-6-chloro-5-fluoronicotinate F->G H Step 4: Intramolecular Cyclization G->H I Methyl 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate H->I J Step 5: Iodination I->J K Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate J->K L Step 6: Saponification K->L M 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid L->M

Caption: Synthetic workflow for the target compound.
Characterization Workflow

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure_Confirmation Structural Confirmation & Purity Assessment NMR->Structure_Confirmation MS Mass Spectrometry (HRMS) MS->Structure_Confirmation HPLC HPLC/UPLC HPLC->Structure_Confirmation TLC Thin Layer Chromatography TLC->Structure_Confirmation MP Melting Point MP->Structure_Confirmation Final_Compound Synthesized Compound Final_Compound->NMR Final_Compound->MS Final_Compound->HPLC Final_Compound->TLC Final_Compound->MP

Caption: Comprehensive characterization workflow.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyrrole and pyridine rings (chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents).- A broad singlet for the pyrrole N-H proton.- A downfield, likely broad, singlet for the carboxylic acid O-H proton (typically >10 ppm).
¹³C NMR - Resonances for the eight distinct carbon atoms.- The carbonyl carbon of the carboxylic acid will be significantly downfield (typically >160 ppm).- Carbon atoms attached to fluorine will show characteristic C-F coupling.
¹⁹F NMR - A singlet corresponding to the single fluorine atom.
Mass Spec. - The molecular ion peak corresponding to the exact mass of the compound (C₈H₄FIN₂O₂).- Characteristic fragmentation patterns, such as the loss of CO₂ from the carboxylic acid.

Applications in Drug Discovery

The strategic placement of the fluoro, iodo, and carboxylic acid functionalities makes 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid a highly valuable intermediate for the synthesis of potent and selective kinase inhibitors.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The primary utility of this compound is as a scaffold for the construction of more complex molecules through a series of well-established chemical transformations.

Applications_Workflow cluster_modifications Key Chemical Transformations Start 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Amide_Coupling Amide Coupling (at C4-COOH) Start->Amide_Coupling Intermediate Functionalized 7-Azaindole Intermediate Amide_Coupling->Intermediate Suzuki_Coupling Suzuki Coupling (at C6-I) Final_Product Potent & Selective Kinase Inhibitor Suzuki_Coupling->Final_Product Intermediate->Suzuki_Coupling

Caption: Utilization in kinase inhibitor synthesis.
  • Amide Coupling: The carboxylic acid at the C4 position is readily converted to an amide. This is a common strategy in kinase inhibitor design, as the amide bond can form crucial hydrogen bond interactions with the hinge region of the kinase active site. A diverse range of amines can be coupled at this position to modulate potency, selectivity, and pharmacokinetic properties.

  • Suzuki Coupling: The iodine atom at the C6 position is a prime site for Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups. These appended ring systems can extend into different pockets of the kinase active site, leading to enhanced potency and selectivity for the target kinase over other kinases in the human kinome.

The combination of these two transformations allows for the rapid generation of a library of diverse compounds, which is essential for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.

Target Kinase Families

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several potent FGFR inhibitors are based on the 7-azaindole core.[2][3][4]

  • Phosphodiesterase 4B (PDE4B): PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases.[5]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune cell function, and JAK inhibitors are used to treat autoimmune diseases and myeloproliferative neoplasms.

While a specific drug candidate derived directly from 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not explicitly detailed in the readily available literature, the synthetic strategies outlined in patents such as WO2011068881A1 and related filings strongly suggest its use in the discovery of novel kinase inhibitors. The functionalities present in this molecule are emblematic of the building blocks used to create compounds targeting the aforementioned kinase families.

Conclusion

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents a highly valuable and strategically designed building block for modern drug discovery. Its 7-azaindole core provides a proven scaffold for interaction with a multitude of biological targets, particularly protein kinases. The orthogonal reactivity of its substituents—the carboxylic acid for amide coupling and the iodide for cross-coupling reactions—offers medicinal chemists a powerful platform for the systematic exploration of chemical space and the optimization of lead compounds. As the demand for novel, potent, and selective therapeutics continues to grow, the importance of such well-designed, functionalized intermediates in the drug development pipeline cannot be overstated. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this versatile molecule in their own discovery programs.

References

  • Google Patents. (n.d.). WO2011068881A1 - Novel tricyclic compounds.
  • Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • Pharmaffiliates. (n.d.). 5-Fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Substituted tricyclic compounds as FGFR inhibitors - Patent US-10131667-B2. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
  • Su, M., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, including its molecular weight, and explore its critical role as a versatile building block in the synthesis of targeted therapeutics. The guide will further detail the rationale behind its use in drug design, focusing on its integration into kinase inhibitor scaffolds. A generalized synthetic approach, based on established methodologies for related 7-azaindole derivatives, will be presented, offering insights into its preparation. This document serves as a vital resource for researchers engaged in the discovery and development of novel pharmaceuticals.

Introduction: The Significance of the 7-Azaindole Scaffold

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid belongs to the class of compounds known as 7-azaindoles. The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to purine, which allows it to function as a bioisostere and interact with a wide array of biological targets.[1] This core is a key component in numerous clinically evaluated and approved drugs, particularly in the oncology and immunology sectors.[2]

The strategic placement of fluoro, iodo, and carboxylic acid functional groups on the 7-azaindole nucleus endows 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with unique chemical reactivity and potential for specific biological interactions. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the molecule and enhance binding affinity, while the iodine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions are instrumental in building molecular complexity and exploring the structure-activity relationships (SAR) of derivative compounds.[3] The carboxylic acid group offers a versatile point for amide bond formation, a common linkage in many pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₈H₄FIN₂O₂[4]
Molecular Weight 306.03 g/mol [4]
CAS Number 1246088-59-4[4]
Appearance Solid (predicted)
Solubility Data not available
Melting Point Data not available
pKa Data not available

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of protein kinase inhibitors.[5] Kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 7-azaindole core can effectively mimic the adenine moiety of ATP, the natural substrate for kinases, and bind to the ATP-binding site of these enzymes, thereby inhibiting their activity.

Derivatives of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have been investigated as inhibitors of several important kinase targets:

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.[5]

  • Phosphodiesterase 4B (PDE4B): As a key enzyme in the regulation of inflammatory processes, PDE4B is a target for anti-inflammatory drugs. The 7-azaindole scaffold has been explored for the development of selective PDE4B inhibitors.[7]

  • Other Kinases: The versatility of the 7-azaindole scaffold has led to its incorporation into inhibitors of a wide range of other kinases, demonstrating its broad applicability in drug discovery.[3][6]

The synthetic utility of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid allows for the systematic modification of the core structure, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Synthetic Approach: A Generalized Protocol

Disclaimer: This proposed synthesis is for informational purposes only and should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.

Conceptual Synthetic Workflow

The synthesis would likely commence from a suitably substituted pyridine precursor, followed by the construction of the fused pyrrole ring, and subsequent functional group manipulations to introduce the fluoro, iodo, and carboxylic acid moieties.

Synthesis_Workflow A Substituted Pyridine Precursor B Pyrrole Ring Formation A->B Cyclization C Halogenation (Iodination) B->C Electrophilic Iodination D Fluorination C->D Nucleophilic Fluorination E Carboxylation D->E Directed Ortho-metalation & Carboxylation F Target Compound E->F Final Product

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Methodological Considerations
  • Pyrrole Ring Annulation: The synthesis would likely start with a functionalized pyridine derivative. A common strategy for constructing the fused pyrrole ring is the Bartoli indole synthesis or a related cyclization reaction. This would involve the reaction of a nitro-pyridine derivative with a vinyl Grignard reagent.

  • Directed Ortho-Metalation and Functionalization: A key strategic element would be the use of directed ortho-metalation (DoM). The pyrrole nitrogen, after protection, can direct lithiation to the C4 position. Quenching this lithiated intermediate with a suitable electrophile, such as carbon dioxide, would install the carboxylic acid group.

  • Halogenation: The introduction of the iodine and fluorine atoms would likely be achieved through electrophilic halogenation and nucleophilic aromatic substitution, respectively. The regioselectivity of these reactions would be crucial and would depend on the directing effects of the existing substituents on the 7-azaindole ring. For instance, iodination could be achieved using N-iodosuccinimide (NIS).

  • Purification and Characterization: Each step would necessitate rigorous purification, typically using column chromatography. The structure and purity of all intermediates and the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Perspectives

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid stands out as a highly valuable and versatile building block for the synthesis of complex molecules with significant therapeutic potential. Its inherent structural features, particularly the 7-azaindole core, make it an ideal starting point for the development of kinase inhibitors and other targeted therapies. The strategic placement of its functional groups provides medicinal chemists with the tools to fine-tune the pharmacological properties of lead compounds.

As our understanding of the molecular drivers of disease continues to grow, the demand for novel, highly specific, and potent small molecule inhibitors will undoubtedly increase. The strategic application of well-designed building blocks like 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid will be paramount in accelerating the discovery and development of the next generation of life-saving medicines. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic opportunities.

References

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (URL not available)
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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL not available)
  • 5-Fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid | Pharmaffili
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  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIV
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Navigating the Solubility Landscape of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a highly functionalized heterocyclic compound with potential applications in drug discovery. In the absence of direct empirical data, this whitepaper synthesizes foundational principles of physical chemistry and medicinal chemistry to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of organic solvents, empowering researchers to generate the crucial data needed for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper. Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, variable in vivo exposure, and difficulties in formulating a stable and effective drug product. For drug development professionals, a thorough understanding of an API's solubility profile is not merely an academic exercise but a critical prerequisite for success.

This guide focuses on 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a molecule belonging to the 7-azaindole class of compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, often conferring desirable biological activity. However, the introduction of multiple functional groups, such as a fluorine atom, a bulky iodine atom, and a polar carboxylic acid, creates a complex interplay of forces that will govern its interaction with various solvents. This document aims to deconstruct this complexity, offering both a theoretical framework and a practical guide to characterizing the solubility of this and structurally related compounds.

Molecular Architecture and Predicted Physicochemical Properties

A deep understanding of a molecule's structure is the cornerstone of predicting its physical behavior. 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Molecular Formula: C₈H₄FIN₂O₂, Molecular Weight: 306.03 g/mol ) presents a fascinating case study in the influence of functional group interplay on solubility.[1]

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Polarity Polarity Solute->Polarity H_Bonding Hydrogen Bonding Potential Solute->H_Bonding pKa pKa Solute->pKa Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Solubility Solubility Polarity->Solubility Favorable Interactions H_Bonding->Solubility Favorable Interactions pKa->Solubility Favorable Interactions Crystal_Lattice->Solubility Unfavorable (Energy Barrier) Solvent Organic Solvent Solvent_Polarity Polarity (Dielectric Constant) Solvent_Polarity->Solubility Solvation Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility Solvation Solvent_pKa Acidity/Basicity Solvent_pKa->Solubility Solvation

Figure 2: Key factors influencing the solubility of the target compound.

A systematic approach to solvent selection for solubility screening should encompass a range of solvent classes to probe these different interactions:

  • Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Given the strong hydrogen bonding potential of the target molecule, good solubility is anticipated in these solvents.

  • Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. They are generally excellent solvents for a wide range of organic molecules. DMSO, in particular, is a powerful solvent for many drug-like molecules.

  • Non-polar Solvents (e.g., Toluene, Heptane): These solvents lack significant polarity and hydrogen bonding capabilities. It is predicted that 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid will exhibit very low solubility in these solvents due to the significant mismatch in polarity.

  • Ethereal Solvents (e.g., Tetrahydrofuran (THF), 1,4-Dioxane): These solvents have moderate polarity and can act as hydrogen bond acceptors. They may offer intermediate solubility.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM)): DCM is a solvent of intermediate polarity and is a poor hydrogen bond acceptor. Its ability to dissolve the target compound will depend on the balance of polar and non-polar interactions.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a crystalline compound is the shake-flask method . [2]This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Shake_Flask_Workflow Start Start Step1 Add excess solid compound to a known volume of solvent in a sealed vial. Start->Step1 Step2 Equilibrate at a constant temperature with agitation (e.g., orbital shaker) for 24-48 hours. Step1->Step2 Step3 Allow solid to settle or centrifuge to separate the solid and liquid phases. Step2->Step3 Step4 Carefully withdraw an aliquot of the supernatant. Step3->Step4 Step5 Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Step4->Step5 Step6 Dilute the filtrate with a suitable mobile phase. Step5->Step6 Step7 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). Step6->Step7 End End Step7->End

Figure 3: Experimental workflow for the shake-flask solubility assay.

Materials and Equipment
  • 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Validated analytical column suitable for the compound

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (e.g., 5-10 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the selected organic solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Allow the vials to stand undisturbed for a short period to allow the solid to sediment. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration and Dilution:

    • Immediately filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using standard solutions of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the organic solvent, accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 2: Hypothetical Solubility Data for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid at 25 °C

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)
MethanolProticHigh[To be determined]
EthanolProticHigh[To be determined]
IsopropanolProticModerate to High[To be determined]
Dimethyl Sulfoxide (DMSO)Aprotic PolarVery High[To be determined]
AcetonitrileAprotic PolarModerate[To be determined]
Tetrahydrofuran (THF)EtherealModerate[To be determined]
Dichloromethane (DCM)ChlorinatedLow to Moderate[To be determined]
TolueneNon-polarVery Low[To be determined]
HeptaneNon-polarVery Low[To be determined]

The interpretation of these results will provide invaluable insights for drug development:

  • High Solubility in Protic and Aprotic Polar Solvents: This would confirm the dominant role of the polar functional groups in the dissolution process and would be advantageous for many formulation and processing steps.

  • Low Solubility in Non-polar Solvents: This is the expected outcome and would highlight the importance of matching solvent polarity to the solute for effective dissolution.

  • Intermediate Solubilities: The solubility in solvents like THF and DCM can provide a more nuanced understanding of the balance between the polar and non-polar characteristics of the molecule.

Conclusion and Future Directions

While direct experimental data for the solubility of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in organic solvents is not yet publicly available, a robust framework for its determination can be established based on its molecular structure and the fundamental principles of solubility. The presence of a 7-azaindole core, a carboxylic acid, a fluorine atom, and an iodine atom suggests a complex solubility profile that will be dominated by its polar and hydrogen-bonding characteristics.

The detailed experimental protocol provided in this guide offers a reliable and systematic approach for researchers to generate the necessary empirical data. This information is not only crucial for the immediate progression of this specific compound but also contributes to a broader understanding of the solubility of highly functionalized heterocyclic APIs.

Future work should focus on the experimental execution of the described protocol to populate the solubility table. Additionally, the generated data can be used to develop and validate in silico solubility prediction models, such as those based on quantitative structure-property relationships (QSPR) or machine learning algorithms, which can further accelerate the drug development process for the next generation of therapeutic agents. [3][4]

References

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved January 19, 2026, from [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Retrieved January 19, 2026, from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved January 19, 2026, from [Link]

  • Fluorine in heterocyclic chemistry - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • EP1428015A1 - A method of measuring solubility - Google Patents. (n.d.).
  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University. (2020, July 9). Retrieved January 19, 2026, from [Link]

  • Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer - SciSpace. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K | Semantic Scholar. (2020, June 29). Retrieved January 19, 2026, from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020, November 13). Retrieved January 19, 2026, from [Link]

  • Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • When Fluorine Meets Iodine - ChemistryViews. (2018, June 5). Retrieved January 19, 2026, from [Link]

  • Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PubMed. (2020, April 21). Retrieved January 19, 2026, from [Link]

  • How is lattice energy related to solubility? - Quora. (2017, October 23). Retrieved January 19, 2026, from [Link]

  • 5-Fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid | Pharmaffiliates. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is pKa and how is it used in drug development?. (2023, December 13). Retrieved January 19, 2026, from [Link]

  • 698 The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. (n.d.). Retrieved January 19, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20). Retrieved January 19, 2026, from [Link]

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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1246088-59-4). As a specialized heterocyclic building block, its unique chemical architecture necessitates a nuanced understanding of its potential hazards to ensure laboratory safety and experimental integrity.

While a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous pyrrolopyridines to provide a robust and scientifically grounded safety profile. The core directive of this guide is to empower the user with the knowledge to work with this compound responsibly, grounded in the principles of causality and self-validating safety protocols.

Compound Identification and Hazard Profile

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a solid organic compound.[1] Its structure, featuring a halogenated pyridine ring fused with a pyrrole and appended with a carboxylic acid, suggests its potential as a reactant in complex organic syntheses, likely within pharmaceutical research and development.[2][3]

Physical and Chemical Properties (Inferred)
PropertyValueSource
CAS Number 1246088-59-4[2][4]
Molecular Formula C₈H₄FIN₂O₂Inferred
Appearance Likely a solid (e.g., white to off-white crystalline powder)[1]
Storage Temperature Room Temperature, in a dry, dark place[3]
Hazard Identification and GHS Classification (Predicted)

Based on the consistent classification of structurally similar compounds, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid should be handled as a hazardous substance.[5][6][7] The predicted GHS classification is as follows:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5][6][7]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[5][6][7][8]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[5][6][7][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[5][6][7][8]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07).[1][5]

Caption: GHS07 Pictogram for Irritation/Toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial. This creates a self-validating system where each layer of protection mitigates the risk of exposure.

Hierarchy of Controls

Hazard_Controls cluster_controls Hierarchy of Hazard Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Safe Handling.

Mandatory PPE
  • Eye Protection : Wear chemical safety goggles with side-shields or a face shield.[6][7] All eye protection must be compliant with government standards such as NIOSH (US) or EN 166 (EU).[5][7]

  • Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile).[6] Gloves must be inspected before use, and proper removal technique (without touching the glove's outer surface) must be employed to avoid skin contact.[5][7]

  • Skin and Body Protection : A complete lab coat or chemical-resistant suit is required.[7] Contaminated clothing should be removed and washed before reuse.[5][6]

Safe Handling, Storage, and Disposal Protocols

Handling Protocol
  • Preparation : Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]

  • Work Area : All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][7]

  • Dispensing : When weighing or transferring the solid, use anti-static and spark-proof tools where possible.[5] Avoid the formation of dust.[7]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]

Storage Protocol
  • Store in a tightly closed, properly labeled container.[5][8]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • The compound is stable under recommended storage conditions.[9]

  • Incompatible materials include strong oxidizing agents.[5][9]

Disposal Protocol
  • Dispose of waste material in accordance with all local, state, and federal regulations.[9]

  • Do not mix with other waste.[9]

  • Uncleaned containers should be treated as hazardous and disposed of in the same manner as the product itself.[9]

Emergency Procedures: A Step-by-Step Guide

Prompt and correct action during an emergency can significantly mitigate harm. The following protocols are based on standard laboratory procedures for similar chemical compounds.[7][10]

First-Aid Measures
Exposure RouteProtocolCitation
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][7][8]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or physician.[5][6][7][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][7][11]
Accidental Release and Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate non-essential personnel and ensure adequate ventilation Start->Evacuate PPE Don appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain the spill without creating dust. Cover with an inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep or scoop up the material into a suitable, closed container for disposal Contain->Collect Clean Clean the affected area thoroughly Collect->Clean Dispose Dispose of waste according to local regulations Clean->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10]

  • Specific Hazards : In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be formed.[8]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Toxicological and Ecological Information

  • Toxicological Data : No specific toxicological data is available for this product.[5] However, based on its classification, it is considered harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[6][7] No components are listed as carcinogens by IARC, NTP, or OSHA.[9]

  • Ecological Data : No specific ecological data is available.[9] It is crucial to prevent the product from entering drains, waterways, or sewer systems.[5]

Conclusion

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a valuable research chemical that demands careful and informed handling. By understanding its inferred hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The protocols outlined in this guide are designed to be a self-validating system, ensuring that every step is taken with a primary focus on safety and scientific integrity.

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  • LookChem. (n.d.). METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Retrieved from [Link]

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A Comprehensive Technical Guide to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Commercial Availability and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets in a similar fashion while offering distinct electronic properties and metabolic profiles. This unique characteristic has positioned 7-azaindole derivatives at the forefront of drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The strategic functionalization of this core structure is paramount to achieving desired potency and selectivity. This guide focuses on a key building block, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , providing an in-depth overview of its commercial availability and a scientifically grounded perspective on its synthesis and potential applications.

Physicochemical Properties and Identification

PropertyValueSource
Chemical Name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidPharmaffiliates[1]
CAS Number 1246088-59-4Pharmaffiliates[1]
Molecular Formula C₈H₄FIN₂O₂Pharmaffiliates[1]
Molecular Weight 306.03 g/mol Pharmaffiliates[1]
Appearance Expected to be a solidGeneral knowledge

Commercial Availability: Securing a Critical Research Material

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is commercially available from a number of specialized chemical suppliers, facilitating its use in research and development. The following table provides a non-exhaustive list of vendors. Researchers are advised to contact the suppliers directly for the most current information on pricing, availability, and purity specifications.

SupplierProduct Number/Catalog IDWebsite
PharmaffiliatesPA 27 05366[Link][1]
Sigma-AldrichAldrichCPR
Alchem PharmtechAD-02474 (Methyl Ester)
BLDpharmCustom Synthesis

The Synthetic Rationale: A Plausible Route to a Key Intermediate

The following diagram illustrates a potential multi-step synthesis, commencing from a suitably substituted pyridine precursor.

G cluster_0 Proposed Synthetic Pathway A Substituted Pyridine Precursor B Nitration A->B HNO3/H2SO4 C Reduction B->C Fe/HCl or H2/Pd-C D Introduction of Pyrrole Ring C->D e.g., Chloroacetaldehyde E Halogenation D->E NIS/I2 F Carboxylation E->F n-BuLi, then CO2 G Final Product: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid F->G Hydrolysis (if ester intermediate) G cluster_1 Kinase Inhibitor Binding Mode A 1H-Pyrrolo[2,3-b]pyridine Core B Kinase Hinge Region A->B Hydrogen Bonding C ATP Binding Pocket D Substituents (from Suzuki Coupling, etc.) D->C Hydrophobic/Polar Interactions E Gatekeeper Residue D->E Selectivity Interactions

Caption: The 1H-pyrrolo[2,3-b]pyridine scaffold as a hinge-binding element in kinase inhibition.

Spectroscopic Characterization: What to Expect

While a publicly available, experimentally determined spectrum for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not readily found, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrole and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups. The pyrrole NH proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and iodine atoms would exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, C-F coupling.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₈H₄FIN₂O₂). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one iodine atom.

Conclusion and Future Outlook

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a commercially available and synthetically accessible building block of significant interest to the drug discovery community. Its trifunctional nature provides a versatile platform for the development of sophisticated molecular probes and potential therapeutic agents, particularly in the realm of kinase inhibition. While a dedicated, published synthetic protocol and comprehensive spectroscopic data are yet to be widely disseminated, the established chemistry of the 7-azaindole scaffold provides a clear and reliable roadmap for its preparation and utilization in research. As the demand for novel and selective kinase inhibitors continues to grow, the importance of strategically functionalized heterocyclic building blocks like this one will undoubtedly increase.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.2019 , 10, 9, 1330–1336. [Link]

  • Pharmaffiliates. 5-Fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2020 , 25(21), 5081. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J. Heterocycl. Chem.2014, 51, 1, 169-173.
  • 1h-pyrrolo[2,3-b]pyridines.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.2021 , 11, 22426-22436. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances2021 , 11(36), 22426-22436. [Link]

  • Process for producing pyridine carboxylic acids.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Pol. Pharm.2015, 72, 3, 493-501.
  • 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules2021 , 26(16), 4935. [Link]

  • Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Adv.2015 , 5, 14647-14670. [Link]

  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine and Related Compounds as Potent Inhibitors of the Protein Kinase B/Akt. J. Med. Chem.2012, 55, 1, 169-182.
  • Pyrrolopyridine compound, method for preparing the same, and use thereof.

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spectroscopic data (NMR, IR, MS) of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

This guide provides a comprehensive analysis of the expected spectroscopic data for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and draw upon data from structurally related molecules to ensure scientific rigor. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of novel chemical entities.

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid belongs to the 7-azaindole class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core is a key structural motif in a variety of kinase inhibitors and other therapeutic agents due to its ability to form crucial hydrogen bonding interactions with protein targets. The specific substitution pattern of this molecule—a fluorine at the 5-position, an iodine at the 6-position, and a carboxylic acid at the 4-position—provides multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries.

Given its potential role in drug discovery programs, unambiguous structural confirmation is paramount. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a predictive framework for the characterization of this and structurally similar molecules.

Predicted Spectroscopic Data and Interpretation

While direct experimental data for this specific molecule is not widely published, we can predict its spectroscopic characteristics with a high degree of confidence based on the analysis of its functional groups and the known effects of its substituents on the 7-azaindole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0 - 14.0broad singlet-COOH
~12.0 - 12.5broad singlet-N1-H
~7.5 - 7.7doublet~3.0H2
~6.5 - 6.7doublet~3.0H3

Rationale Behind the Predictions:

  • Solvent Choice: DMSO-d₆ is selected as the solvent due to the presence of the carboxylic acid and the N-H proton, which are often exchangeable and may not be observed in protic solvents like methanol-d₄.

  • Carboxylic Acid and N-H Protons: The acidic protons of the carboxylic acid and the pyrrole N-H are expected to appear as broad singlets at the downfield end of the spectrum. Their chemical shifts can be highly variable depending on concentration and temperature.

  • Pyrrole Protons (H2 and H3): The protons on the pyrrole ring (H2 and H3) will appear as doublets due to coupling to each other. The H2 proton is adjacent to the electron-withdrawing pyridine nitrogen, shifting it further downfield compared to the H3 proton.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic Acid)
~155 (d, ¹JCF ≈ 250 Hz)C5
~148C7a
~145C4
~130C2
~115C3a
~102C3
~90 (d, ²JCF ≈ 20 Hz)C6

Rationale Behind the Predictions:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected at the most downfield position.

  • Fluorine and Iodine Effects: The C5 carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF). The C6 carbon, bearing the iodine, will be significantly shielded (shifted upfield) due to the heavy atom effect of iodine. It will also show a smaller two-bond coupling to the fluorine.

  • Quaternary Carbons: The quaternary carbons (C4, C7a, C3a) are assigned based on their expected electronic environment and comparison with related 7-azaindole structures.

Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

A single resonance is expected for the fluorine atom at the 5-position. Its chemical shift would likely fall in the typical range for an aryl fluoride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~3100MediumN-H stretch (Pyrrole)
~1700StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C and C=N stretching (Aromatic Rings)
~1250StrongC-F stretch

Rationale Behind the Predictions:

  • The broad O-H stretch of the carboxylic acid is a hallmark feature and is expected to overlap with C-H stretching frequencies.

  • The N-H stretch of the pyrrole ring is typically a sharp to medium peak around 3100 cm⁻¹.

  • The carbonyl (C=O) stretch of the carboxylic acid will be a very strong and sharp absorption.

  • The C-F bond gives rise to a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

  • High-Resolution MS (ESI):

    • [M-H]⁻ (Negative Ion Mode): Expected m/z = 304.9298 (Calculated for C₈H₃FIN₂O₂⁻). This would be the preferred ionization mode due to the acidic nature of the carboxylic acid.

    • [M+H]⁺ (Positive Ion Mode): Expected m/z = 306.9455 (Calculated for C₈H₅FIN₂O₂⁺).

  • Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

  • Key Fragmentation: In MS/MS experiments, a characteristic loss of 45 Da (corresponding to the loss of the COOH group) would be expected.

Experimental Methodologies

To obtain high-quality spectroscopic data for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, the following standardized protocols should be employed.

NMR Data Acquisition

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Experiment:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (depending on sample concentration), relaxation delay of 2 seconds, spectral width of 240 ppm.

  • ¹⁹F NMR Experiment:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 64-128 scans, relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_19F Acquire 19F Spectrum Process Fourier Transform & Phase Correction Acquire_1H->Process Acquire_13C->Process Acquire_19F->Process Reference Reference Spectra Process->Reference Integrate Integrate & Assign Reference->Integrate

Caption: Workflow for NMR Data Acquisition and Processing.

FT-IR Data Acquisition

Protocol:

  • Sample Preparation:

    • Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Place a small amount of the solid compound directly on the ATR crystal.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 32 scans, resolution of 4 cm⁻¹.

  • Data Processing:

    • The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in both positive and negative ion modes.

    • Mass range: m/z 50-500.

  • Data Processing:

    • Process the raw data to obtain the accurate mass of the molecular ions.

    • Compare the measured accurate mass with the calculated theoretical mass to confirm the elemental composition.

Workflow for High-Resolution Mass Spectrometry

MS_Workflow Prep Prepare Dilute Solution Infuse Infuse into ESI Source Prep->Infuse Acquire Acquire Data (Positive & Negative Modes) Infuse->Acquire Process Process Raw Data Acquire->Process Analyze Determine Accurate Mass & Confirm Formula Process->Analyze

Caption: Workflow for HRMS Analysis.

Conclusion

The structural elucidation of novel compounds like 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a critical step in the drug discovery pipeline. This guide provides a detailed, predictive framework for its characterization by NMR, IR, and MS. By combining the predicted data with the robust experimental protocols outlined, researchers can confidently confirm the identity, purity, and structure of this valuable synthetic intermediate. The principles of interpretation discussed herein are broadly applicable to other complex heterocyclic systems, serving as a valuable resource for the scientific community.

References

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • The NIST Chemistry WebBook: [Link][1][2]

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A Technical Guide to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold that is a cornerstone of numerous approved and clinical-stage therapeutic agents. Its unique ability to mimic the purine core and engage in critical hydrogen bonding interactions has made it a favored motif, particularly in the development of kinase inhibitors. This technical guide focuses on a specifically functionalized derivative, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , and elucidates its vast potential as a versatile building block in drug discovery. We will dissect the strategic importance of each substituent—the fluoro, iodo, and carboxylic acid groups—and provide a comprehensive overview of its synthetic utility and potential therapeutic applications, supported by detailed experimental protocols and workflow diagrams.

The 7-Azaindole Core: A Foundation for Targeted Therapies

The 7-azaindole framework is a bioisostere of indole, where the carbon at the 7-position is replaced by a nitrogen atom. This seemingly minor change has profound implications for the molecule's physicochemical properties, including enhanced solubility and an altered hydrogen bonding profile.[1] The pyridine nitrogen and the pyrrole N-H group create a unique hydrogen bond donor-acceptor pair that is exceptionally effective at binding to the hinge region of the ATP-binding pocket in many protein kinases.[2] This interaction anchors the inhibitor and provides a stable foundation for achieving high potency and selectivity. Consequently, the 7-azaindole scaffold is a recurring theme in the design of inhibitors for a multitude of kinase families, including JAK, FGFR, ALK, and Aurora kinases.[3][4][5][6]

Strategic Functionalization: Dissecting the Core Molecule

The utility of the 7-azaindole core is significantly amplified by the specific substituents present in 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . Each group serves a distinct and strategic purpose in the context of drug design.

  • The 5-Fluoro Substituent: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, modulate lipophilicity, and fine-tune binding interactions.[7][8] The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the half-life and overall exposure of the drug.[9] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic system, potentially influencing protein-ligand interactions and improving target affinity.[10][11]

  • The 6-Iodo Substituent: The iodine atom at the 6-position is the molecule's primary synthetic handle for diversification. Its presence makes the scaffold amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[12] This allows for the systematic and efficient introduction of various aryl, heteroaryl, alkyl, or amino groups, enabling a thorough exploration of the structure-activity relationship (SAR) in the solvent-exposed region of the target protein.

  • The 4-Carboxylic Acid Moiety: The carboxylic acid group is a versatile functional handle that can serve multiple roles. It can be readily converted into amides, esters, or other functional groups to probe interactions with the target protein. Critically, in its deprotonated carboxylate form, it can form strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine in the active site.[13] This charged interaction can be a major driver of binding affinity and selectivity. As demonstrated in the development of influenza inhibitors like VX-787, the negative charge of the carboxylic acid is often crucial for maintaining high potency.[13]

Synthetic Pathways and Methodologies

The synthesis of functionalized 7-azaindoles can be approached through various routes, often involving cyclization of appropriately substituted aminopyridines.[1][12][14] A plausible retrosynthetic pathway for the title compound would involve the construction of a polysubstituted pyridine ring followed by the formation of the fused pyrrole ring.

G Target 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Intermediate2 Pyrrole Ring Formation via Cyclization Target->Intermediate2 Final Functional Group Manipulation (e.g., Hydrolysis) Intermediate1 Functionalized 2-Amino-3-iodopyridine Precursor StartingMaterials Commercially Available Pyridines & Reagents Intermediate1->StartingMaterials Halogenation, Nitration, Reduction, etc. Intermediate2->Intermediate1 Annulation/Cyclization Strategy

Caption: Retrosynthetic analysis of the target compound.

Key Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

The true power of the 6-iodo group lies in its ability to serve as a launching point for diversification. The following protocol provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl group at this position.

Objective: To synthesize a 6-aryl derivative from 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (or its ester precursor).

Materials:

  • Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of dioxane to form the pre-catalyst.

  • Add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids.

  • Add the pre-catalyst solution to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 6-aryl-7-azaindole ester.

  • The final carboxylic acid can be obtained by subsequent hydrolysis of the methyl ester using standard conditions (e.g., LiOH in THF/water).

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The structural features of the 7-azaindole core make it an ideal scaffold for developing ATP-competitive kinase inhibitors.[2][5] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2]

Targeting the Kinase Hinge

The N7 nitrogen of the pyridine ring acts as a hydrogen bond acceptor, while the N1-H of the pyrrole ring acts as a hydrogen bond donor. This arrangement perfectly complements the backbone amide donor and carbonyl acceptor of the kinase hinge region, forming two critical hydrogen bonds that anchor the inhibitor in the ATP-binding site. Derivatives of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are therefore prime candidates for development as inhibitors against a range of kinases implicated in disease.

Potential Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][15]

  • Janus Kinases (JAKs): The JAK/STAT pathway is crucial for cytokine signaling in inflammatory and autoimmune diseases. The 7-azaindole scaffold is a core component of several JAK inhibitors.[3]

  • Inhibitor of κB kinases (IKKs): These kinases are central to the NF-κB signaling pathway, a critical regulator of inflammation. Aminoindazole-pyrrolo[2,3-b]pyridine scaffolds have shown high potency and selectivity for IKKα.[16]

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK activates Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT phosphorylates Inhibitor 7-Azaindole Inhibitor (Derived from Scaffold) Inhibitor->JAK INHIBITS STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription initiates

Caption: Inhibition of the JAK/STAT signaling pathway.

A Representative Drug Discovery Workflow

The title compound is not an end-product but a starting point. A typical drug discovery campaign would utilize it as a central building block in a multi-step process.

G cluster_synthesis Library Synthesis Scaffold Core Scaffold (5-Fluoro-6-iodo-1H-pyrrolo [2,3-b]pyridine-4-carboxylic acid) Amide Amide Coupling (at C4-COOH) Scaffold->Amide Suzuki Suzuki Coupling (at C6-Iodo) Scaffold->Suzuki Screening High-Throughput Biochemical Screening (e.g., Kinase Assay) Amide->Screening Suzuki->Screening SAR SAR Analysis & Hit ID Screening->SAR LeadOp Lead Optimization (ADME, PK/PD) SAR->LeadOp

Caption: Drug discovery workflow using the functionalized scaffold.

Data Interpretation: A Hypothetical SAR Table

To illustrate the utility of the scaffold, consider the following hypothetical data from a primary kinase screen. This table demonstrates how systematic modification at the C4 and C6 positions can rapidly generate SAR data to guide optimization.

Compound IDR¹ (at C4-Amide)R² (at C6-Position)Kinase X IC₅₀ (nM)
Ref-Iodo -NH-CH₃-I>10,000
Lib-A1 -NH-CH₃Phenyl850
Lib-A2 -NH-CH₃4-Fluorophenyl420
Lib-A3 -NH-CH₃3-Pyridyl250
Lib-B1 -NH-Cyclopropyl3-Pyridyl180
Lib-B2 -NH-(2-methoxyethyl)3-Pyridyl95

Analysis of Hypothetical Data:

  • The initial iodo-compound is inactive, highlighting its role as a synthetic intermediate rather than a pharmacophore.

  • Replacing iodine with various aryl groups at C6 (Lib-A series) demonstrates that this position interacts with the target, with the 3-pyridyl group providing the best potency, perhaps through a favorable hydrogen bond or polar interaction.

  • Keeping the optimal C6 group (3-pyridyl) and modifying the C4-amide (Lib-B series) shows that small, polar substituents are preferred, leading to a potent hit (Lib-B2) for further optimization.

Conclusion and Future Perspectives

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is far more than a single molecule; it is a sophisticated chemical tool engineered for modern drug discovery. The strategic placement of a fluorine atom for metabolic stability, a carboxylic acid for target anchoring and derivatization, and an iodine atom for extensive SAR exploration makes it an exceptionally valuable building block. Its inherent suitability for kinase inhibition places it at the forefront of research in oncology and immunology. Future efforts will likely focus on developing more efficient, scalable syntheses of this scaffold and expanding its application to other target classes that can benefit from its unique structural and chemical properties. For researchers and drug development professionals, this scaffold represents a pre-validated starting point for building high-quality, targeted therapeutic candidates.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Available at: [Link]

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The 1H-Pyrrolo[2,3-b]pyridine Core: A Scaffold of Therapeutic Versatility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities associated with the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic motif in modern medicinal chemistry. Known interchangeably as 7-azaindole, this core structure is a bioisostere of indole and purine, granting it the unique ability to engage with a wide array of biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds across multiple disease areas.

The 1H-pyrrolo[2,3-b]pyridine system consists of a pyrrole ring fused to a pyridine ring. This arrangement imparts a unique combination of hydrogen bonding capabilities (both donor and acceptor), aromaticity, and conformational rigidity, making it an ideal framework for designing potent and selective ligands for various enzymes and receptors. Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its importance in drug discovery. This guide will explore its multifaceted biological profile, with a primary focus on its extensive application in oncology, followed by its emerging roles in neurology, immunology, and infectious diseases.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The 7-azaindole scaffold is a cornerstone in the development of targeted cancer therapies, particularly as a hinge-binding motif for a multitude of protein kinases that are critical drivers of tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

The FGFR signaling pathway, when abnormally activated through mutations or amplification, is a key oncogenic driver in various cancers, including breast, lung, and bladder cancer.[1] 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent FGFR inhibitors.[2][3] These compounds typically occupy the ATP-binding pocket of the kinase, with the pyrrolopyridine core forming critical hydrogen bonds with the hinge region of the enzyme.

Structure-activity relationship (SAR) studies have shown that substitutions at the C3 and C5 positions of the 7-azaindole ring are crucial for potency and selectivity.[4][5][6] For instance, compound 4h from one study emerged as a potent pan-FGFR inhibitor by incorporating specific substitutions that optimize interactions within the hydrophobic pocket and form a hydrogen bond with a key residue, G485.[3] This optimization led to a significant increase in ligand efficiency and potent inhibition of cancer cell proliferation and migration.[1][7]

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binds RAS_RAF RAS -> RAF -> MEK -> ERK FGFR->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->FGFR Inhibits ATP Binding

Fig. 1: Inhibition of the FGFR Signaling Pathway.

Table 1: Inhibitory Activity of Representative FGFR-Targeting Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Cell Line (Cancer Type)Cell Proliferation IC₅₀Reference
4h 79254T1 (Breast)Not specified[2][7]
Compound 1 ~2100>10000>10000N/ANot specified[2][3]

c-Met Kinase Inhibition:

The c-Met receptor is another crucial RTK implicated in tumor invasion and metastasis. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed with linkers such as sulfur or cyclopropyl groups to effectively inhibit c-Met kinase activity.[8] Compound 9 from a reported series demonstrated potent enzymatic inhibition with an IC₅₀ of 22.8 nM and strong inhibition of c-Met-dependent cancer cell lines.[8]

Targeting Cell Cycle and DNA Damage Response Kinases

CDK, PLK4, and ATM Inhibition:

The integrity of the cell cycle and DNA damage response (DDR) pathways are critical for preventing uncontrolled cell division. Kinases such as Cyclin-Dependent Kinase 8 (CDK8), Polo-like kinase 4 (PLK4), and Ataxia-Telangiectasia Mutated (ATM) are attractive targets for cancer therapy.

  • CDK8 Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent and selective Type II CDK8 inhibitors.[9][10] Compound 22 was identified as a lead candidate that inhibits CDK8 with an IC₅₀ of 48.6 nM, leading to the downregulation of the WNT/β-catenin pathway and significant anti-tumor activity in colorectal cancer models.[9][11]

  • PLK4 Inhibitors: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to aneuploidy in tumors. The 7-azaindole scaffold has been explored for developing PLK4 inhibitors, with SAR studies revealing that modifications at the C3 position can shift selectivity away from other kinases.[12]

  • ATM Inhibitors: ATM kinase is a central player in the DDR pathway. Highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have been developed.[13] These compounds act as chemosensitizers, demonstrating synergistic antitumor efficacy when combined with DNA-damaging agents like irinotecan in xenograft models.[13]

Modulation of Other Oncogenic Kinases

The versatility of the 7-azaindole scaffold extends to numerous other kinase targets:

  • TNIK Inhibitors: Traf2 and Nck-interacting kinase (TNIK) is involved in colorectal cancer progression. Several series of 1H-pyrrolo[2,3-b]pyridine compounds have shown potent TNIK inhibition, with some achieving IC₅₀ values below 1 nM.[14]

  • Erk5 Inhibitors: The Erk5 signaling pathway is crucial for cancer cell survival. Novel 7-azaindole derivatives have exhibited good anti-proliferative activity against lung cancer cells by inhibiting Erk5 kinase.[15]

  • JAK3 Inhibitors: While primarily an immunomodulatory target, Janus Kinase 3 (JAK3) is also relevant in certain hematological malignancies. 7-azaindole derivatives have been developed as potent and moderately selective JAK3 inhibitors.[16][17]

Neuroprotective and CNS-Active Derivatives

Beyond oncology, 1H-pyrrolo[2,3-b]pyridine derivatives show significant promise for treating neurological and central nervous system (CNS) disorders.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterases (PDEs) regulate intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and neuronal processes.[18] Inhibition of PDE4, particularly the PDE4B isoform, has anti-inflammatory and antipsychotic potential. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors.[18] The lead compound, 11h , exhibited a PDE4B IC₅₀ of 0.14 µM and effectively suppressed the release of the pro-inflammatory cytokine TNF-α from macrophages, highlighting its potential for treating neuroinflammatory conditions.[18]

PDE4B_Workflow cluster_cell Macrophage / Immune Cell ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B Hydrolyzes PKA Protein Kinase A (Activated) cAMP->PKA Activates AMP AMP PDE4B->AMP Inflammation ↓ Pro-inflammatory Cytokine Release (e.g., TNF-α) PKA->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (11h) Inhibitor->PDE4B Inhibits

Fig. 2: Mechanism of PDE4B Inhibition.

Experimental Protocol: In Vitro TNF-α Release Assay

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine test compounds (e.g., 0.1 to 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Rolipram).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition for Alzheimer's Disease

GSK-3β is implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease (AD). A rationally designed 1H-pyrrolo[2,3-b]pyridine derivative, S01 , was identified as a highly potent GSK-3β inhibitor with an IC₅₀ of just 0.35 nM.[19] This compound effectively reduced tau phosphorylation in cellular models and showed promise for penetrating the blood-brain barrier, making it a strong candidate for AD therapy.[19]

Immunomodulatory Activity via JAK Inhibition

The Janus kinase (JAK) family plays a pivotal role in cytokine signaling that governs the immune system.[17] Dysregulation of this pathway is linked to autoimmune diseases and transplant rejection. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized as novel immunomodulators that target JAKs.[16] Through chemical modifications at the C4 and C5 positions of the 7-azaindole ring, compound 14c was developed as a potent and moderately selective JAK3 inhibitor.[17] It effectively suppressed interleukin-2 (IL-2) stimulated T-cell proliferation, demonstrating its potential for treating immune-mediated diseases.[17]

JAK_STAT_Pathway cluster_nuc Gene Expression Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Dimer Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT STAT Dimer (Phosphorylated) Nucleus Nucleus pSTAT->Nucleus Transcription Gene Transcription (Immune Response) pSTAT->Transcription Initiates Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (14c) Inhibitor->JAK Inhibits

Fig. 3: Inhibition of the JAK-STAT Signaling Pathway.

Antimicrobial and Antiviral Potential

The therapeutic reach of the 7-azaindole scaffold also includes infectious diseases.

  • Antiviral Activity: Derivatives have been investigated as inhibitors of the influenza virus. Specifically, a series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one compounds were discovered as new potent inhibitors of the PB2 subunit of the influenza RNA polymerase, a promising target for anti-influenza drugs.[20]

  • Antibacterial and Antifungal Activity: Various fused heterocyclic systems incorporating the pyrrolopyridine core have demonstrated potent to moderate antimicrobial activity.[21][22] For example, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate was identified as a highly active compound against several bacterial strains.[21] The broad applicability of pyrrole-containing compounds as antibacterial agents continues to be an active area of research.[23]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry. Its remarkable ability to serve as a foundational core for inhibitors of diverse and critical biological targets—ranging from a multitude of protein kinases in oncology to enzymes involved in neurological and immunological pathways—highlights its immense therapeutic potential. The extensive body of research demonstrates that subtle modifications to the core can fine-tune potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective drug candidates.

Future research will likely focus on developing next-generation derivatives with enhanced selectivity to minimize off-target effects, exploring novel substitution patterns to overcome drug resistance, and applying this versatile scaffold to an even broader range of challenging diseases. The continued exploration of 1H-pyrrolo[2,3-b]pyridine chemistry is poised to deliver new and impactful medicines for years to come.

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Methodological & Application

Application Notes & Protocols: Synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural similarity to purine and indole allows it to function as a versatile hinge-binding motif for enzymes, particularly kinases.[1] The specific derivative, 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No: 1246088-59-4), is a highly valuable and functionalized intermediate. The strategic placement of the fluoro, iodo, and carboxylic acid groups offers three distinct points for diversification: the fluorine atom can modulate electronic properties and metabolic stability; the iodine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig); and the carboxylic acid provides a point for amide bond formation.[3][4] This document provides a comprehensive guide to a proposed synthetic route, detailing protocols, mechanistic rationale, and expert insights for researchers in drug discovery and chemical development.

Retrosynthetic Analysis and Strategy

A robust synthetic strategy is paramount for efficiently accessing the target scaffold. Our retrosynthetic analysis hinges on a late-stage iodination and fluorination of a pre-formed 7-azaindole core, which is a common and effective approach for building complexity on this heterocycle.

The proposed disconnection strategy is outlined below. The target acid 1 can be accessed from its corresponding methyl ester 2 . This ester is envisioned to arise from a sequential electrophilic iodination and fluorination of the 4-methoxycarbonyl-7-azaindole intermediate 3 . The synthesis of intermediate 3 can be achieved from commercially available 7-azaindole 4 through a protective acylation at the 4-position. This strategy prioritizes the use of well-established, high-yielding transformations and allows for the late-stage introduction of key functionalities, which is advantageous for analog synthesis.

G target Target Acid (1) ester Methyl Ester (2) target->ester Hydrolysis fluoro_iodo 5-Fluoro-6-Iodo Intermediate ester->fluoro_iodo Iodination (C6) iodo 6-Iodo Intermediate fluoro_iodo->iodo Fluorination (C5) azaindole_ester 4-Carboxylate Azaindole (3) fluoro_iodo->azaindole_ester Sequential Halogenation iodo->azaindole_ester azaindole 7-Azaindole (4) azaindole_ester->azaindole Acylation (C4)

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway Overview

The forward synthesis involves a four-step sequence starting from 7-azaindole. The workflow is designed to be logical and scalable, with purification steps incorporated at critical junctures.

Caption: Proposed four-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (3)

Rationale: The introduction of a carboxylate group at the C4 position is a key first step. A Friedel-Crafts acylation provides a direct route to this functionality. The electron-rich nature of the 7-azaindole core directs acylation, and while multiple isomers are possible, the C4 position is a known site of reactivity.

Materials:

  • 7-Azaindole (1.0 eq)

  • Oxalyl chloride (2.2 eq)

  • Aluminum chloride (AlCl₃) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 7-azaindole in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride dropwise to the suspension over 15 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back down to 0 °C. Add anhydrous AlCl₃ portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition of AlCl₃, stir the reaction at room temperature for 16 hours.

  • Cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of anhydrous methanol. A vigorous gas evolution will be observed.

  • After quenching, pour the mixture into a beaker of crushed ice and stir until all solids dissolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Protocol 2: Synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Rationale: Direct C-H fluorination of heterocycles is a powerful tool in modern medicinal chemistry.[5] Selectfluor™ (F-TEDA-BF₄) is an electrophilic fluorinating agent that is effective for electron-rich aromatic systems. The existing C4-ester is expected to be meta-directing on the pyridine ring, favoring substitution at the C6 position, while the pyrrole ring directs towards C3. However, the overall electronic nature of the bicyclic system can lead to fluorination at the C5 position. Acetonitrile is a common solvent for these reactions.

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (3) (1.0 eq)

  • Selectfluor™ (1.1 eq)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the starting carboxylate (3) in anhydrous acetonitrile in a flask protected from light.

  • Add Selectfluor™ in one portion at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench any residual oxidant, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify via silica gel chromatography to isolate the 5-fluoro derivative.

Protocol 3: Synthesis of Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (2)

Rationale: With the C5 position fluorinated, the C6 position becomes the most activated site for a subsequent electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a mild and highly effective source of electrophilic iodine (I⁺) for iodinating electron-rich heterocycles.[1][6] The reaction is often run in polar aprotic solvents like DMF or acetonitrile.

Materials:

  • Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve the 5-fluoro intermediate in anhydrous DMF in a flask protected from light.

  • Add NIS portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The crude product can often be triturated with diethyl ether or hexanes to induce crystallization and afford a pure product. If necessary, perform silica gel chromatography.

Protocol 4: Synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1)

Rationale: The final step is a standard saponification (ester hydrolysis) to yield the target carboxylic acid. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and reliable method that minimizes side reactions.

Materials:

  • Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (2) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (2) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O and stir the mixture vigorously at room temperature for 3-5 hours. Monitor the hydrolysis by TLC or LC-MS.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl.

  • A precipitate should form upon acidification. Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid under high vacuum to yield the final carboxylic acid 1 .

Summary of Key Data

The following table summarizes the key intermediates and the final product in this synthetic sequence.

Compound No.Chemical NameMolecular FormulaMol. WeightKey Analytical Feature
4 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)C₇H₆N₂118.14Commercially available starting material.
3 Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylateC₉H₈N₂O₂176.17Appearance of ester carbonyl (~1720 cm⁻¹) in IR spectrum.
-Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylateC₉H₇FN₂O₂194.16¹⁹F NMR signal; characteristic C-F coupling in ¹H/¹³C NMR.
2 Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylateC₉H₆FIN₂O₂320.06Isotopic pattern for iodine in MS; loss of C6-H proton signal.
1 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidC₈H₄FIN₂O₂306.03Broad O-H stretch in IR; disappearance of methyl ester signal.

Application in Derivative Synthesis: Amide Coupling

The final carboxylic acid is an excellent precursor for creating a library of amide derivatives, which is a common strategy in lead optimization.[7]

General Protocol for Amide Formation:

  • Dissolve the carboxylic acid 1 (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Work up the reaction by diluting with water and extracting with ethyl acetate.

  • Purify the resulting amide derivative by column chromatography or preparative HPLC.

References

  • ResearchGate. (2025). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Available at: [Link]

  • Guillon, C. D., et al. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available at: [Link]

  • IntechOpen. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles. Available at: [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. Available at: [Link]

  • ACS Publications. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Available at: [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Google Patents. (n.d.). Method for introducing fluorine into an aromatic ring.
  • ACS Publications. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

Sources

Suzuki coupling reaction with 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Introduction: Synthesizing Core Scaffolds in Modern Drug Discovery

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable reliability and versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this transformation has become an indispensable tool in both academic research and industrial-scale synthesis, particularly in the pharmaceutical sector.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents contribute to its widespread adoption.[1][2]

At the heart of many contemporary therapeutic agents lies the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework. This nitrogen-containing heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds, including potent kinase inhibitors used in oncology.[4][5][6] The ability to strategically functionalize this core is paramount for developing novel drug candidates.

This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid [7], a highly functionalized and valuable building block. The substrate's architecture presents specific challenges and considerations: the C-I bond provides a reactive site for oxidative addition, while the electron-withdrawing fluorine atom, the carboxylic acid, and the acidic N-H proton of the pyrrole ring demand a carefully optimized catalytic system to avoid potential side reactions and catalyst inhibition.[8][9][10] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecular targets.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex shuttling between Pd(0) and Pd(II) oxidation states.[11][12] Understanding this cycle is critical for rational troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond) of the electrophile, forming a square-planar Pd(II) complex.[12][13] The reactivity order for halides is generally I > Br > Cl, making our iodo-substituted substrate highly suitable for this initial step.[1]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a boronate).[14][15][16] The choice of base is therefore crucial for the reaction's success.[1][15][17]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][11][12]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex Ar-Pd(II)L₂-I oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_coupled Ar-Pd(II)L₂-R transmetalation->pdiil_coupled reductive_elimination Reductive Elimination pdiil_coupled->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Catalyst Regeneration sub1 Ar-I sub1->oxidative_addition Electrophile sub2 R-B(OH)₂ + Base sub3 [R-B(OH)₃]⁻ sub2->sub3 sub3->transmetalation Nucleophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents
  • Substrate: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Coupling Partner: Arylboronic acid (1.2–1.5 equivalents)

  • Palladium Pre-catalyst: XPhos Pd G2 (1–5 mol%) or Pd₂(dba)₃ (1–2.5 mol%)

  • Ligand (if using Pd₂(dba)₃): XPhos or SPhos (2–10 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equivalents)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), standard glassware for workup, silica gel for chromatography.

Reaction Setup and Procedure

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts can be pyrophoric. Use appropriate personal protective equipment (PPE).

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.[4]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating mantle set to 80–100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2–12 hours.

Workup and Purification
  • Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • pH Adjustment: Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This step is crucial to protonate the carboxylic acid, facilitating its extraction into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[13]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired coupled product.[3][13]

Experimental Workflow

Workflow prep 1. Reagent Preparation (Substrate, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) prep->setup catalyst 3. Catalyst & Solvent Addition (Degassed Solvents) setup->catalyst reaction 4. Heating & Stirring (80-100 °C, 2-12 h) catalyst->reaction monitoring 5. Progress Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 6. Workup (Quench, Extraction) monitoring->workup Complete? purify 7. Purification (Column Chromatography) workup->purify analysis 8. Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices: A Deeper Dive

A successful coupling reaction is not merely about following steps; it's about understanding the function of each component.

ParameterRecommended ChoiceRationale & Justification
Palladium Source Pd₂(dba)₃ / Ligand or Pre-catalyst (e.g., XPhos Pd G2)Pd₂(dba)₃ is a stable Pd(0) source, but requires a separate ligand.[14] Pre-catalysts like XPhos Pd G2 are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, offering convenience and high activity, especially for challenging substrates like nitrogen-rich heterocycles.[4][18]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Nitrogen-containing heterocycles can act as inhibitors by coordinating to the palladium center. Bulky ligands sterically disfavor this inhibitory binding.[8] Their electron-donating nature accelerates both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher turnover numbers.[1][19][20]
Base K₃PO₄, Cs₂CO₃A base is essential to activate the boronic acid for transmetalation.[16] K₃PO₄ and Cs₂CO₃ are effective, moderately strong bases. They are generally preferred over stronger bases like hydroxides or alkoxides which could potentially lead to side reactions with the carboxylic acid or promote faster protodeboronation of the boronic acid.[4][11]
Solvent Dioxane/Water or Toluene/WaterAnhydrous organic solvents like dioxane or toluene solubilize the organic reagents and the catalyst complex. The addition of water is critical for dissolving the inorganic base and facilitating the formation of the hydrophilic boronate species necessary for transmetalation.[11][13] Solvents must be rigorously degassed to prevent O₂ from oxidizing and deactivating the Pd(0) catalyst, which can also promote homocoupling of the boronic acid.[11]
Temperature 80–110 °CWhile some modern catalysts can operate at room temperature, elevated temperatures are often required to overcome the activation barriers for all steps in the catalytic cycle, particularly with sterically hindered or electron-deficient substrates.[20][21]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and evidence-based solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen). 2. Ineffective base or solvent system. 3. Substrate inhibition.1. Ensure thorough degassing of solvents and use of a fresh, high-quality catalyst. 2. Screen other bases (e.g., Cs₂CO₃) or adjust the solvent ratio. 3. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). Switch to a different ligand system (e.g., from XPhos to SPhos).
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture, leading to oxidative homocoupling catalyzed by Pd(II) species.[11]Improve degassing procedures for all solvents and ensure the reaction is maintained under a strict inert atmosphere.
Protodeborylation Hydrolysis of the C-B bond of the boronic acid, especially with electron-rich or heteroaryl boronic acids.[11]Consider using the corresponding boronate ester (e.g., pinacol or MIDA ester) which is more stable to hydrolysis. A milder base or shorter reaction time may also help.
Difficult Purification Residual palladium catalyst, baseline streaking on TLC due to the carboxylic acid.Filter the crude reaction mixture through a pad of Celite before concentration.[13] During chromatography, adding a small amount of acetic acid (0.5-1%) to the eluent can help suppress the ionization of the carboxylic acid, leading to sharper bands.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(20), 6589–6603. [Link]

  • Leão, R. A. C., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(21), 15413–15420. [Link]

  • PubMed. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Mondal, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis, 365, 230-238. [Link]

  • Singh, R., et al. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 75(21), 7350–7354. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Cole, M. L., et al. (2019). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 38(20), 3959–3966. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881–12895. [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]

  • Schmidt, A., et al. (2014). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 10, 243-249. [Link]

  • Pharmaffiliates. 5-Fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881-12895. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 10(42), 25055-25066. [Link]

  • Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10, 25055-25066. [Link]

  • Sharma, G., et al. (2017). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 7, 49553-49581. [Link]

  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1659-1664. [Link]

  • Chtita, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 2372-2384. [Link]

  • Sedić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5035. [Link]

  • Klimenko, I., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6298. [Link]

Sources

Introduction: The Strategic Importance of Alkynyl-7-Azaindoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 6-Iodo-1H-pyrrolo[2,3-b]pyridine Analogs

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom provides a key hydrogen bond acceptor site, enhancing interactions with biological targets.[2] This unique profile has led to the incorporation of the 7-azaindole core into numerous biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting CNS disorders.[3][4][5]

The functionalization of this core is paramount for exploring structure-activity relationships (SAR). Among the most powerful and versatile methods for this purpose is the Sonogashira cross-coupling reaction.[6] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct and efficient route to alkynyl-substituted heterocycles.[7][8] For derivatives like 6-iodo-1H-pyrrolo[2,3-b]pyridine, the Sonogashira coupling is a gateway to a vast chemical space, enabling the synthesis of novel compounds for high-throughput screening and lead optimization.[9]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice for the successful Sonogashira coupling of 6-iodo-7-azaindole analogs.

Mechanism and Key Parameters: A Tale of Two Catalysts

The success of the Sonogashira reaction hinges on the synergistic action of two distinct catalytic cycles: a palladium cycle and a copper cycle.[10][11] While copper-free versions exist, the classic protocol remains widely used for its efficiency and mild reaction conditions.[7][12]

The Dual Catalytic Cycle
  • The Palladium Cycle : The cycle begins with the active Pd(0) species. A 6-iodo-1H-pyrrolo[2,3-b]pyridine analog undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) complex. This is typically the rate-determining step for aryl iodides, which are highly reactive.[12]

  • The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base to form a copper(I) acetylide intermediate.[13] This species is more nucleophilic than the parent alkyne.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex. This crucial step, known as transmetalation, regenerates the copper catalyst and forms an alkynyl-Pd(II) complex.[10]

  • Reductive Elimination : The final step is the reductive elimination from the alkynyl-Pd(II) complex, which yields the desired 6-alkynyl-1H-pyrrolo[2,3-b]pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Ar-I Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkynyl Cu-C≡CR RedElim Reductive Elimination RedElim->Pd0 Product (Ar-C≡CR) CuI Cu(I)X Deprotonation Deprotonation Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide H-C≡CR Base Cu_Acetylide->Transmetal Transfers Alkynyl Group Cu_Acetylide->CuI Regenerates Cu(I) caption Fig. 1: The dual catalytic cycle of the Sonogashira coupling.

Fig. 1: The dual catalytic cycle of the Sonogashira coupling.
Critical Reaction Components
  • The Halide (Ar-I) : 6-Iodo-1H-pyrrolo[2,3-b]pyridine is an ideal substrate. The carbon-iodine bond is weaker than C-Br or C-Cl bonds, facilitating rapid oxidative addition even at room temperature.[12]

  • The Palladium Catalyst : Pre-catalysts like PdCl₂(PPh₃)₂ or the active Pd(0) source Pd(PPh₃)₄ are most common.[14] The phosphine ligands (L) stabilize the palladium center. More sophisticated ligands like dppf can be used for more challenging substrates.[15]

  • The Copper (I) Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to activate the alkyne, accelerating the reaction.[7] However, its presence necessitates strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).[12]

  • The Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: deprotonating the terminal alkyne to form the acetylide and neutralizing the hydrogen iodide (HI) byproduct generated during the reaction.[7]

  • The Solvent : Anhydrous, degassed solvents are critical.[16] DMF is a common choice for its ability to dissolve a wide range of substrates.[17] THF and amine bases themselves can also be used as solvents.[16]

Experimental Protocols & Workflow

This section provides a general, robust protocol for the Sonogashira coupling of a 6-iodo-1H-pyrrolo[2,3-b]pyridine analog.

Materials and Reagents
  • 6-Iodo-1H-pyrrolo[2,3-b]pyridine analog (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)

  • Copper(I) iodide [CuI] (0.04 - 0.10 equiv)

  • Triethylamine [Et₃N] (2.0 - 3.0 equiv) or another suitable amine base

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., water, brine, ethyl acetate, hexanes, silica gel)

Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Ar-I, Pd Catalyst, CuI setup->reagents solvent Add Degassed Solvent & Base reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at RT or Heat (e.g., 1-16 h) alkyne->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end End: Characterized Product purify->end caption Fig. 2: General experimental workflow for the Sonogashira coupling.

Fig. 2: General experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology
  • Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-iodo-1H-pyrrolo[2,3-b]pyridine analog (e.g., 0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 0.025 equiv), and CuI (e.g., 0.05 equiv).

  • Degassing : Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. This step is critical to prevent catalyst decomposition and side reactions.[12]

  • Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 5 mL of DMF) followed by the amine base (e.g., Et₃N, 2.5 equiv) via syringe.

  • Alkyne Addition : Add the terminal alkyne (e.g., 1.2 equiv) dropwise via syringe.

  • Reaction : Stir the resulting mixture at room temperature.[18] For less reactive alkynes or substrates, gentle heating (e.g., 40-65 °C) may be required.[15][17]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 1-16 hours).[18]

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove catalyst residues if necessary. Transfer the filtrate to a separatory funnel and separate the layers.

  • Extraction : Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-alkynyl-1H-pyrrolo[2,3-b]pyridine product.[19]

Data Presentation: Exemplary Conditions

The versatility of the Sonogashira coupling allows for a wide range of substrates to be coupled successfully. The following table summarizes typical conditions and outcomes.

Entry 6-Iodo-7-azaindole Analog Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1N-HPhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF651285-95[17]
2N-H1-OctynePd(PPh₃)₄ (3)CuI (6)Et₃NTHFRT1690[18]
3N-Protecting GroupPropargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)DIPEADMF60888
4N-HTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF/Et₃N606>90[16]
5N-H (Copper-Free)PhenylacetylenePd(PPh₃)₄ (2)--PiperidineDMF801875[7]

Troubleshooting Common Issues

Even robust reactions can encounter problems. Below is a guide to diagnosing and solving common issues in the Sonogashira coupling of 7-azaindole analogs.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (Pd or Cu).2. Impure starting materials or solvent.3. Insufficiently anaerobic conditions.[12]1. Use fresh, high-quality catalysts. PdCl₂(PPh₃)₂ is more air-stable than Pd(PPh₃)₄.[12]2. Purify substrates and use anhydrous, degassed solvents.3. Ensure proper degassing (e.g., freeze-pump-thaw cycles or sparging with inert gas for 20-30 min).
Black Precipitate (Palladium Black) 1. Decomposition of the Pd(0) catalyst.2. Often caused by oxygen or impurities in the solvent (e.g., THF).[16]1. Improve inert atmosphere technique.2. Use high-purity, freshly distilled solvents.3. Consider switching to a more robust solvent like DMF or using an alternative ligand.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in a copper-catalyzed reaction.[12]1. Rigorously exclude oxygen from the reaction setup.2. Consider a "copper-free" Sonogashira protocol, which may require a different base or higher temperatures.[7]
Reaction Stalls / Incomplete Conversion 1. Insufficient catalyst loading for a challenging substrate.2. Reaction temperature is too low.3. Base is not strong enough or has degraded.1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).2. Gently heat the reaction (e.g., to 50-80 °C).[15]3. Use a fresh bottle of amine base; consider a stronger base if necessary.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Hosseini, S. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4584-4603. [Link]

  • Yu, H., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1025–1031. [Link]

  • Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 457. [Link]

  • Yu, H., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1025-1031. [Link]

  • Martins, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 467. [Link]

  • Martins, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. REQUIMTE/UCIBIO, LAQV, Departamento de Química, Faculdade de Ciências e Tecnologia, Universidade Nova de Lisboa. [Link]

  • Yıldırım, I., et al. (2015). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 5(95), 78151-78159. [Link]

  • Eid, E. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]

  • Varghese, R., & Varghese, J. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 253-274. [Link]

  • Wang, X., et al. (2022). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. ResearchGate. [Link]

  • Reddy, T. R., et al. (2016). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. RSC Advances, 6(81), 77967-77974. [Link]

  • Eid, E. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25064-25075. [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[13]. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. [Link]

  • Varghese, R., & Varghese, J. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Semantic Scholar. (2004). ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Keche, A. P., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1438–1444. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Staszewska-Krajewska, O., & Cielecka-Piontek, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Chem, S. (2016). Sonogashira Coupling Reaction [Video]. YouTube. [Link]

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Application Notes and Protocols for Amide Bond Formation Using 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is bioisosteric to indole, allowing it to mimic the natural building block while offering distinct physicochemical properties such as improved solubility and metabolic stability.[1][2] This has led to the successful development of numerous therapeutics, particularly in the area of protein kinase inhibition.[3][4][5][6] 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a highly functionalized building block designed for the synthesis of complex molecular architectures. The electron-withdrawing fluorine atom can enhance binding affinities and modulate pKa, while the iodine atom serves as a versatile handle for further diversification through cross-coupling reactions.[7][8] The carboxylic acid at the 4-position is a key functional group for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.[9] This guide provides a comprehensive overview and detailed protocols for the effective utilization of this advanced intermediate in amide bond formation.

Mechanism of Amide Bond Formation: The Role of Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive carboxylate-ammonium salt.[10] To overcome this kinetic barrier, the carboxylic acid must be activated to a more electrophilic species. This is achieved through the use of coupling reagents. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a stoichiometric amount of byproducts derived from the coupling reagent.

A variety of coupling reagents have been developed, each with its own mechanism and utility.[10] Uronium/aminium salts such as HATU and HBTU are among the most efficient and commonly used reagents in modern organic synthesis.[11]

Caption: Generalized workflow for amide bond formation.

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction conditions, and the potential for side reactions such as racemization in chiral substrates.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the synthesis of amides using 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times with minimal side reactions.[11]

Materials and Reagents:

ReagentM.W.Amount (1.0 mmol scale)Equivalents
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid306.03306 mg1.0
Amine (e.g., Aniline)93.13102 mg (93 µL)1.1
HATU380.23418 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.24388 mg (518 µL)3.0
Anhydrous N,N-Dimethylformamide (DMF)-5.0 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (306 mg, 1.0 mmol).

  • Add anhydrous DMF (5.0 mL) and stir until the carboxylic acid is fully dissolved.

  • Add HATU (418 mg, 1.1 mmol) to the solution.

  • Add DIPEA (518 µL, 3.0 mmol) to the reaction mixture and stir for 15-20 minutes at room temperature. This pre-activation step is crucial for efficient coupling.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. HOBt acts as a scavenger for the reactive O-acylisourea intermediate, forming an active ester that is less prone to racemization and other side reactions.[10][11]

Materials and Reagents:

ReagentM.W.Amount (1.0 mmol scale)Equivalents
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid306.03306 mg1.0
Amine (e.g., Benzylamine)107.15118 mg (120 µL)1.1
EDC hydrochloride191.70230 mg1.2
HOBt hydrate~153.13184 mg1.2
N,N-Diisopropylethylamine (DIPEA)129.24259 mg (345 µL)2.0
Anhydrous Dichloromethane (DCM)-10.0 mL-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (306 mg, 1.0 mmol), HOBt hydrate (184 mg, 1.2 mmol), and the amine (1.1 mmol) in anhydrous DCM (10.0 mL).

  • Add DIPEA (345 µL, 2.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (230 mg, 1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Considerations for an Advanced Scaffold

When working with a highly functionalized substrate like 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, several factors should be considered:

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require a more potent coupling reagent (e.g., HATU over EDC/HOBt), elevated temperatures, or longer reaction times.

  • Low Nucleophilicity of the Amine: Electron-deficient anilines can be poor nucleophiles, leading to sluggish reactions.[12] In such cases, a protocol utilizing EDC and DMAP with a catalytic amount of HOBt has been shown to be effective.[10]

  • Potential for Side Reactions:

    • Guanidinylation: When using excess uronium/aminium reagents like HATU or HBTU, a side reaction can occur where the free amine of the product or starting material is guanidinylated by the coupling reagent. It is therefore recommended to use these reagents in near-stoichiometric amounts.[11]

    • Halogen Reactivity: The iodo-substituent at the 6-position is a potential site for side reactions under certain conditions, particularly if palladium catalysts are inadvertently introduced. Care should be taken to use clean glassware and reagents. The fluoro-substituent is generally stable under standard amide coupling conditions.

  • Solubility: The 7-azaindole core can sometimes lead to poor solubility in common organic solvents. DMF, NMP, or DMSO are often good choices for solubilizing these types of compounds.

Characterization of the Amide Product

A successful amide bond formation can be confirmed by a variety of analytical techniques. For a hypothetical product, N-phenyl-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxamide, one would expect the following characteristic signals:

  • ¹H NMR: Appearance of a new amide N-H proton signal (typically a broad singlet between δ 8-10 ppm), along with the characteristic signals for the aromatic protons of the phenyl group and the pyrrolopyridine core.

  • ¹³C NMR: A new carbonyl carbon signal for the amide bond, typically in the range of δ 160-170 ppm.

  • FT-IR: A strong C=O stretching vibration for the amide carbonyl group (typically 1630-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the expected amide product.

Conclusion

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this reagent in amide bond formation reactions. The choice of coupling reagent and reaction conditions should be tailored to the specific amine substrate to achieve optimal results. With careful execution, this advanced intermediate can be a powerful tool in the development of next-generation therapeutics.

References

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  • Seferyan, A., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science, (5), 29-38.
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  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
  • Guerra, F. S., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Preprints.org.
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  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(25), 14835-14845.
  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3415-3418.
  • Jubilant Life Sciences, Ltd. (2015). Catalytic process for production of pyridine carboxylic acid amides. U.S.
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  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(25), 14835-14845.
  • Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
  • Martins, P., et al. (2016). Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3858-3861.
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  • Zhou, H., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 20(7), 1334-1339.

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Application Notes and Protocols: The 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors.[1][2][4] This guide provides an in-depth look at a specific, highly functionalized derivative, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , as a versatile starting point for the discovery of novel kinase inhibitors. We will explore the rationale behind its design, its potential applications, and provide detailed protocols for its characterization, including in vitro kinase activity assays and cell-based target engagement studies.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole framework has been successfully employed in the design of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1][2] The key to its success lies in its ability to act as a bioisostere of adenine, presenting a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N1) that mimic the interactions of ATP with the kinase hinge region.[4] This bidentate hydrogen bonding anchors the inhibitor in the active site, providing a stable platform for further modification to achieve potency and selectivity.[3][4]

The subject of this guide, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , offers several strategic advantages for drug discovery:

  • Fluorine Substitution (C5): The electron-withdrawing fluorine atom can modulate the pKa of the pyrrole N-H, potentially enhancing the strength of the hydrogen bond with the kinase hinge. It can also serve as a metabolic blocker and improve pharmacokinetic properties.

  • Iodine Substitution (C6): The iodine atom provides a reactive handle for facile chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

  • Carboxylic Acid (C4): This functional group can be used to introduce further diversity through amide bond formation. It may also serve as an additional interaction point within the ATP binding site or be used to improve solubility and other physicochemical properties.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Traf2- and NCK-interacting kinase (TNIK), underscoring the broad potential of this chemical class.[5][6][7][8]

Characterizing Novel Inhibitors: Key Experimental Protocols

The following protocols provide a framework for evaluating compounds derived from the 5-fluoro-6-iodo-7-azaindole scaffold.

In Vitro Kinase Inhibition: The ADP-Glo™ Kinase Assay

This is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[1][9]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.[1]

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a derivative of 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Kinase Reaction Setup (384-well plate format):

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

    • Prepare a 2x kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal concentrations of the kinase and its specific substrate peptide should be determined empirically.

    • Add 2 µL of the 2x kinase/substrate solution to each well.

    • Prepare a 2x ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2x ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[4]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luminescence reaction.[4]

    • Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution in DMSO Add_Compound Add 1 µL Compound/ DMSO to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare 2x Kinase/ Substrate Solution Add_Kinase Add 2 µL Kinase/ Substrate Mix Kinase_Mix->Add_Kinase ATP_Mix Prepare 2x ATP Solution Add_ATP Add 2 µL ATP Mix (Initiate Reaction) ATP_Mix->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_Reaction Incubate at 30°C for 60 min Add_ATP->Incubate_Reaction Add_ADP_Glo Add 5 µL ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate at RT for 40 min Add_ADP_Glo->Incubate_Depletion Add_Detection Add 10 µL Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Luminescence Incubate at RT for 30-60 min Add_Detection->Incubate_Luminescence Read_Plate Measure Luminescence Incubate_Luminescence->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calculate_IC50 Determine IC₅₀ Value Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro luminescence-based kinase assay.

Cellular Target Engagement: The NanoBRET™ Assay

While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that a compound can engage its target in a physiologically relevant cellular environment.[10] The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[3][11]

Principle: This assay measures the binding of a compound to a target kinase within intact cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). When an unlabeled test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular target affinity.[10][12]

Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (either N- or C-terminal fusion).

    • Culture the cells for 18-24 hours to allow for protein expression.[12]

  • Assay Setup (Adherent Format):

    • Seed the transfected cells into a white, tissue culture-treated 96-well or 384-well plate and allow them to adhere.

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM® at a concentration optimized for the specific kinase target.

    • Add the test compound dilutions to the cells.

    • Immediately add the tracer solution to all wells.

  • Equilibration and Detection:

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.[12]

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the extracellular NanoLuc® inhibitor, according to the manufacturer's protocol.[12]

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[12]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for cellular target engagement.

Cellular Target Engagement Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Transfect Transfect Cells with NanoLuc-Kinase Construct Culture Culture Cells for 18-24h for Expression Transfect->Culture Seed Seed Cells into Assay Plate Culture->Seed Add_Compound Add Serially Diluted Test Compound Seed->Add_Compound Add_Tracer Add Fluorescent Tracer Add_Compound->Add_Tracer Equilibrate Equilibrate at 37°C for 2 hours Add_Tracer->Equilibrate Add_Substrate Add Nano-Glo® Substrate Equilibrate->Add_Substrate Read_Plate Measure Donor (450nm) and Acceptor (610nm) Luminescence Add_Substrate->Read_Plate Calculate_Ratio Calculate NanoBRET™ Ratio (Acceptor/Donor) Read_Plate->Calculate_Ratio Plot_Data Plot Dose-Response Curve Calculate_Ratio->Plot_Data Determine_IC50 Determine Cellular IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Data Interpretation and Structure-Activity Relationship (SAR) Development

The initial screening of compounds derived from the 5-fluoro-6-iodo-7-azaindole scaffold will generate IC₅₀ values from both biochemical and cellular assays. This data is the foundation for building a robust SAR.

Parameter Description Interpretation
Biochemical IC₅₀ Concentration of inhibitor required to reduce the activity of the isolated enzyme by 50%.A direct measure of the compound's potency against the target kinase.
Cellular IC₅₀ Concentration of inhibitor required to engage 50% of the target kinase within intact cells.Reflects not only potency but also cell permeability and stability. A large discrepancy between biochemical and cellular IC₅₀ values may indicate poor cell permeability or efflux by cellular transporters.

The true power of the 5-fluoro-6-iodo scaffold lies in the synthetic tractability of the 6-iodo position. By employing various cross-coupling reactions, researchers can rapidly explore a wide chemical space to optimize potency, selectivity, and drug-like properties.

SAR Logic Diagram

G Scaffold 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Coupling Palladium Cross-Coupling (e.g., Suzuki, Sonogashira) Scaffold->Coupling Amidation Amide Bond Formation (at C4-Carboxylic Acid) Scaffold->Amidation Library Diverse Compound Library Coupling->Library Amidation->Library Biochem_Assay Biochemical Assay (e.g., ADP-Glo™) Library->Biochem_Assay Cell_Assay Cellular Assay (e.g., NanoBRET™) Library->Cell_Assay SAR_Data Generate Potency & Cellular Activity Data Biochem_Assay->SAR_Data Cell_Assay->SAR_Data Optimization Lead Optimization: Potency, Selectivity, ADME SAR_Data->Optimization

Sources

Application Notes and Protocols for the N-Protection of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Substituted 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with biological targets. However, the synthetic manipulation of the 7-azaindole nucleus, particularly when substituted with a carboxylic acid at the 4-position, presents unique challenges. The acidic proton of the carboxylic acid and the nucleophilic pyrrole nitrogen can interfere with many standard synthetic transformations. Therefore, a robust and selective protection strategy for the pyrrole nitrogen is paramount for successful multi-step syntheses.

This guide provides a comprehensive overview of strategies and detailed protocols for the N-protection of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. We will explore the rationale behind a two-step protection strategy, detail the application of common and effective protecting groups, and provide step-by-step protocols for their introduction and subsequent removal.

Strategic Considerations: The Necessity of a Two-Step Protection Approach

Direct N-protection of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is often complicated by the presence of the acidic carboxylic acid group. Many N-protection reactions are performed under basic conditions, which would deprotonate the carboxylic acid, forming a carboxylate salt. This can lead to solubility issues and potential side reactions. A more reliable and versatile strategy involves a two-step approach:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester). This masks the acidic proton and improves the solubility of the starting material in organic solvents typically used for N-protection reactions.

  • N-Protection of the Pyrrole Nitrogen: With the carboxylic acid protected, the pyrrole nitrogen can be selectively protected using a variety of standard protecting groups.

This two-step strategy allows for a cleaner reaction profile and greater flexibility in the choice of N-protecting groups.

A 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid B Esterification A->B C Methyl/Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate B->C D N-Protection C->D E N-Protected Ester D->E F Subsequent Synthesis Steps E->F G N-Deprotection F->G H Ester Hydrolysis G->H I Final Product H->I

Figure 1: General workflow for the N-protection of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Step 1: Protection of the Carboxylic Acid as an Ester

The initial step in our strategy is the esterification of the carboxylic acid. A common and effective method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Protocol 1: Methyl Esterification of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq).

  • Add anhydrous methanol to form a suspension (approximately 10-20 mL per gram of carboxylic acid).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until the pH is neutral or slightly basic (pH 7-8). Be cautious as CO₂ evolution will occur.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: N-Protection of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

With the carboxylic acid protected as a methyl ester, we can now proceed with the N-protection of the pyrrole nitrogen. We will detail protocols for three commonly used and effective protecting groups: Tosyl (a sulfonyl group), Boc (tert-butyloxycarbonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).

A. N-Tosyl (Ts) Protection

The tosyl group is a robust, electron-withdrawing protecting group that is stable to a wide range of reaction conditions.

Rationale: N-Tosylation is typically performed under basic conditions. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the pyrrole nitrogen, facilitating a rapid and clean reaction with tosyl chloride.

A Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate B 1. NaH, DMF 2. TsCl A->B C Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate B->C

Figure 2: Workflow for N-Tosyl protection.

Protocol 2: N-Tosylation of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-4 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

B. N-Boc Protection

The Boc group is an acid-labile protecting group, making it orthogonal to many base-stable protecting groups. Its introduction is generally straightforward.

Rationale: The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a standard and efficient method for the N-Boc protection of pyrroles and indoles. Triethylamine (TEA) is used as a mild base to neutralize the acid generated during the reaction.

A Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate B Boc₂O, TEA, DMAP, DCM A->B C Methyl 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate B->C

Figure 3: Workflow for N-Boc protection.

Protocol 3: N-Boc Protection of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, dissolve methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add Boc₂O (1.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 2-6 hours).

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

C. N-SEM Protection

The SEM group is stable to a wide range of conditions but can be selectively removed, often with fluoride sources or Lewis acids.

Rationale: Similar to N-tosylation, N-SEM protection is typically carried out under basic conditions using a strong base like NaH to deprotonate the pyrrole nitrogen, followed by reaction with SEM chloride.

A Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate B 1. NaH, DMF 2. SEMCl A->B C Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate B->C

Figure 4: Workflow for N-SEM protection.

Protocol 4: N-SEM Protection of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add SEMCl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-4 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Step 3: Deprotection Strategies

The choice of deprotection method depends on the protecting group used and the stability of the other functional groups in the molecule.

Protecting GroupDeprotection ConditionsOrthogonality
Tosyl (Ts) Basic hydrolysis (e.g., NaOH or Cs₂CO₃ in MeOH/THF)[1]; Reductive cleavage (e.g., SmI₂/amine/water)[2]Can be cleaved under basic conditions, while Boc is stable.
Boc Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[3]Cleaved under acidic conditions, while many other groups are stable.
SEM Fluoride source (e.g., TBAF in THF); Lewis acids (e.g., MgBr₂)[4]; Strong acid (e.g., HCl)[5]Can be removed under conditions that do not affect many other protecting groups.
Protocol 5: N-Detosylation using Cesium Carbonate[1]
  • Dissolve the N-tosylated substrate in a mixture of THF and methanol (2:1).

  • Add cesium carbonate (3.0 eq).

  • Stir at room temperature or reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Filter off the solids and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., EtOAc).

  • Separate the organic layer, dry, and concentrate to obtain the deprotected product.

Protocol 6: N-Boc Deprotection with TFA[3]
  • Dissolve the N-Boc protected substrate in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated aqueous NaHCO₃ solution and extract with an organic solvent.

  • Dry and concentrate the organic layer to obtain the deprotected product.

Protocol 7: N-SEM Deprotection with TBAF[6]
  • Dissolve the N-SEM protected substrate in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.5-3.0 eq).

  • Heat the reaction mixture if necessary (e.g., 45-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench with a saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent, wash, dry, and concentrate to obtain the deprotected product.

Protocol 8: Ester Hydrolysis

To regenerate the carboxylic acid, the methyl or ethyl ester can be hydrolyzed under basic conditions.

  • Dissolve the ester in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq).

  • Stir at room temperature or heat gently until the reaction is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 3-4.

  • Extract the product with an organic solvent, dry, and concentrate to yield the free carboxylic acid.

Conclusion

The successful synthesis of complex molecules based on the 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold is highly dependent on a well-defined protecting group strategy. The two-step approach of first protecting the carboxylic acid as an ester followed by N-protection of the pyrrole ring offers a robust and versatile pathway. The choice of the N-protecting group—be it the robust tosyl, the acid-labile Boc, or the versatile SEM group—should be guided by the planned subsequent synthetic steps and the need for orthogonal deprotection. The detailed protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient and strategic synthesis of novel 7-azaindole derivatives.

References

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  • Kamal, A., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 47(36), 6425-6427. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
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Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets that recognize the indole nucleus. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, which can lead to unique binding interactions and improved pharmacokinetic properties compared to its indole counterparts. Consequently, 7-azaindole derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology and for the treatment of infectious diseases.[1]

The subject of this application note, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, is a highly functionalized building block poised for diversification through palladium-catalyzed cross-coupling reactions. The strategic placement of the iodo group at the 6-position provides a reactive handle for the introduction of various substituents, while the fluoro group at the 5-position and the carboxylic acid at the 4-position are expected to modulate the electronic properties and biological activity of the resulting compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this versatile substrate in Suzuki, Sonogashira, and Heck cross-coupling reactions.

Understanding the Substrate: Reactivity and Key Considerations

The successful application of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in cross-coupling reactions requires a nuanced understanding of its structural features:

  • The 6-Iodo Group: The carbon-iodine bond is the most labile among the carbon-halogen bonds, making the 6-position the primary site for oxidative addition of the palladium catalyst.[2] This inherent reactivity allows for selective functionalization at this position.

  • The 5-Fluoro Group: Fluorine is a small, highly electronegative atom that exerts a strong electron-withdrawing inductive effect.[3] This is anticipated to increase the electrophilicity of the 7-azaindole ring system, potentially accelerating the rate of oxidative addition at the adjacent C-I bond.

  • The 4-Carboxylic Acid Group: The presence of a carboxylic acid can be a double-edged sword in palladium-catalyzed cross-coupling. On one hand, it can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] On the other hand, its acidity necessitates the use of a suitable base that can deprotonate it without promoting unwanted side reactions like decarboxylation. The choice of base and reaction temperature will be critical to preserving this functional group. While some palladium-catalyzed reactions are compatible with carboxylic acids,[5][6] decarboxylative couplings are also known,[7] highlighting the need for careful condition screening.

  • The Pyrrole N-H: The acidic proton of the pyrrole nitrogen can interfere with the catalytic cycle, and N-protection is a common strategy to mitigate this.[8][9] However, reactions on unprotected N-H azaindoles have been successfully developed, often requiring specific ligand and base combinations.[10] For the present substrate, the decision to protect the nitrogen will depend on the specific coupling reaction and the desired outcome.

The Catalytic Cycle: A Universal Mechanism

Palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions, generally proceed through a common catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions.

Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are provided as starting points for the Suzuki, Sonogashira, and Heck coupling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For the coupling of 6-iodo-7-azaindole derivatives, a variety of conditions have proven effective.[9][11]

Reaction Scheme:

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition B
Palladium Catalyst PdCl₂(dppf) (5 mol%)Pd₂(dba)₃ (2.5 mol%)
Ligand -SPhos (5 mol%)
Base K₂CO₃ (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/Ethanol (1:1)
Temperature 90 °C80 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Step-by-Step Protocol (Condition A):

  • To a dry Schlenk flask, add 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add PdCl₂(dppf) (5 mol%) to the flask.

  • Add degassed 1,4-dioxane and water (4:1 mixture, to make a 0.1 M solution with respect to the starting material).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: PdCl₂(dppf) is a robust and commonly used catalyst for Suzuki couplings of heteroaryl halides.[12] In Condition B, the combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos can be highly effective, particularly for challenging substrates.[9]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation. The choice of base can also influence the stability of the carboxylic acid group.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis.

Reaction Scheme:

Table 2: Recommended Reaction Conditions for Sonogashira Coupling

ParameterCondition A (Copper-Cocatalyzed)Condition B (Copper-Free)
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand -PPh₃ (4 mol%)
Copper Co-catalyst CuI (4 mol%)-
Base Et₃N (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent DMF1,4-Dioxane
Temperature 60 °C80 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Step-by-Step Protocol (Condition A):

  • To a dry Schlenk flask, add 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed DMF, followed by Et₃N (3.0 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira conditions (Condition A) utilize a combination of a palladium catalyst and a copper(I) co-catalyst. The copper is believed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free conditions (Condition B) have been developed to avoid the formation of diacetylene byproducts from the oxidative homocoupling of the alkyne.[14]

  • Base: An amine base like triethylamine is commonly used in the copper-cocatalyzed reaction, where it also serves as a solvent in some cases. For copper-free conditions, an inorganic base like cesium carbonate is often employed.

  • Solvent: Polar aprotic solvents like DMF or dioxane are typically used for Sonogashira couplings.

Protocol 3: Heck-Mizoroki Coupling

The Heck-Mizoroki reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[15] This reaction is a powerful tool for the synthesis of substituted alkenes.

Reaction Scheme:

Table 3: Recommended Reaction Conditions for Heck-Mizoroki Coupling

ParameterRecommended Conditions
Palladium Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(o-tolyl)₃ (10 mol%)
Base Et₃N (2.0 equiv)
Solvent DMF
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Protocol:

  • In a sealed tube, combine 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tolyl)₃ (10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed DMF, the alkene (1.5 equiv), and Et₃N (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective catalyst for Heck reactions. The choice of a phosphine ligand, such as tri(o-tolyl)phosphine, can influence the regioselectivity and efficiency of the reaction.

  • Base: An organic base like triethylamine is typically used to neutralize the HX formed during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF are often used to facilitate the reaction at elevated temperatures.

Workflow and Decision-Making

The selection of the appropriate cross-coupling reaction and conditions will depend on the desired final product. The following diagram illustrates a general workflow for utilizing 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in a drug discovery program.

Experimental Workflow cluster_0 Substrate Preparation cluster_1 Cross-Coupling Reaction cluster_2 Post-Reaction Processing Start 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Protect_N N-Protection (Optional) Start->Protect_N Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Protect_N->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Protect_N->Sonogashira Heck Heck Coupling (Alkene) Protect_N->Heck Deprotect_N N-Deprotection (if applicable) Suzuki->Deprotect_N Sonogashira->Deprotect_N Heck->Deprotect_N Purification Purification (Chromatography) Deprotect_N->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Figure 2: A decision-making workflow for the cross-coupling of the target substrate.

Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial, but care must be taken to avoid decomposition or decarboxylation.

  • Decarboxylation: If decarboxylation is a significant side reaction, using a milder base (e.g., K₃PO₄ instead of K₂CO₃) or a lower reaction temperature may be necessary. Alternatively, protecting the carboxylic acid as an ester prior to the coupling reaction and deprotecting it afterward is a viable strategy.

  • N-H Interference: If reactions with the unprotected substrate are sluggish or give complex mixtures, N-protection with a group such as tosyl (Ts) or a benzyl (Bn) may be required. These protecting groups can be readily removed after the cross-coupling reaction.

  • Purification: The products of these reactions are often polar due to the presence of the 7-azaindole nucleus and the carboxylic acid. Reverse-phase chromatography may be a useful purification technique if normal-phase silica gel chromatography is challenging.

Conclusion

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a valuable and versatile building block for the synthesis of novel 7-azaindole derivatives. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, a wide array of substituents can be introduced at the 6-position. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully utilize this substrate in their drug discovery and development programs.

References

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Preparation of Selective JAK3 Inhibitors Utilizing a Pyrrolopyridine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting JAK3 with Pyrrolopyridine Scaffolds

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to cytokine signaling pathways that regulate immune responses and hematopoiesis.[1][2] Dysregulation of these pathways is implicated in a multitude of inflammatory and autoimmune diseases, making JAKs significant therapeutic targets.[1][3] Among the family members, JAK3's expression is predominantly restricted to hematopoietic cells, where it associates with the common gamma chain (γc) of cytokine receptors for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3][4] This restricted expression profile makes selective inhibition of JAK3 a compelling strategy for immunomodulation while potentially mitigating the broader systemic side effects associated with less selective pan-JAK inhibitors.[4][5]

The pyrrolopyridine, or azaindole, scaffold has emerged as a privileged core structure in the design of kinase inhibitors.[6][7] Its structural resemblance to the purine ring of ATP allows it to function as an effective hinge-binder, anchoring the inhibitor within the ATP-binding site of the target kinase.[6][8] The versatility of the pyrrolopyridine core allows for synthetic modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[9][10] A key structural feature that distinguishes JAK3 from other JAK family members is the presence of a cysteine residue (Cys909) in the ATP-binding pocket, which is replaced by a serine in other isoforms.[5] This unique residue provides a strategic opportunity for the design of highly selective, covalent inhibitors that form a specific bond with Cys909, thereby achieving enhanced potency and duration of action.[4][11]

This document provides a detailed guide for researchers and drug development professionals on the strategic design, synthesis, and evaluation of JAK3 inhibitors based on the pyrrolopyridine core. It outlines key synthetic methodologies, purification protocols, and analytical techniques for characterization and validation.

I. Strategic Design and Synthesis of a Pyrrolopyridine-Based JAK3 Inhibitor

The synthesis of a pyrrolopyridine-based JAK3 inhibitor is a multi-step process that involves the construction of the core heterocyclic system followed by the introduction of substituents to achieve desired potency and selectivity. The following protocol outlines a general, yet robust, synthetic strategy inspired by methodologies reported for similar kinase inhibitors, such as Tofacitinib, which features a related pyrrolo[2,3-d]pyrimidine core.[12][13][14]

Experimental Workflow: Synthesis of a Model Pyrrolopyridine JAK3 Inhibitor

The following diagram illustrates a representative workflow for the synthesis of a generic pyrrolopyridine-based JAK3 inhibitor.

G cluster_0 Part 1: Pyrrolopyridine Core Synthesis cluster_1 Part 2: Functionalization and Coupling cluster_2 Part 3: Final Product Assembly & Purification Start Starting Materials (e.g., Substituted Pyridine) Step1 Step 1: Halogenation/ Functionalization Start->Step1 Step2 Step 2: Introduction of Pyrrole Precursor Step1->Step2 Step3 Step 3: Cyclization to form Pyrrolopyridine Core Step2->Step3 Step4 Step 4: N-Protection of Pyrrole Step3->Step4 Intermediate 1 Step5 Step 5: Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step4->Step5 Step6 Step 6: Deprotection Step5->Step6 Step7 Step 7: Final Modification/ Acylation Step6->Step7 Intermediate 2 Step8 Step 8: Purification (e.g., Column Chromatography, HPLC) Step7->Step8 Final Final JAK3 Inhibitor Step8->Final

Caption: A generalized workflow for the synthesis of pyrrolopyridine-based JAK3 inhibitors.

Protocol 1: Synthesis of a 4-amino-pyrrolo[2,3-b]pyridine Intermediate

This protocol describes the synthesis of a key intermediate, which can be further functionalized to generate a library of potential JAK3 inhibitors. The causality behind these steps lies in the strategic build-up of the heterocyclic system and the installation of functional groups amenable to diverse coupling reactions.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a suitable pyrrolopyridine precursor)

  • Cesium carbonate (Cs₂CO₃)

  • Benzyl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Amine coupling partner

  • Solvents: N,N-Dimethylformamide (DMF), Dioxane, Toluene

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA), Hydrogen gas with Pd/C)

Procedure:

  • N-Protection of the Pyrrolopyridine Core:

    • Rationale: Protection of the pyrrole nitrogen is crucial to prevent side reactions and direct subsequent functionalization at other positions. The benzyl group is a common choice due to its stability and ease of removal via hydrogenolysis.

    • Dissolve the starting pyrrolopyrimidine/pyrrolopyridine (1.0 equiv) in anhydrous DMF.[15]

    • Add cesium carbonate (1.5 equiv) and stir the suspension for 30 minutes at room temperature.[15]

    • Add benzyl bromide (1.5 equiv) dropwise and heat the reaction to 70°C for 5 hours.[15]

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.[15]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]

    • Purify the crude product by flash column chromatography on silica gel.[15]

  • Buchwald-Hartwig Amination:

    • Rationale: This cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the introduction of a diverse range of amino substituents at the 4-position of the pyrrolopyridine core. The choice of catalyst and ligand is critical for achieving high yields.[7]

    • In a reaction vessel, combine the N-protected 4-chloro-pyrrolopyridine (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and Xantphos) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add anhydrous dioxane or toluene as the solvent.

    • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate.

    • Purify the residue by column chromatography.

  • Deprotection:

    • Rationale: Removal of the protecting group is the final step to yield the desired intermediate. The method of deprotection depends on the protecting group used. For a benzyl group, catalytic hydrogenation is a clean and efficient method.

    • Dissolve the N-benzylated product in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the solvent to obtain the deprotected product.

Protocol 2: Acylation to Introduce a Covalent Warhead

To achieve selective covalent inhibition of JAK3, an electrophilic "warhead," such as an acrylamide group, can be introduced. This group will react with the Cys909 residue in the active site of JAK3.[4][11]

Materials:

  • 4-amino-pyrrolo[2,3-b]pyridine intermediate from Protocol 1

  • Acryloyl chloride or other suitable acylating agent

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the amino-pyrrolopyridine intermediate (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by flash chromatography or preparative HPLC to yield the desired covalent JAK3 inhibitor.

II. Purification and Analytical Characterization

Rigorous purification and characterization are essential to ensure the identity, purity, and stability of the synthesized compounds before biological evaluation.

Technique Purpose Typical Parameters/Observations
Flash Column Chromatography Primary purification of intermediates and final products.Silica gel stationary phase; gradient elution with solvents like hexanes and ethyl acetate.[15]
Preparative HPLC High-purity final purification.C18 reverse-phase column; gradient of water and acetonitrile with a modifier like TFA or formic acid.
LC-MS Reaction monitoring and purity assessment.Provides molecular weight confirmation of the product and an estimate of purity.
¹H and ¹³C NMR Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration confirm the molecular structure.
High-Resolution Mass Spectrometry (HRMS) Exact mass determination.Confirms the elemental composition of the synthesized molecule.

III. In Vitro Evaluation of JAK3 Inhibition

Once the pyrrolopyridine-based inhibitor is synthesized and characterized, its biological activity must be assessed. This involves determining its potency against JAK3 and its selectivity against other JAK family members.

Protocol 3: ELISA-Based JAK3 Enzymatic Assay

An Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and cost-effective method for determining the inhibitory activity of a compound against a target kinase.[3][16]

Principle:

This assay measures the phosphorylation of a substrate peptide by the JAK3 enzyme. The inhibitor's potency is determined by its ability to reduce this phosphorylation in a dose-dependent manner.

Materials:

  • Recombinant human JAK3 kinase domain

  • Poly(Glu, Tyr) substrate

  • ATP

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT, Na₃VO₄)[3]

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • 96-well microplates

  • Test compounds and a positive control (e.g., Tofacitinib)

Procedure:

  • Plate Coating: Coat a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C.[3]

  • Wash: Wash the plate multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Addition: Add serial dilutions of the test compounds and controls to the wells.

  • Kinase Reaction: Add the JAK3 enzyme and ATP to initiate the phosphorylation reaction. Incubate at 37°C for a defined period (e.g., 1 hour).[3]

  • Detection: Add the HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.[3]

  • Development: Add the TMB substrate and incubate until a blue color develops.

  • Stop Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

JAK/STAT Signaling Pathway and Point of Inhibition

The following diagram illustrates the JAK/STAT signaling pathway and highlights the point of intervention by a JAK3 inhibitor.

G cluster_receptor Cell Membrane Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc subunit) Cytokine->Receptor 1. Binding JAK3 JAK3 JAK1 JAK1 JAK3->JAK1 2. Trans-phosphorylation STAT STAT JAK1->STAT 3. STAT Recruitment & Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Modulation Inhibitor Pyrrolopyridine JAK3 Inhibitor Inhibitor->JAK3 Inhibition

Caption: The JAK/STAT signaling pathway and the mechanism of action of a JAK3 inhibitor.

Protocol 4: Cellular Assay for STAT5 Phosphorylation

To confirm that the inhibitor is active in a cellular context, a Western blot or flow cytometry-based assay can be used to measure the phosphorylation of STAT5, a key downstream target of JAK3.[3]

Procedure (Western Blot):

  • Culture a suitable cell line (e.g., human T-cells) and starve them of serum overnight.

  • Pre-treat the cells with various concentrations of the JAK3 inhibitor for 1-2 hours.

  • Stimulate the cells with a cytokine that signals through the γc receptor, such as IL-2, for a short period (e.g., 15-30 minutes).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

  • Use a secondary antibody conjugated to HRP for detection via chemiluminescence.

  • Quantify the band intensities to determine the effect of the inhibitor on IL-2-induced STAT5 phosphorylation.

IV. Safety and Handling Precautions

When working with potent kinase inhibitors and reactive chemical reagents, strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All chemical manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.

  • Handling of Reagents: Acylating agents like acryloyl chloride are corrosive and moisture-sensitive; handle them with care under an inert atmosphere. Palladium catalysts are toxic and should be handled with caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Toxicity of Kinase Inhibitors: The synthesized compounds are biologically active and potentially toxic. Avoid direct contact and handle them with care.[17]

Conclusion

The development of selective JAK3 inhibitors based on a pyrrolopyridine core represents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to design, prepare, and evaluate novel drug candidates in this class. By understanding the underlying scientific principles and adhering to rigorous experimental practices, the scientific community can continue to advance the field of kinase inhibitor drug discovery.

References

  • Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. (2022-05-13). MDPI. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021-01-11). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019-09-15). PubMed. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (n.d.). PMC - NIH. [Link]

  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Identification of Chinese Herbal Compounds with Potential as JAK3 Inhibitors. (2019-04-09). PMC - NIH. [Link]

  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... (n.d.). ResearchGate. [Link]

  • Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. (n.d.). PubMed. [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022-01-01). PubMed. [Link]

  • EP3078665A1 - Efficient method for the preparation of tofacitinib citrate. (n.d.).
  • Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. (2025-06-24). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. (n.d.). PubMed. [Link]

  • A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central. [Link]

  • Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa. [Link]

  • Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models. (n.d.). Frontiers. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). PMC - NIH. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2025-08-06). ResearchGate. [Link]

  • Janus kinase 3 inhibitor. (n.d.). Wikipedia. [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (n.d.). ResearchGate. [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. (2021-11-29). PMC. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica. [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. (2024-01-18). ResearchGate. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024-07-26). PMC. [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026-01-07). Oreate AI Blog. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2025-06-25). ResearchGate. [Link]

  • TKI safety. (n.d.). PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists working with complex heterocyclic building blocks. Our focus today is the challenging substrate 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , a 7-azaindole derivative whose unique structural features demand a carefully optimized approach to achieve high-yield C-C bond formation.

This document moves beyond standard protocols to provide a deeper understanding of the reaction's intricacies, helping you troubleshoot common issues and rationally design your experiments for success.

Analysis of the Substrate: A Multifunctional Challenge

The target substrate, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, presents several simultaneous challenges that can impede the Suzuki-Miyaura catalytic cycle:

  • Lewis-Basic Pyridine Nitrogen: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[1][2]

  • Acidic N-H Proton: The pyrrole N-H is acidic and will be deprotonated under basic conditions. The resulting anion can alter the electronic properties of the substrate and interact with the catalyst. Unprotected pyrrole nitrogens have also been implicated in side reactions like dehalogenation.[3]

  • Carboxylic Acid Group: This is a significant hurdle. The acidic proton requires an additional equivalent of base. More critically, the resulting carboxylate anion can chelate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This also dramatically changes the substrate's solubility profile.[5]

  • Electron-Deficient Ring System: The fluorine atom and the pyridine nitrogen make the aromatic system electron-deficient, which generally facilitates oxidative addition but can pose challenges for other steps in the cycle.

Understanding these potential failure points is the first step toward overcoming them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this substrate in a question-and-answer format.

Q1: My reaction has a very low yield (<30%) or is not working at all. What are the primary factors to investigate?

Low conversion is the most common issue and can stem from several sources. A systematic approach to optimization is crucial.

Potential Cause: Suboptimal choice of catalyst, ligand, base, or solvent, leading to a stalled or inefficient catalytic cycle.

Recommended Solution: Re-evaluate your core reaction conditions. For a complex substrate like this, a robust catalyst system with a bulky, electron-rich phosphine ligand is the recommended starting point. These ligands are known to accelerate both oxidative addition and reductive elimination and can prevent catalyst deactivation.[6][7]

Table 1: Recommended Starting Conditions for Screening

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Pd(II) sources are common and are reduced in situ. Pd(0) sources like Pd(PPh₃)₄ can also be used but may be less stable.[8]
Ligand SPhos or XPhos (2-6 mol%)Bulky biarylphosphine ligands are highly effective for heteroaromatic couplings, promoting fast catalytic turnover.[7][9] A Pd:Ligand ratio of 1:2 to 1:3 is typical.
Base K₃PO₄ or Cs₂CO₃ (3-4 equivalents)A moderately strong, non-nucleophilic base is often ideal. You need at least 2 equivalents to neutralize the COOH and N-H protons, plus an additional 1-2 equivalents to promote the reaction.[5][10]
Solvent System Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O (10:2:1)A polar, aprotic solvent, often with a water co-solvent, is needed to dissolve the polar substrate (as a salt) and the inorganic base.[11] Ensure rigorous degassing.
Temperature 80-110 °CStart around 90 °C and adjust as needed. Higher temperatures can increase reaction rate but may also promote side reactions.[11]
Boron Reagent Boronic Acid (1.2-1.5 equiv) or Pinacol Ester (1.2-1.5 equiv)Pinacol esters can offer greater stability against protodeboronation.[12]
Q2: I am observing significant protodehalogenation, where the iodo group is replaced by hydrogen. How can I minimize this?

Protodehalogenation is a yield-killing side reaction that consumes your starting material. It occurs when the Pd(II)-aryl intermediate is reduced by a hydride source before it can transmetalate with the boronic acid.[13]

Potential Cause: The rate of transmetalation is slow compared to the rate of interception of the oxidative addition complex by a hydride source. This can be exacerbated by high temperatures, certain bases, or alcoholic solvents.

Recommended Solution:

  • Optimize the Ligand: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos). These ligands accelerate the transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[7]

  • Use a Milder Base: Strong bases can sometimes promote pathways that generate hydride species. Switching from a hydroxide base to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can be beneficial.[14]

  • Control the Temperature: Lower the reaction temperature. While this may slow the overall reaction, it will disproportionately slow the rate of dehalogenation.

  • Consider Solvent: If using an alcohol co-solvent, it can be a source of hydrides. Consider switching to a system like Dioxane/H₂O or THF/H₂O.[15]

Q3: My boronic acid is decomposing during the reaction (protodeboronation). How can I prevent this?

Protodeboronation is the protonolysis of the C-B bond, converting your boronic acid into a simple arene and rendering it inactive for the coupling.[12] This is particularly problematic with electron-deficient or heteroaryl boronic acids.[16]

Potential Cause: The boronic acid is unstable under the basic, often aqueous, reaction conditions. The reaction is catalyzed by base and the presence of water.[17]

Recommended Solution:

  • Use a Boronate Ester: The most effective strategy is to switch from the boronic acid to a more stable derivative.

    • Pinacol Esters: Generally more robust than their corresponding acids.

    • MIDA Boronate Esters: These are highly stable and designed for a "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[12][18]

  • Use Anhydrous Conditions: If feasible, switching to anhydrous conditions with a base like K₃PO₄ or KF can suppress this water-dependent side reaction.[7][19]

  • Minimize Reaction Time: A faster catalytic system (i.e., a more active ligand) will consume the boronic acid more quickly, giving it less time to decompose.

Q4: The carboxylic acid group seems to be inhibiting the reaction. What are my options?

The carboxylate formed under basic conditions is a known inhibitor of palladium catalysts. It can coordinate to the Pd(II) center and slow down or halt the catalytic cycle.[4]

Potential Cause: Formation of a stable palladium-carboxylate complex that is slow to enter the next step of the catalytic cycle.

Recommended Solution:

  • Ensure Sufficient Base: This is the simplest solution. You must use at least one equivalent of base to deprotonate the carboxylic acid, plus additional equivalents to drive the reaction. A common mistake is to use a standard catalytic amount of base (e.g., 2 eq.) without accounting for the acidic protons on the substrate. Start with 3-4 equivalents.[5]

  • Optimize Solvent and Temperature: The solubility of the carboxylate salt is critical.[5] If it precipitates, the reaction will fail. A solvent system that can dissolve this salt, such as DMF or DMAc (with caution, as these can be hydride sources at high temperatures), may be necessary. Increasing the temperature can sometimes help break up the inhibitory Pd-carboxylate interaction.

  • Protection Strategy (Advanced): As a last resort, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) will completely remove this point of inhibition.[4][5] This requires two additional synthetic steps (esterification and final saponification), so it is only recommended if direct coupling proves intractable.

Diagrams: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle & Potential Pitfalls

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_pitfalls Potential Pitfalls for This Substrate Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-I Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-I Oxidative Addition Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-I->Ar-Pd(II)-Ar' Transmetalation SideReaction Slow Transmetalation leads to Protodehalogenation Ar-Pd(II)-I->SideReaction Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Product Product (R-R') Ar-Pd(II)-Ar'->Product ArI Substrate (R-I) ArI->Pd(0)L2 Ar'B(OH)2 Boronic Acid (R'-B(OH)₂) + Base Ar'B(OH)2->Ar-Pd(II)-I Inhibition1 Pyridine-N or Carboxylate coordination deactivates Pd(0) catalyst Inhibition1->Pd(0)L2 Inhibition2 Carboxylate coordination stalls the cycle at the Pd(II) intermediate Inhibition2->Ar-Pd(II)-I

Caption: The Suzuki cycle with key inhibition points for the 7-azaindole substrate.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield (<30%) check_sm Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes action_catalyst 1. Increase Temp (e.g., to 110°C) 2. Switch to more active ligand (e.g., SPhos/XPhos) 3. Check catalyst/reagent quality sm_present->action_catalyst check_side_products Analyze crude mixture for protodehalogenation (PDH) or protodeboronation (PDB) sm_gone->check_side_products pdh PDH is major byproduct check_side_products->pdh PDH pdb PDB is major byproduct check_side_products->pdb PDB other Other issues (e.g., decomposition) check_side_products->other Neither action_pdh 1. Use more electron-rich ligand 2. Lower temperature 3. Use milder base (K₃PO₄) pdh->action_pdh action_pdb 1. Switch to Boron Pinacol/MIDA ester 2. Use anhydrous conditions 3. Minimize reaction time pdb->action_pdb action_other 1. Re-evaluate base choice (3-4 eq.) 2. Confirm solubility of substrate salt 3. Lower temperature other->action_other

Caption: A decision tree to guide troubleshooting efforts for low-yield reactions.

Frequently Asked Questions (FAQs)

FAQ 1: Should I protect the pyrrole N-H or the carboxylic acid group before the reaction?

While protection is a valid strategy, it adds steps to your synthesis (protection/deprotection). It is often more efficient to first attempt to optimize the direct coupling.

  • N-H Protection (e.g., BOC, SEM): This can prevent potential N-H related side reactions and may improve solubility in organic solvents.[3] However, many protecting groups can be unstable to the basic conditions of the Suzuki reaction.

  • Carboxylic Acid Protection (e.g., Methyl Ester): This is a very effective way to prevent catalyst inhibition by the carboxylate.[4][5] If optimizing the base and solvent system fails, this is the most reliable, albeit longer, path forward.

Recommendation: First, attempt the direct coupling using the optimized conditions described above (especially using 3-4 eq. of a base like K₃PO₄). Only consider a protection strategy if direct coupling yields remain unsatisfactory after screening.

FAQ 2: How critical is degassing, and what is the best method?

It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and can also promote the homocoupling of boronic acids.[8][20] Inconsistent degassing is a major source of poor reproducibility.

Recommended Protocol: Freeze-Pump-Thaw Cycle (for lower boiling point solvents)

  • Add all solid reagents (substrate, boronic acid, base, catalyst, ligand) to the reaction flask.

  • Add the solvent.

  • Place the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Apply high vacuum for 5-10 minutes.

  • Close the connection to the vacuum and remove the flask from the liquid nitrogen, allowing it to thaw completely. You should see gas bubbling out of the solution as it thaws.

  • Repeat this cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

Alternative: Inert Gas Sparging (Bubbling)

  • Add solvent to the flask.

  • Bubble argon or nitrogen gas through the solvent via a long needle for 20-30 minutes.

  • Add the solid reagents under a positive pressure of inert gas. This method is faster but generally considered less rigorous than freeze-pump-thaw.

General Experimental Protocol

This protocol serves as a robust starting point for your optimization efforts.

  • Reaction Setup: To a flame-dried or oven-dried reaction vessel, add 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 equiv), the arylboronic acid or ester (1.3 equiv), and potassium phosphate (K₃PO₄, 3.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv) and the ligand (e.g., SPhos, 0.03 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Adjust the pH to ~4-5 with 1M HCl to protonate the carboxylic acid, making it soluble in the organic layer. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

References
  • Barder, T. E., et al. (2005). Journal of the American Chemical Society. A detailed study on high-activity palladium catalysts for Suzuki reactions. [Link not available]
  • Protodeboronation - Wikipedia. (n.d.). Provides a comprehensive overview of the protodeboronation side reaction. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. A review of functionalization strategies for the 7-azaindole nucleus. [Link]

  • Reddit - r/OrganicChemistry. (2022). Discussion on the interference of carboxylic acids in cross-coupling reactions. [Link]

  • Reddit - r/OrganicChemistry. (2019). A thread discussing the failure of Suzuki reactions when the boronic acid contains a carboxylic acid. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Chemical Reviews. A foundational review of the Suzuki coupling reaction. [Link not available]
  • Gilday, J. P., et al. (2015). Journal of Medicinal Chemistry. Discusses challenges in coupling reactions with nitrogen-containing heterocycles. [Link not available]
  • Singh, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Das, P. (n.d.). Sequential Suzuki, C-N couplings of the 7-azaindole. ResearchGate. [Link]

  • Online Inhibitor. (2022). To synthesize the azaindole based compound Suzuki coupling. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Provides a clear overview of the reaction mechanism. [Link]

  • Reddit - r/Chempros. (2023). Discussion on combating dehalogenation in Suzuki coupling. [Link]

  • Si, S., et al. (2020). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Chemical Society Reviews. A comprehensive review on the selection of boron reagents for Suzuki-Miyaura coupling. [Link not available]
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Reddit - r/Chempros. (2023). Discussion on problems with Suzuki coupling and solvent choice. [Link]

  • Chen, J., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett. [Link]

  • ResearchGate. (2017). Discussion on low yield in Suzuki coupling reactions. [Link]

  • Reddit - r/Chempros. (2022). A thread on choosing reaction conditions for Suzuki coupling. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddit - r/chemistry. (2014). Discussion on causes of low yield in Suzuki coupling. [Link]

  • Lu, G. P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Discusses stable boron reagents. [Link]

  • Watson, D. A., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Organometallics - ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Molecules. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link not available]
  • ResearchGate. (2018). Discussion on improving Suzuki reaction yields. [Link]

  • ResearchGate. (2014). Discussion on solving problems with Suzuki coupling, especially solubility. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Syntheses Procedure. (n.d.). Example of a Suzuki-Miyaura coupling setup. [Link]

  • Inorganic Chemistry Frontiers - RSC Publishing. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]

  • Molecules. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • PMC - NIH. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • Pharmaffiliates. (n.d.). 5-Fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]

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Technical Support Center: Sonogashira Coupling of Iodinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving iodinated pyrrolopyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic building blocks. Pyrrolopyridines, as aza-analogs of indoles, are prevalent in medicinal chemistry, but their successful functionalization via cross-coupling reactions is often challenging due to their unique electronic properties and potential for catalyst inhibition.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and field-proven insights to help you overcome common hurdles and achieve your synthetic goals.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of my terminal alkyne. What is happening and how can I prevent it?

Answer:

You are observing the Glaser-Hay homocoupling of your alkyne, which is the most common side reaction in copper-mediated Sonogashira couplings.[1] This reaction is promoted by the copper(I) cocatalyst, especially in the presence of oxygen.[1][2] The copper acetylide intermediate, which is crucial for the main Sonogashira pathway, can undergo oxidative dimerization to form a 1,3-diyne.

Causality & Mitigation Strategies:

  • Oxygen Contamination: The primary culprit for Glaser coupling is molecular oxygen. It is imperative to ensure your reaction is performed under strictly anaerobic conditions.

  • Copper(I) Co-catalyst: While copper(I) accelerates the desired reaction, it is also a prerequisite for the homocoupling side reaction.[3]

Troubleshooting Protocol 1: Minimizing Alkyne Homocoupling

  • Rigorous Degassing: Before adding the palladium catalyst and copper(I) iodide, thoroughly degas your solvent and the reaction mixture containing the iodinated pyrrolopyridine and base. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 20-30 minutes can be sufficient.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Fresh Reagents: Use high-purity, recently purchased, or freshly purified reagents, especially the copper(I) iodide and the amine base.[1]

  • Consider Copper-Free Conditions: The most effective way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol.[3][4] These conditions have been well-established and often provide excellent yields without the risk of alkyne dimerization.[5]

Experimental Protocol: Copper-Free Sonogashira Coupling of an Iodinated Pyrrolopyridine

  • Materials:

    • Iodinated pyrrolopyridine (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%))

    • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the iodinated pyrrolopyridine, palladium catalyst, and a magnetic stir bar.

    • Add the anhydrous, degassed solvent, followed by the amine base.

    • Slowly add the terminal alkyne via syringe.

    • Heat the reaction to the desired temperature (typically ranging from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Question 2: My starting iodopyrrolopyridine is being consumed, but I'm isolating a significant amount of the corresponding des-iodo pyrrolopyridine. What is causing this dehalogenation?

Answer:

The loss of the iodine atom from your starting material is a result of a reductive dehalogenation side reaction. This is a known issue in palladium-catalyzed cross-coupling reactions and can be particularly problematic with electron-rich or sterically hindered heteroaryl halides. While the exact mechanism can be complex and substrate-dependent, it often involves the formation of a palladium-hydride species which can then react with the aryl iodide.

Causality & Mitigation Strategies:

  • Source of Hydride: The hydride source can be trace amounts of water, the amine base, or the solvent.

  • Reaction Temperature: Higher reaction temperatures can promote dehalogenation.[6]

  • Base Choice: The nature and strength of the base can influence the rate of dehalogenation.

Troubleshooting Protocol 2: Minimizing Dehalogenation

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Dry your solvent over molecular sieves and use a freshly opened bottle of the amine base.

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. For highly reactive aryl iodides, the coupling can often proceed efficiently at room temperature.[6]

  • Screen Different Bases: The choice of base can be critical. If you are using a strongly coordinating amine base, consider switching to a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.

  • Optimize Catalyst and Ligands: The ligand on the palladium center can influence the propensity for dehalogenation. Using bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over the reductive pathway.

Question 3: My reaction is sluggish, or I observe a black precipitate forming, leading to low or no product formation. What's happening to my catalyst?

Answer:

A sluggish reaction or the formation of a black precipitate (often called "palladium black") is a strong indication of catalyst decomposition or deactivation .[1] Pyrrolopyridines, containing a basic nitrogen atom, can act as ligands and coordinate to the palladium center. This can lead to the formation of inactive palladium complexes or promote the aggregation of palladium(0) into palladium black, effectively removing the catalyst from the catalytic cycle.

Causality & Mitigation Strategies:

  • Catalyst Poisoning: The nitrogen atom of the pyrrolopyridine can compete with the phosphine ligands for coordination to the palladium, leading to catalyst inhibition.

  • Inappropriate Ligand: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be robust enough to prevent this deactivation pathway with challenging azaheterocycles.

Troubleshooting Protocol 3: Overcoming Catalyst Deactivation

  • Ligand Selection: Switch to more robust ligand systems that are known to be effective for coupling with N-heterocycles.

    • Bulky, Electron-Rich Phosphines: Ligands such as XPhos, SPhos, or DavePhos can promote the desired oxidative addition and reductive elimination steps, outcompeting the deactivation pathway.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium and are highly effective for cross-coupling reactions involving N-heterocyclic substrates.[5] Consider using a pre-formed NHC-palladium complex or generating it in situ.

  • Solvent Choice: The solvent can influence catalyst stability. While THF is common, sometimes a switch to DMF or 1,4-dioxane can be beneficial. However, be aware that some solvents can also promote catalyst decomposition under certain conditions.[7]

Illustrative Workflow for Troubleshooting

G start Low Yield or No Product side_reaction Side Reaction Observed? start->side_reaction homocoupling Alkyne Homocoupling (Glaser Product) side_reaction->homocoupling Yes dehalogenation Dehalogenation of Iodopyrrolopyridine side_reaction->dehalogenation Yes no_side_reaction No Obvious Side Reaction side_reaction->no_side_reaction No sol_homocoupling Implement Copper-Free Protocol & Rigorous Degassing homocoupling->sol_homocoupling sol_dehalogenation Use Anhydrous Conditions, Lower Temperature, Screen Bases dehalogenation->sol_dehalogenation catalyst_death Catalyst Decomposition? (Black Precipitate) no_side_reaction->catalyst_death reagent_issue Check Reagent Quality & Purity catalyst_death->reagent_issue No sol_catalyst Switch to Bulky Ligands (e.g., XPhos) or NHC Ligands catalyst_death->sol_catalyst Yes condition_issue Optimize Reaction Conditions reagent_issue->condition_issue sol_reagent Use Fresh Catalysts (Pd & CuI), Pure Solvents & Base reagent_issue->sol_reagent sol_condition Screen Solvents (THF, DMF, Dioxane), Increase Temperature if No Reaction condition_issue->sol_condition

Caption: A systematic workflow for troubleshooting Sonogashira coupling issues.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for aryl halides in Sonogashira coupling, and how does this apply to my iodinated pyrrolopyridine?

A1: The reactivity of the aryl halide is a critical factor and follows the general trend: I > OTf > Br >> Cl .[1][6] This is primarily due to the bond dissociation energies of the carbon-halogen bond. Aryl iodides are the most reactive substrates and often undergo coupling under mild conditions, sometimes even at room temperature.[3] Your iodinated pyrrolopyridine is therefore an excellent starting point for Sonogashira coupling.

Q2: How does the electronic nature and the position of the iodine on the pyrrolopyridine ring affect the reaction?

A2: The electronic properties of the pyrrolopyridine ring and the position of the iodine atom significantly influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3]

  • Electron-Deficient Rings: If the pyrrolopyridine ring is made electron-deficient by the presence of electron-withdrawing groups, the oxidative addition of the C-I bond to the Pd(0) center is generally faster.

  • Electron-Rich Rings: Conversely, electron-rich pyrrolopyridines may react more slowly. In such cases, using electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.

  • Positional Effects: The reactivity can also vary depending on the position of the iodine. For example, in pyridine systems, the reactivity of halogens at the 2- and 4-positions can be different from the 3-position due to electronic effects from the ring nitrogen. While a comprehensive study on all iodinated pyrrolopyridine isomers is not available, it is a crucial parameter to consider when optimizing your reaction.

Q3: When should I choose a copper-catalyzed versus a copper-free protocol?

A3: The choice between a copper-catalyzed and a copper-free protocol depends on your specific substrates and potential issues.

ConditionRecommended ProtocolRationale
Sensitive Alkyne Copper-FreeTo prevent the formation of alkyne homocoupling (Glaser) byproducts.[3][4]
Low Reactivity Copper-CatalyzedThe copper(I) co-catalyst accelerates the reaction by facilitating the deprotonation of the alkyne and transmetalation to the palladium center.[3]
Complex Substrates Copper-FreeSimplifies the reaction mixture and can sometimes lead to cleaner reactions and easier purification.
Initial Screening Copper-Catalyzed (Standard)It is a robust and well-established method that serves as a good starting point for optimization.
Q4: What are the key components of the Sonogashira catalytic cycle and where do side reactions branch off?

A4: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the copper-catalyzed version).

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_A Ar-Pd(II)-I(L₂) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Dehalogenation Dehalogenation (Hydride Source) PdII_A->Dehalogenation PdII_B Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI, Base CuI CuI Base Base CuAcetylide->Transmetal Glaser Glaser Homocoupling (O₂) CuAcetylide->Glaser

Caption: The Sonogashira catalytic cycles and key side reaction pathways.

As illustrated, the Glaser homocoupling branches off from the copper acetylide intermediate, while dehalogenation can occur from the Ar-Pd(II)-I intermediate.

References

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Ganore, J., et al. (2013). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. ResearchGate. [Link]

  • Prakash, S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

Sources

Technical Support Center: Amide Coupling with Sterically Hindered Pyrrolopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of amide coupling reactions involving sterically hindered pyrrolopyridine carboxylic acids. Our focus is on providing practical, field-proven insights to overcome common challenges and achieve successful synthesis.

Introduction: The Challenge of Steric Hindrance in Pyrrolopyridine Scaffolds

Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, frequently appearing in pharmacologically active compounds. However, their derivatization via amide bond formation can be exceptionally challenging, particularly when the carboxylic acid moiety is sterically encumbered. The steric bulk surrounding the carboxylic acid can significantly impede the approach of the amine nucleophile, leading to sluggish or failed reactions with standard coupling protocols. This guide will walk you through the common pitfalls and provide robust solutions to ensure the successful synthesis of your target amides.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low to No Amide Product Formation with Standard Coupling Reagents (e.g., EDC/HOBt, HATU)

This is the most frequently encountered issue when dealing with sterically hindered pyrrolopyridine carboxylic acids.

Root Cause Analysis:

  • Steric Shielding: The bulky substituents on the pyrrolopyridine ring and/or the amine coupling partner physically block the nucleophilic attack of the amine on the activated carboxylic acid intermediate. This dramatically slows down the reaction rate.

  • Inefficient Carboxylic Acid Activation: While reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for many substrates, the activated intermediates they form (e.g., O-acylisourea for EDC) may not be sufficiently reactive to overcome the high activation energy barrier imposed by steric hindrance.

  • Decomposition of Activated Intermediate: If the desired reaction with the hindered amine is too slow, the highly reactive activated intermediate can decompose or undergo side reactions. For instance, the O-acylisourea intermediate from carbodiimide activation can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.

  • Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an ammonium salt. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.

Troubleshooting Workflow:

Below is a decision-making workflow to guide your experimental approach when initial attempts with standard coupling reagents fail.

TroubleshootingWorkflow Start Low/No Yield with Standard Coupling Reagents (EDC/HOBt, HATU) Preactivation Confirm Carboxylic Acid Activation (e.g., via LC-MS of activated ester) Start->Preactivation IncreaseReactivity Increase Reactivity of Activated Species Preactivation->IncreaseReactivity Activated ester forms, but no reaction with amine Phosphonium Switch to Phosphonium Reagents (e.g., PyBOP, PyAOP) IncreaseReactivity->Phosphonium AcylFluoride Utilize Acyl Fluoride Formation (e.g., TFFH, BTFFH, COMU) IncreaseReactivity->AcylFluoride AcylChloride Convert to Acyl Chloride (SOCl₂, (COCl)₂) IncreaseReactivity->AcylChloride ElevatedTemp Increase Reaction Temperature Phosphonium->ElevatedTemp AcylFluoride->ElevatedTemp AcylChloride->ElevatedTemp Success Successful Amide Formation ElevatedTemp->Success Failure Reaction Still Fails ElevatedTemp->Failure

Caption: Troubleshooting decision tree for difficult amide couplings.

Solutions & Experimental Protocols:

If you confirm that the carboxylic acid is being activated but the reaction with the hindered amine is not proceeding, the next logical step is to employ more potent coupling strategies.

Option 1: Switch to Phosphonium-Based Reagents

Phosphonium reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more reactive than carbodiimides and can be effective for coupling hindered partners. They are also known to reduce the risk of racemization.

  • Protocol 1: General Procedure using a Phosphonium Reagent (PyBOP)

    • Dissolve the sterically hindered pyrrolopyridine carboxylic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM (0.1–0.5 M).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equiv).

    • Stir the mixture at room temperature for 5-10 minutes to pre-activate the acid.

    • Add the amine (1.1-1.2 equiv) to the reaction mixture.

    • Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

    • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Option 2: In Situ Formation of Acyl Fluorides

Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers. Reagents such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate), BTFFH (N,N,N',N'-bis(tetramethylene)fluoroformamidinium hexafluorophosphate), and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent for this purpose.

  • Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation (using BTFFH)

    • In a reaction vial, dissolve the sterically hindered pyrrolopyridine carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).

    • Add BTFFH (1.2 equiv) followed by a non-nucleophilic base like pyridine (3.0 equiv) or DIPEA (2.2 equiv).

    • Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.

    • Add the hindered amine (1.0-1.2 equiv).

    • Seal the reaction vessel and heat to a higher temperature (e.g., 80 °C) if the reaction is sluggish at room temperature.

    • Monitor the reaction progress over 12-24 hours via LC-MS.

    • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.

    • Perform a standard aqueous workup and purify the crude product.

Option 3: Conversion to Acyl Chloride

For extremely challenging couplings, converting the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be a powerful strategy. However, this approach is harsher and may not be suitable for substrates with sensitive functional groups.

Problem 2: Epimerization of Chiral Pyrrolopyridine Carboxylic Acids

For chiral pyrrolopyridine carboxylic acids, particularly those with a stereocenter at the α-position to the carboxyl group, there is a significant risk of epimerization during the activation and coupling steps.

Root Cause Analysis:

Epimerization can occur through two primary mechanisms:

  • Oxazolone Formation: Strong activation of the N-acyl amino acid derivative can lead to the formation of a planar oxazol-5(4H)-one intermediate. The α-proton of this intermediate is highly acidic and can be abstracted by a base, leading to racemization. Subsequent nucleophilic attack by the amine on the racemized intermediate yields a mixture of epimers.

  • Direct Enolization: A strong base can directly abstract the acidic α-proton of the activated carboxylic acid, leading to the formation of an enolate, which can then be protonated to give a mixture of epimers.

Solutions:

  • Choice of Coupling Reagent and Additive:

    • Use coupling reagents known to suppress racemization, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt) (e.g., HATU).

    • Additives like HOBt (1-hydroxybenzotriazole) or OxymaPure® (ethyl cyanohydroxyiminoacetate) are effective at minimizing epimerization when used with carbodiimides.

  • Base Selection:

    • Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA or triethylamine (TEA).

  • Temperature Control:

    • Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization.

  • Reagent Stoichiometry and Addition Order:

    • Avoid using a large excess of the coupling reagent or base.

    • Pre-activating the carboxylic acid for a short period before adding the amine can sometimes be beneficial, but prolonged pre-activation should be avoided.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction using EDC/HOBt or HATU is giving low to no yield. What are the common causes for failure with hindered substrates?

A1: Standard coupling conditions often fail with sterically hindered carboxylic acids or amines due to several factors:

  • Low Reactivity of Coupling Partners: Steric bulk around the carboxylic acid or the amine nitrogen significantly slows down the rate of reaction. The nucleophilic attack

Technical Support Center: Optimizing Palladium Catalysis for C-C Bond Formation on the Pyrrolopyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed C-C Bond Formation on the Pyrrolopyridine (Azaindole) Scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges of functionalizing this important heterocyclic motif. The pyrrolopyridine core, with its fused electron-rich pyrrole and electron-deficient pyridine ring, presents a distinct set of reactivity and stability challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve higher yields, better selectivity, and more robust and reproducible results in your cross-coupling reactions.

Part 1: Troubleshooting Guide

This section is structured to address the most common issues encountered during palladium-catalyzed C-C bond formation on pyrrolopyridine substrates. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling of a bromopyrrolopyridine with an arylboronic acid is resulting in low to no yield. What are the likely causes and how can I improve it?

Answer: Low or no yield in Suzuki-Miyaura couplings involving pyrrolopyridine substrates is a frequent challenge, often stemming from catalyst inhibition or suboptimal reaction conditions. Here are the key factors to investigate:

  • Catalyst Inhibition by the Pyridine Nitrogen: The Lewis basic nitrogen on the pyridine ring can coordinate strongly to the palladium center, leading to the formation of stable, inactive catalyst complexes. This "catalyst poisoning" is a primary cause of low reactivity.[1]

    • Solution: Employ sterically bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or tBuXPhos can promote the desired catalytic turnover by creating a more reactive, coordinatively unsaturated palladium center and sterically hindering the binding of the pyridine nitrogen.[2]

  • Inefficient Oxidative Addition: The C-Br bond on an electron-deficient pyridine ring can be difficult to activate.

    • Solution: Ensure your palladium source and ligand are forming the active Pd(0) species. If starting with a Pd(II) precatalyst like Pd(OAc)₂, the reduction to Pd(0) is a critical step. Using pre-formed Pd(0) catalysts or specialized precatalysts (e.g., G3 or G4 palladacycles) can be beneficial. Additionally, switching from a bromo- to an iodo-pyrrolopyridine will significantly increase the rate of oxidative addition.

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

    • Solution: For pyrrolopyridine substrates, a common and effective combination is a moderately strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent system, such as a mixture of toluene and ethanol or dioxane and water.[2][3] The base activates the boronic acid to form a more nucleophilic boronate species, and the solvent must effectively dissolve both the organic and inorganic components.

  • Degradation of Boronic Acid: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive cyclic anhydrides (boroxines), especially at elevated temperatures.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling of the boronic acid.[4] If stability is a major issue, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more robust.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black, and I observe a precipitate, leading to a stalled reaction. What is causing this, and how can I prevent it?

Answer: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[5] This occurs when the catalytically active Pd(0) species agglomerate into inactive metallic palladium.

  • Cause 1: Slow Oxidative Addition: If the oxidative addition of the halopyrrolopyridine to the Pd(0) center is slow, the concentration of "naked" Pd(0) can build up, leading to aggregation.

    • Solution: Increase the reactivity of your electrophile by switching from a chloro- to a bromo- or iodo-pyrrolopyridine. The general order of reactivity is I > Br > Cl.[5]

  • Cause 2: High Temperatures: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways.

    • Solution: Optimize the temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly active catalyst systems, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C).

  • Cause 3: Inadequate Ligand Protection: The ligand's role is to stabilize the monomeric Pd(0) species. If the ligand is not bulky or electron-donating enough, it may not effectively prevent aggregation.

    • Solution: Use bulky, electron-rich monodentate phosphine ligands like those from the Buchwald family (SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands form stable, catalytically active complexes that are less prone to decomposition.

Issue 3: Observation of Significant Side Products

Question: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen) and/or homocoupling of my starting materials. How can I minimize these side reactions?

Answer: These side reactions compete with the desired cross-coupling pathway and can significantly reduce your yield.

  • Hydrodehalogenation: This occurs when the halo-pyrrolopyridine is reduced.

    • Potential Cause: The presence of water or other protic sources in the reaction mixture can lead to this side reaction. It can also occur via β-hydride elimination from a palladium-amido intermediate in amination reactions, a principle that can be extended to other couplings.

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are dry if you suspect water is the culprit.

      • Optimize the Base: A very strong base can sometimes promote side reactions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal balance between reactivity and selectivity.

      • Ligand Choice: Bulky ligands that accelerate the rate of reductive elimination can often outcompete the pathways leading to hydrodehalogenation.

  • Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira): This results in the formation of biaryl or diyne byproducts.

    • Potential Cause (Suzuki): Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.

    • Solution (Suzuki): Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.[4]

    • Potential Cause (Sonogashira): This side reaction, known as Glaser coupling, is primarily mediated by the copper co-catalyst in the presence of oxygen.[6][7]

    • Solution (Sonogashira):

      • Strict Anaerobic Conditions: As with Suzuki coupling, rigorous degassing and maintaining an inert atmosphere are essential.

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, these methods completely eliminate the possibility of Glaser homocoupling.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of the pyrrole ring in my pyrrolopyridine substrate?

A1: It depends on the reaction conditions and the position of the coupling. The pyrrole N-H is acidic and can be deprotonated by strong bases. This can lead to complications, including catalyst inhibition or side reactions at the nitrogen. For many Suzuki, Heck, and Sonogashira reactions that use carbonate or phosphate bases, N-H protection is often not strictly necessary. However, if you are using very strong bases (e.g., alkoxides or LiHMDS) or if you are experiencing low yields and complex reaction mixtures, protecting the pyrrole nitrogen is a prudent step. Common protecting groups include tosyl (Ts), Boc, or a simple methylation.[2][8]

Q2: Which position on the pyrrolopyridine ring is most reactive for C-H activation?

A2: For palladium-catalyzed C-H activation, the C3 position of the pyrrole ring is generally the most electron-rich and sterically accessible, making it a common site for functionalization. The C2 position is also a viable site. C-H activation on the pyridine ring is more challenging due to its electron-deficient nature but can be achieved, often requiring directing groups.

Q3: What is the best general-purpose palladium catalyst system to start with for a Suzuki coupling on a new pyrrolopyridine substrate?

A3: A robust starting point for a Suzuki-Miyaura coupling on a halo-pyrrolopyridine would be:

  • Palladium Source: A modern palladacycle precatalyst like SPhos Pd G3 or XPhos Pd G3 (1-3 mol%). These are air-stable and efficiently generate the active Pd(0) species.

  • Ligand: The precatalyst already contains the optimal ligand (SPhos or XPhos).

  • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1) or toluene and ethanol (1:1).[2]

  • Temperature: 80-100 °C.

Q4: How do I properly degas my reaction mixture?

A4: Proper degassing is critical to prevent catalyst decomposition and side reactions. The most common method is the "sparging" or "freeze-pump-thaw" technique:

  • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents.

  • Freeze-Pump-Thaw: For highly sensitive reactions, this method is more rigorous.

    • Freeze the solvent in the reaction flask using liquid nitrogen.

    • Apply a vacuum to the flask to remove gases above the frozen solvent.

    • Close the flask to the vacuum and allow the solvent to thaw. The dissolved gases will bubble out.

    • Repeat this cycle three times for maximum effect.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-1-protected-7-azaindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 3-iodo-1-protected-7-azaindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed 1:1 mixture of toluene and ethanol via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting Condition
Pd Catalyst SPhos Pd G3, XPhos Pd G3
Catalyst Loading 1-3 mol%
Base Cs₂CO₃, K₂CO₃, K₃PO₄
Base Equivalents 2.0 - 3.0
Solvent Toluene/Ethanol (1:1), Dioxane/H₂O (4:1)
Temperature 80 - 110 °C
Boronic Acid Equiv. 1.2 - 1.5
Protocol 2: General Procedure for Sonogashira Coupling of 4-Iodo-1-acetyl-7-azaindole

This protocol is adapted from a procedure for the coupling of 4-iodo-1-acetyl-7-azaindole with 2-methyl-3-butyn-2-ol.[9]

  • Reaction Setup: In a reaction vessel, dissolve 4-iodo-1-acetyl-7-azaindole (1.0 equiv) and the terminal alkyne (1.2 equiv) in degassed 1,4-dioxane.

  • Catalyst and Base Addition: To the solution, add Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and CuI (0.1 equiv). Finally, add triethylamine (Et₃N, 2.0 equiv).

  • Reaction: Stir the mixture at 60 °C under an argon atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended Starting Condition
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Pd Loading 2-5 mol%
Cu Co-catalyst CuI (2-10 mol%)
Ligand PPh₃, XPhos
Base Et₃N, DIPEA
Solvent Dioxane, THF, DMF
Temperature 25 - 80 °C

Part 4: Visualizations

Diagram 1: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)Complex->Transmetalation Pd(II)Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)Biaryl RedElim Reductive Elimination Pd(II)Biaryl->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Base Base (e.g., Cs₂CO₃) Boronate Ar'-B(OR)₂OH⁻ (Activated Boronate) Base->Boronate Activation Boronate->Transmetalation Ar' Transfer

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is Catalyst Poisoning Suspected? start->check_catalyst change_ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand Yes check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No success Yield Improved change_ligand->success optimize_base Action: Screen Bases (Cs₂CO₃, K₂CO₃, K₃PO₄) check_conditions->optimize_base Base? optimize_solvent Action: Screen Solvents (Dioxane/H₂O, Toluene/EtOH) check_conditions->optimize_solvent Solvent? check_sm Are Starting Materials Stable? check_conditions->check_sm No to all increase_reactivity Action: Switch from R-Br to R-I check_conditions->increase_reactivity Halide? optimize_base->success optimize_solvent->success use_boronate_ester Action: Use Boronate Ester Instead of Boronic Acid check_sm->use_boronate_ester Yes use_boronate_ester->success increase_reactivity->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025-08-09). Unavailable Source.
  • Optimization of the Palladium-Catalyzed Intramolecular Heck Reaction. (n.d.). ResearchGate. [Link]

  • Zinc Acetate-Promoted Buchwald-Hartwig Couplings of Heteroaromatic Amines. (2017-07-21). PubMed. [Link]

  • ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2025-10-26). ResearchGate. [Link]

  • Palladium Catalyzed, Multicomponent Synthesis of Fused-Ring Pyrroles from Aryl Iodides, Carbon Monoxide, and Alkyne-Tethered Imines. (2016-11-18). PubMed. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023-02-22). ACS Omega. [Link]

  • Fused ring construction around pyrrole, indole, and related compounds via palladium-catalyzed oxidative coupling with alkynes. (n.d.). PubMed. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). Unavailable Source. [Link]

  • Palladium-Catalyzed Cyclocarbonylation of Pyridinylated Vinylogous Amides and Ureas to Generate Ring-Fused Pyridopyrimidinones. (n.d.). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). Unavailable Source. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021-02-22). PUBDB. [Link]

  • The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Reddit. [Link]

  • Failed suzuki coupling, any suggenstions? (2024-01-12). Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023-12-20). Reddit. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022-01-19). PubMed. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]

  • Fused Ring Construction around Pyrrole, Indole, and Related Compounds via Palladium-Catalyzed Oxidative Coupling with Alkynes. (n.d.). Sci-Hub. [Link]

  • FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. (2013-11-27). Chemistry of Heterocyclic Compounds. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). Unavailable Source. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). PMC. [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2026-01-07). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Enantioselective rapid assembly of bis-heterocycles by sequential palladium-catalyzed aza-Heck cyclization coupling reaction. (2026-01-09). PMC. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Unavailable Source. [Link]

  • Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. (2017-12-23). MDPI. [Link]

  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (n.d.). NIH. [Link]

  • How can I solve my problem with Suzuki coupling? (2014-12-23). ResearchGate. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Unavailable Source. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025-08-06). ResearchGate. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022-08-31). Chemical Science. [Link]

  • Scope and selectivity of the pyrrole-to-pyridine ring expansion. (n.d.). ResearchGate. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). PMC. [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018-10-30). ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (n.d.). DSpace@MIT. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by in Situ XAS. (2021-03-16). Diva-Portal.org. [Link]

  • Carbon-carbon bond cleavage and formation reactions in drug metabolism and the role of metabolic enzymes. (n.d.). PubMed. [Link]

  • Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. [Link]

  • C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. (n.d.). Sci-Hub. [Link]

  • Palladium-catalysed cross-coupling and related reactions involving pyrroles. (n.d.). Unavailable Source. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

preventing dehalogenation during reactions with 6-iodo-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 6-iodo-7-azaindole). This guide provides in-depth troubleshooting advice, mechanistic explanations, and field-proven protocols to address a common and frustrating side reaction: dehalogenation. Our goal is to help you maximize the yield of your desired coupled product and minimize the formation of the unwanted 1H-pyrrolo[2,3-b]pyridine byproduct.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a lower molecular weight byproduct in my cross-coupling reaction. Mass spectrometry suggests it's the dehalogenated starting material. Why is this happening?

Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions involving electron-rich heteroaryl halides like 6-iodo-7-azaindole. This occurs when the palladium catalytic cycle is diverted from its productive pathway. Instead of undergoing reductive elimination to form the desired C-C or C-N bond, the palladium intermediate reacts with a hydrogen source in the reaction mixture.

The primary culprits are often palladium-hydride (Pd-H) species. These can be generated in several ways:

  • Reaction with Solvents: Ethereal solvents like THF or dioxane can be a source of hydrides.

  • Reaction with Bases: Amine bases or strong inorganic bases can sometimes promote the formation of Pd-H species.[1]

  • β-Hydride Elimination: If any organometallic intermediates possess a β-hydrogen, elimination can generate a Pd-H species.

Once formed, this Pd-H species can reductively eliminate with the aryl group to yield the dehalogenated product, regenerating the Pd(0) catalyst which can re-enter the unwanted cycle.

Q2: What is the general mechanistic pathway for dehalogenation in a palladium-catalyzed reaction?

Understanding the mechanism is key to preventing it. While the specifics can vary, a generally accepted pathway for dehalogenation competes directly with the desired cross-coupling catalytic cycle.

Dehalogenation_Mechanism pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_aryl Ar-Pd(II)-I(L)₂ oxidative_add->pd_aryl transmetal Transmetalation pd_aryl->transmetal R'-M pd_hydride Ar-Pd(II)-H(L)₂ pd_aryl->pd_hydride Protonolysis or reaction with Pd-H pd_aryl_r Ar-Pd(II)-R'(L)₂ transmetal->pd_aryl_r reductive_elim Reductive Elimination pd_aryl_r->reductive_elim reductive_elim->pd0 product Ar-R' reductive_elim->product dehalogenated_product Ar-H h_source H Source (Solvent, Base, etc.) dehalogenation_elim Reductive Elimination pd_hydride->dehalogenation_elim dehalogenation_elim->pd0 dehalogenation_elim->dehalogenated_product

Figure 1: Competing Catalytic Cycles. The desired cross-coupling pathway (black) vs. the dehalogenation side-reaction pathway (red).

Troubleshooting Guides by Reaction Type

Scenario 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation but is susceptible to dehalogenation. The choice of ligand, base, and solvent are critical.

Q: My Suzuki coupling of 6-iodo-7-azaindole with an arylboronic acid is giving me >30% dehalogenation. What should I try first?

Your first and most impactful change should be to evaluate your ligand and base combination . The goal is to accelerate the rate of reductive elimination (forming your product) so that it significantly outpaces the rate of dehalogenation.

Key Recommendations:

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often inadequate. Buchwald-type biaryl phosphine ligands are designed to promote reductive elimination.

    • Top Choices: SPhos, RuPhos, and XPhos are excellent starting points. They are sterically demanding, which favors the desired coupling pathway.[2][3]

    • Why it Works: These ligands create a bulky coordination sphere around the palladium center, which can accelerate the final reductive elimination step to release the desired product.[4][5]

  • Use a Weaker, Non-Nucleophilic Base: Strong bases can sometimes promote side reactions.

    • Recommended Bases: Switch from strong bases like NaOH or NaOtBu to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][6]

    • Why it Works: These bases are sufficiently strong to facilitate the transmetalation step but are less likely to generate hydride species that lead to dehalogenation.

  • Change the Solvent: Ethereal solvents can be problematic.

    • Recommended Solvents: Toluene is often a superior choice to dioxane or THF for minimizing this side reaction.[1] A mixture of toluene/ethanol (e.g., 1:1) has also been used successfully.[2]

Optimized Starting Conditions for Suzuki Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or a pre-catalyst like SPhos Pd G2/G3Provides a reliable source of Pd(0). Pre-catalysts offer faster activation.[2][3]
Ligand SPhos or XPhos (Ligand:Pd ratio ~2:1 to 4:1)Bulky, electron-rich ligands accelerate reductive elimination.[2]
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Milder bases that minimize side reactions.[2][6]
Solvent Toluene or Toluene/Ethanol (1:1)Less prone to generating hydride species compared to ethereal solvents.[1][2]
Temperature 60-110 °CStart lower and increase if the reaction is sluggish. High temps can sometimes increase dehalogenation.[1][2]
Scenario 2: Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes and is also prone to issues, including both dehalogenation and homocoupling of the alkyne (Glaser coupling).

Q: I'm attempting a Sonogashira coupling with 6-iodo-7-azaindole, but I'm getting a mix of starting material, dehalogenated byproduct, and homocoupled alkyne. How can I improve selectivity?

For Sonogashira couplings, success often hinges on careful control of the catalyst system (both palladium and copper) and the reaction environment.

Key Recommendations:

  • Minimize the Copper Co-catalyst: While the copper(I) salt (typically CuI) is crucial for activating the alkyne, excess amounts can promote the undesired homocoupling.[7] Use the minimum amount necessary, often in the range of 1-5 mol%.

  • Use an Amine Base/Solvent: An amine base is required for the Sonogashira reaction. Triethylamine (TEA) or diisopropylamine (DIPA) often serve as both the base and part of the solvent system.[7][8]

  • Ensure Rigorous Inert Conditions: Oxygen can facilitate the oxidative homocoupling of the alkyne. Ensure your reaction flask, solvents, and reagents are thoroughly deoxygenated by purging with an inert gas like argon or nitrogen.

  • Consider Copper-Free Conditions: If homocoupling and other side reactions persist, modern copper-free Sonogashira protocols can be highly effective, though they may require more specialized ligands and conditions.[8]

Example Protocol: Sonogashira Coupling of 6-iodo-7-azaindole

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an anhydrous, degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify by column chromatography.

Scenario 3: Buchwald-Hartwig Amination

Forming a C-N bond at the 6-position is a common synthetic goal. The Buchwald-Hartwig amination is powerful but sensitive to the choice of base and ligand.

Q: My Buchwald-Hartwig reaction with 6-iodo-7-azaindole is slow and gives significant dehalogenation. I'm using Pd₂(dba)₃, BINAP, and NaOtBu.

This is a classic issue. While NaOtBu is a very common base for aminations, it can be too harsh for sensitive substrates and promote dehalogenation.[9] Furthermore, while BINAP is a good ligand, newer generations of ligands often provide better results for heteroaromatic substrates.

Key Recommendations:

  • Switch to a Milder Base: This is the most critical parameter to change.

    • Recommended Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives to sodium tert-butoxide.[6][10]

    • Why it Works: These weaker bases are less likely to participate in pathways that generate Pd-H species, thereby suppressing the hydrodehalogenation side reaction.[9]

  • Use a Modern Biaryl Monophosphine Ligand: These ligands are often more effective than older bidentate ligands like BINAP for challenging couplings.

    • Top Choices: Xantphos, RuPhos, or XPhos often give superior results, providing faster reaction rates and higher yields.[3][10]

    • Why it Works: These ligands are designed to stabilize the catalytic species and promote the C-N bond-forming reductive elimination, making it the dominant pathway.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Troubleshooting_Workflow start High Dehalogenation in Buchwald-Hartwig Amination check_base Is the base NaOtBu or another strong alkoxide? start->check_base change_base Switch to a milder base: Cs₂CO₃ or K₃PO₄ check_base->change_base Yes check_ligand Is the ligand older generation (e.g., BINAP, PPh₃)? check_base->check_ligand No change_base->check_ligand change_ligand Switch to a modern ligand: Xantphos, RuPhos, or XPhos check_ligand->change_ligand Yes optimize_temp Lower the reaction temperature (e.g., from 110°C to 80°C) check_ligand->optimize_temp No change_ligand->optimize_temp success Problem Solved: High Yield of Aminated Product optimize_temp->success

Sources

solubility issues of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Welcome to the technical support guide for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No: 1246088-59-4).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this highly functionalized heterocyclic compound. Our goal is to provide not only solutions but also a foundational understanding of the physicochemical principles governing its behavior in reaction media.

Section 1: Understanding the Physicochemical Drivers of Solubility

The solubility of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is dictated by the complex interplay of its structural components. A rational troubleshooting approach begins with understanding how each part of the molecule contributes to its overall properties.

  • The 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine): The fusion of a pyridine ring and a pyrrole ring creates the 7-azaindole scaffold.[4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which generally enhances aqueous solubility compared to the parent indole scaffold.[5][6] This feature provides a slight intrinsic advantage for solubility in polar media.

  • The Carboxylic Acid Group (-COOH): This is the most critical functional group for modulating solubility.

    • Acidity and pH-Dependence: The carboxylic acid is ionizable. By adding a base, it can be deprotonated to form a carboxylate salt (–COO⁻). This transformation from a neutral molecule to a charged salt dramatically increases solubility in polar protic solvents like water, methanol, or ethanol. The pKa of related azaindole carboxylic acids is predicted to be acidic, suggesting that even mild bases can effectively induce salt formation.[7]

    • Hydrogen Bonding and Dimerization: In non-polar or weakly polar solvents, carboxylic acids tend to form hydrogen-bonded dimers. This self-association can significantly reduce solubility by creating a stable, less-polar dimeric species that is less readily solvated.[8]

  • The Fluoro and Iodo Substituents:

    • Fluorine (-F): The highly electronegative fluorine atom has several effects. It can increase the acidity of the carboxylic acid through inductive electron withdrawal, making deprotonation easier.[9] It also increases lipophilicity, which can decrease solubility in aqueous media but may improve it in certain organic solvents.[10][11]

    • Iodine (-I): The large, polarizable iodine atom significantly increases the molecule's molecular weight (306.03 g/mol ) and van der Waals surface area.[1] This generally leads to stronger crystal lattice forces and reduced solubility across most solvent classes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid? A: Expect poor solubility in common, neutral solvents at room temperature. This includes water, simple alcohols (methanol, ethanol), and non-polar solvents (hexanes, toluene). It will likely show its best solubility in highly polar aprotic solvents like DMSO, DMF, and NMP, or in polar protic solvents upon the addition of a base to form a salt.

Q2: My compound precipitated from the reaction mixture upon cooling. Why? A: This is a classic sign of temperature-dependent solubility. Many compounds are significantly more soluble in hot solvents.[12] Upon cooling, the solution becomes supersaturated, and the compound crystallizes out. To avoid this, either maintain a higher reaction temperature or use a solvent system in which the compound is sufficiently soluble at the final temperature.

Q3: Which solvents should I prioritize for initial solubility screening? A: Based on the properties of the 7-azaindole scaffold and related compounds, we recommend the following starting points:[13]

  • High-Boiling Point Polar Aprotic: DMSO, DMF, NMP.

  • Ethers: THF, 1,4-Dioxane. These are often good co-solvents.

  • Alcohols (with heating): Isopropanol, n-Butanol. Avoid starting with non-polar solvents like hexanes or dichloromethane unless you are specifically trying to exploit dimerization or have modified the carboxylic acid group.

Q4: How can I use a base to improve solubility, and which one should I choose? A: Adding a base deprotonates the carboxylic acid to form a highly polar, and thus more soluble, carboxylate salt. This is the most effective strategy for reactions in polar solvents.

  • For aqueous or alcoholic media: Inorganic bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) are effective.

  • For organic media: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Always add the base portion-wise and observe for dissolution.

Q5: My reaction requires a non-polar solvent, but the compound is insoluble. What are my options? A: This is a significant challenge due to the compound's polarity and tendency to dimerize.

  • Co-Solvent Approach: Add a minimal amount of a polar aprotic solvent like THF or DMF to the non-polar solvent to increase its solvating power.

  • Hydrogen Bond Disruption: In some cases, additives that can disrupt the carboxylic acid dimerization can help. For example, 7-azaindole itself has been shown to break carboxylic acid dimers and improve solubility in chloroform.[8]

  • Pro-drug/Esterification Strategy: Temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester will be significantly more soluble in non-polar solvents. After the reaction, the ester can be hydrolyzed back to the carboxylic acid.

Section 3: Troubleshooting Guide: A Workflow for Solubility Optimization

This guide provides a systematic process for addressing solubility issues during reaction setup.

Caption: A decision workflow for systematically troubleshooting the solubility of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Section 4: Experimental Protocols

These protocols provide a self-validating framework for determining optimal conditions in your laboratory.

Protocol 4.1: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system for a target reaction concentration.

Materials:

  • 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (approx. 10-20 mg)

  • Panel of candidate solvents (see Table 1)

  • Small vials (e.g., 1-dram vials) with stir bars

  • Stir plate, heat block/oil bath

Procedure:

  • Accurately weigh 2.0 mg of the compound into separate, labeled vials.

  • To each vial, add a solvent from Table 1 in 100 µL increments. Stir for 2-3 minutes after each addition.

  • Record the volume of solvent required to achieve complete dissolution. This gives an approximate solubility (e.g., if 500 µL is required, solubility is ~4 mg/mL).

  • If the compound is insoluble in 1 mL of solvent at room temperature, gently heat the vial to 50-60 °C and observe for dissolution.

  • Record observations in a lab notebook, noting the solvent, approximate solubility at room temperature, and solubility upon heating.

  • Validation: The best solvent system is one that dissolves the compound at a concentration at least 20% higher than your target reaction concentration to accommodate potential changes during the reaction.

Protocol 4.2: In Situ Salt Formation for Enhanced Solubility

Objective: To achieve a homogeneous reaction mixture in a polar protic solvent by forming a soluble carboxylate salt.

Materials:

  • Reaction vessel with stir bar

  • 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq)

  • Chosen base (e.g., K₂CO₃, 1.1-1.5 eq; or TEA, 1.1-1.5 eq)

  • Polar protic solvent (e.g., Methanol, Ethanol)

Procedure:

  • To the reaction vessel, add the 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and the chosen solvent to create a slurry at your target concentration.

  • Begin stirring the slurry at room temperature.

  • Slowly add the chosen base in small portions (if solid) or dropwise (if liquid).

  • Observe the mixture. As the base is added, the solid should begin to dissolve as the carboxylate salt is formed.

  • Continue stirring for 15-30 minutes after the base addition is complete to ensure full conversion to the salt.

  • Validation: A clear, homogeneous solution indicates successful salt formation and dissolution. If some solid remains, a slight amount of warming or the addition of a small amount of co-solvent (like THF or DMF) can be attempted. Proceed with the addition of other reagents only after a homogeneous solution is achieved.

Section 5: Data Summary

Table 1: Recommended Solvents for Initial Screening
Solvent ClassExamplesExpected Performance & Causality
Polar Aprotic DMSO, DMF, NMPMost Promising. These solvents are strong H-bond acceptors and have high dielectric constants, enabling them to disrupt the crystal lattice and solvate the molecule effectively.
Ethers THF, 1,4-DioxaneGood as Co-solvents. Moderate polarity and ability to accept H-bonds. May not be strong enough to dissolve the compound alone at high concentrations but are excellent for mixed systems.
Polar Protic Methanol, EthanolPoor alone; Excellent with base. The neutral compound has limited solubility. Upon addition of a base, the resulting salt becomes highly soluble.
Ketones AcetoneModerate. May show some solubility, especially with heating, but is often too volatile for higher-temperature reactions.
Halogenated DCM, ChloroformVery Poor. The polar carboxylic acid and azaindole core are poorly solvated. Dimerization is likely to occur, further reducing solubility.[8]
Hydrocarbons Hexanes, TolueneInsoluble. The significant polarity mismatch makes these unsuitable as primary solvents.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (n.d.). PubMed Central. [Link]

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020). Nanjing Tech University. [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology. [Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (2022). Chemical Communications (RSC Publishing). [Link]

  • Fluorine in heterocyclic chemistry. (2014). ResearchGate. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (n.d.). American Pharmaceutical Review. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Drug Development & Delivery. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • When poor solubility becomes an issue: From early stage to proof of concept | Request PDF. (n.d.). ResearchGate. [Link]

  • 5-Fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. (n.d.). Pharmaffiliates. [Link]

  • When Fluorine Meets Iodine. (2018). ChemistryViews. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. [Link]

  • Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. (1999). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Cas 800401-65-4,5-AZAINDOLE-2-CARBOXYLIC ACID. (n.d.). LookChem. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC. (n.d.). NIH. [Link]

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Technical Support Center: Troubleshooting Pyrrole Nitrogen Protection & Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrole nitrogen protection and deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in manipulating the pyrrole nucleus. The electron-rich nature of the pyrrole ring makes it highly susceptible to undesired reactions, including polymerization and oxidation, necessitating the use of nitrogen protecting groups to moderate its reactivity.[1] However, the selection, introduction, and subsequent removal of these groups are fraught with challenges.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) on Strategy & Selection

This section addresses the critical decision-making process that occurs before the first reagent is added. Choosing the wrong protecting group is the most common origin of downstream failures.

Q1: How do I select the most appropriate N-protecting group for my multi-step synthesis?

A1: The choice is dictated by the planned downstream reaction conditions. The core principle is orthogonality , which is the ability to remove one protecting group selectively in the presence of others.[2][3] You must map out your entire synthetic sequence and evaluate the stability of the potential N-protecting group against all future reagents and conditions.

  • For Acid-Sensitive Substrates: If your molecule contains other acid-labile groups (e.g., Boc-amines, acetals, silyl ethers), you must avoid acid-cleaved pyrrole protecting groups like Boc. A base-labile group (e.g., Fmoc), a group removed by hydrogenolysis (e.g., Cbz), or a fluoride-labile group (e.g., SEM) would be a more strategic choice.[2][4]

  • For Base-Sensitive Substrates: If you plan to use strong bases (e.g., saponification of an ester), avoid base-labile groups. An acid-labile group like Boc or a robust sulfonyl group would be preferable.

  • For Reductions/Hydrogenolysis: If your synthesis involves catalytic hydrogenation (e.g., reducing a nitro group or removing a benzyl ether), avoid groups like Benzyl (Bn) or Carbobenzyloxy (Cbz) on the pyrrole nitrogen, as they will be cleaved simultaneously.

Below is a workflow to guide your selection process.

start Start: Define Synthetic Route q1 Will the synthesis involve strong acidic conditions? start->q1 q2 Will the synthesis involve strong basic conditions? q1->q2 No pg_acid_stable Choose Acid-Stable Group: Tosyl (Ts), SEM, Cbz q1->pg_acid_stable  Yes q3 Will the synthesis involve catalytic hydrogenation? q2->q3 No pg_base_stable Choose Base-Stable Group: Boc, SEM, Ts, Bn q2->pg_base_stable  Yes q4 Is mild, non-acidic/basic deprotection required for a highly functionalized substrate? q3->q4 No pg_h2_stable Choose Hydrogenation-Stable Group: Boc, SEM, Ts q3->pg_h2_stable  Yes pg_mild Choose Mildly-Cleaved Group: SEM (Fluoride/Lewis Acid) Alloc (Pd(0)) q4->pg_mild  Yes reconsider Re-evaluate synthetic route or consider a more specialized protecting group. q4->reconsider No pg_acid_stable->q2 pg_base_stable->q3 pg_h2_stable->q4

Caption: Decision Workflow for Pyrrole N-Protecting Group Selection.

Q2: My pyrrole starting material is poorly soluble. How can I achieve an effective N-protection reaction?

A2: Poor solubility, especially with zwitterionic or highly polar pyrroles, is a common hurdle.[5] The key is to find conditions that bring the substrate into solution to react with the protecting group precursor.

  • Change the Base/Solvent System: For a polar, acidic pyrrole, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF can generate the sodium pyrrolide salt, which may have better solubility than the neutral starting material.

  • Aqueous Basic Conditions: For substrates with carboxylic acid groups, running the reaction in a biphasic system or an aqueous solution with a base like NaOH or K₂CO₃ can be effective, especially for Boc protection using (Boc)₂O.[5] The resulting carboxylate salt is often water-soluble.

  • Phase-Transfer Catalysis: For reactions involving alkylation, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., DCM/water) can facilitate the reaction between the water-soluble pyrrolide and the organic-soluble electrophile.[6][7]

Q3: What is the fundamental difference in reactivity between N-sulfonyl and N-alkoxycarbonyl protected pyrroles?

A3: This is a critical point of causality. The N-substituent dramatically alters the electronic nature of the pyrrole ring.

  • N-Sulfonyl (e.g., Tosyl): Sulfonyl groups are strongly electron-withdrawing, significantly deactivating the pyrrole ring.[8] This makes the ring much less prone to polymerization and oxidation. However, this deactivation can also make subsequent electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) more difficult. Interestingly, under certain strongly acidic acylation conditions, an initial 2-acylation can be followed by isomerization to the thermodynamically more stable 3-acylpyrrole.[1]

  • N-Alkoxycarbonyl (e.g., Boc): These groups are less deactivating than sulfonyl groups. The ring is still stabilized compared to N-H pyrrole, but it remains sufficiently reactive for a variety of electrophilic substitutions, which typically occur regioselectively at the 2-position.[1] However, the Boc group itself is acid-labile, precluding its use in reactions requiring strong acids.[9]

Protecting GroupAbbreviationStable to Strong AcidStable to Strong BaseCommon Deprotection ConditionsKey Considerations
tert-ButoxycarbonylBocNo[9]YesStrong acids (TFA, HCl)[10][11]Good for stabilizing, but incompatible with acidic steps.
p-ToluenesulfonylTosyl (Ts)YesNoStrong base (NaOH, KOH); Reductive cleavage[1]Highly deactivating; very stable. Deprotection can be harsh.
[2-(Trimethylsilyl)ethoxy]methylSEMYesYesFluoride sources (TBAF); Lewis acids (MgBr₂, SnCl₄)[12][13]Very versatile and robust. Deprotection is mild and orthogonal.
CarbobenzyloxyCbzYesYesCatalytic Hydrogenolysis (H₂, Pd/C)Not compatible with other reductions or sensitive double bonds.
BenzylBnYesYesCatalytic Hydrogenolysis (H₂, Pd/C)Same limitations as Cbz.
Part 2: Troubleshooting Guide for Protection & Deprotection Reactions

This section provides solutions to specific experimental failures.

Section 2.1: Failures in N-Protection

Q4: My N-Boc protection reaction is messy and gives low yields. What is going wrong?

A4: While seemingly straightforward, N-Boc protection can fail for several reasons.

  • Cause 1: Competing Anhydride Formation. If your pyrrole has a carboxylate group, it can react with di-tert-butyl dicarbonate ((Boc)₂O) to form a mixed anhydride. This intermediate can then react with another molecule of your amine starting material, leading to dimer formation.[5]

    • Solution: Perform the reaction in a basic aqueous solution. The water will hydrolyze the mixed anhydride faster than it allows dimerization, while the amine readily reacts with (Boc)₂O.[5]

  • Cause 2: Ineffective Base. A common procedure uses a base like triethylamine (Et₃N) and a catalytic amount of DMAP. If the pyrrole N-H is not sufficiently acidic, deprotonation may be slow or incomplete.

    • Solution: Switch to a stronger, non-nucleophilic base like DBU or use stoichiometric sodium hydride (NaH) in an anhydrous solvent like THF to fully generate the pyrrolide anion before adding (Boc)₂O.

Section 2.2: Failures in N-Deprotection

Deprotection is often the most challenging step. Below is a general workflow for troubleshooting any failed deprotection before attempting harsher or alternative methods.

start Deprotection Fails (TLC/LCMS shows starting material) q1 1. Confirm Starting Material Is the structure correct? Is it pure? start->q1 q2 2. Check Reagents Is the acid/base/catalyst fresh? Are solvents anhydrous? q1->q2 Yes fail Failure: Re-evaluate Protecting Group Strategy q1->fail No q3 3. Modify Stoichiometry & Conditions q2->q3 Yes q2->fail No step3_actions Increase reagent equivalents Increase reaction time Increase temperature q3->step3_actions q4 4. Change Deprotection Method Is there a milder/stronger orthogonal method available? success Success q4->success Yes q4->fail No step3_actions->q4 No Improvement step3_actions->success Reaction Proceeds

Caption: General Troubleshooting Workflow for a Failed Deprotection Reaction.

Q5: My N-Boc deprotection with TFA is incomplete, even after several hours. How can I drive it to completion?

A5: This is a very common issue. Insufficient acid activity is the usual culprit.[10][14]

  • Cause 1: Insufficient Equivalents of Acid. Your substrate may have other basic sites (e.g., other amines, pyridines) that are sequestering the acid. Two equivalents of TFA might not be enough.[14]

    • Solution: Increase the amount of TFA. Using TFA as a co-solvent (e.g., 20-50% in DCM) is a standard practice and ensures a large excess.[10]

  • Cause 2: Low Temperature. Reactions are often started at 0 °C to control any exotherm, but may require warming to room temperature to proceed at a reasonable rate.[10][14]

    • Solution: After adding the acid at 0 °C, allow the reaction to warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Cause 3: Water. While not always detrimental, excess water can hydrolyze the TFA, reducing its effective concentration.[11]

    • Solution: Ensure you are using anhydrous solvents if the reaction is particularly stubborn. However, sometimes a drop of water can facilitate cleavage if the mechanism requires it.[14]

Q6: I am trying to remove an N-Boc group, but other acid-sensitive groups in my molecule (silyl ethers, acetals) are also being cleaved. What can I do?

A6: This is a classic orthogonality problem. Standard TFA or HCl conditions are too harsh. You need a milder, more selective method.

  • Solution 1: Oxalyl Chloride in Methanol. This system generates HCl in situ at a low concentration, providing a much milder acidic environment that can selectively cleave an N-Boc group while leaving many other acid-labile groups intact.[15][16]

  • Solution 2: Thermal Deprotection. Heating the N-Boc pyrrole in a solvent like water or trifluoroethanol can induce thermal cleavage. This method is neutral and avoids acidic reagents entirely.[17][18]

  • Solution 3: Change the Protecting Group Strategy. If mild methods fail, it is a strong indication that N-Boc was not the correct choice for this molecular architecture. Re-synthesis using an orthogonal protecting group like SEM or Cbz is often the most time-effective solution in the long run.

Q7: My N-SEM deprotection is giving a complex mixture of byproducts. What is causing this and how can I get a clean reaction?

A7: The challenge with SEM deprotection is the release of formaldehyde during the reaction, which can lead to unwanted side reactions with the newly deprotected, electron-rich pyrrole.[19][20]

  • Cause: Harsh Reagents and Formaldehyde Capture. Vigorous conditions (e.g., refluxing HCl) or certain Lewis acids like BF₃·OEt₂ can lead to complex mixtures.[12][20] The released formaldehyde can participate in electrophilic aromatic substitution or other reactions.

    • Solution 1: Mild Lewis Acids. Magnesium Bromide (MgBr₂) in Et₂O/MeNO₂ is an exceptionally mild and effective reagent for cleaving SEM ethers and amides, often leaving sensitive silyl ethers intact.[12] Tin tetrachloride (SnCl₄) at low temperatures (0 °C) is also highly effective, particularly for nucleoside chemistry.[12][13]

    • Solution 2: Two-Step Acid/Base Method. A common procedure involves initial treatment with an acid like TFA, which forms an intermediate, followed by a basic workup or a second step with a base to complete the elimination and release of formaldehyde.[20] Carefully optimizing the duration of the acidic step can prevent side reactions before the final elimination.

Q8: The deprotection of my N-Tosyl pyrrole with strong base (NaOH/MeOH) is not working or is degrading my compound. What are the alternatives?

A8: The N-S bond in N-tosyl pyrroles is very stable, and its cleavage often requires forcing conditions that not all molecules can tolerate.[1]

  • Cause: Insufficiently Harsh Conditions or Substrate Instability. Sometimes, room temperature is not enough, and reflux is required. However, for complex molecules, this can lead to degradation.

    • Solution 1: Reductive Cleavage. Conditions that employ single-electron transfer, such as sodium naphthalenide or sodium in liquid ammonia (Birch conditions), can effectively cleave the N-S bond under non-hydrolytic conditions.[21][22] These methods are powerful but require careful handling and compatibility checks with other functional groups (e.g., esters, ketones).

    • Solution 2: Thiol-based Cleavage. For activated sulfonyl groups like 2,4-dinitrobenzenesulfonyl (nosyl), deprotection can be achieved under milder, anhydrous conditions using a thiol (like thiophenol) and a base (like Cs₂CO₃).[22][23] This proceeds via nucleophilic aromatic substitution on the electron-deficient aryl ring of the sulfonyl group.

Part 3: Experimental Protocols

These protocols are provided as a starting point. Optimization of solvent, temperature, and reaction time is often necessary for specific substrates.

Protocol 1: General Protection of Pyrrole with Tosyl Chloride [24]

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyrrole (1.0 equiv.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Protection: Cool the resulting pyrrolide solution back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in a minimum amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.

**Protocol 2: Mild Deprotection of N-SEM Pyrrole with Magnesium Bromide (MgBr₂) **[12]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-SEM protected pyrrole (1.0 equiv.) in a mixture of anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (typically a 10:1 to 5:1 ratio).

  • Reagent Addition: Add magnesium bromide (MgBr₂, anhydrous, 3.0-5.0 equiv.) to the solution.

  • Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress carefully by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Workup: Upon completion, cool the mixture to 0 °C and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate or DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

References
  • Pyrrole Protection | Request PDF . ResearchGate. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties . ResearchGate. [Link]

  • Protecting group - Wikipedia . Wikipedia. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties' | Semantic Scholar . Semantic Scholar. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy . NIH National Center for Biotechnology Information. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry . ACS Publications. [Link]

  • N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides . Royal Society of Chemistry. [Link]

  • Orthogonal Protection Definition - Organic Chemistry Key Term . Fiveable. [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PubMed. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . MDPI. [Link]

  • SEM-deprotection of pyrrole 10a | Download Scientific Diagram . ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry . LinkedIn. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets . Thieme Connect. [Link]

  • Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers . Eindhoven University of Technology Research Portal. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties . Canadian Science Publishing. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros . Reddit. [Link]

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF . ResearchGate. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties . cdnsciencepub.com. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Royal Society of Chemistry. [Link]

  • Having great trouble with a Boc-protection reaction : r/chemhelp . Reddit. [Link]

  • Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia . ResearchGate. [Link]

  • Why won't my Boc group leave? : r/chemistry . Reddit. [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES . NIH National Center for Biotechnology Information. [Link]

  • Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram . ResearchGate. [Link]

  • Protecting Groups - Stability . Organic Chemistry Portal. [Link]

  • Appendix 6: Protecting groups . Oxford Learning Link. [Link]

  • 1-Tosylpyrrole | C11H11NO2S | CID 640087 . PubChem. [Link]

  • 1-Phenyl-3-tosyl-1H-pyrrole . MDPI. [Link]

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analytical techniques for monitoring reaction progress of pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for analytical techniques in pyrrolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of these critical reactions. Pyrrolopyridines, or azaindoles, are privileged scaffolds in medicinal chemistry, and robust analytical monitoring is paramount for successful synthesis, optimization, and scale-up. This center provides not just protocols, but the underlying scientific principles and troubleshooting logic to empower you in your synthetic endeavors.

The Critical Role of Reaction Monitoring

In the synthesis of pyrrolopyridine derivatives, precise reaction monitoring is not merely a procedural step; it is the cornerstone of success. It allows for the determination of reaction endpoints, the identification of intermediates and byproducts, and provides the kinetic data necessary for robust process development.[1][2] Inadequate monitoring can lead to low yields, difficult purifications, and the generation of difficult-to-remove impurities that can compromise the integrity of the final compound.[3]

This guide will delve into the most common and effective analytical techniques for monitoring pyrrolopyridine synthesis, offering practical advice and troubleshooting solutions.

Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of pyrrolopyridine synthesis.[3][4] It provides a quick snapshot of the reaction progress, allowing you to visualize the consumption of starting materials and the formation of the product.

Core Principles of TLC for Pyrrolopyridine Synthesis

Pyrrolopyridines are often moderately polar compounds due to the presence of the nitrogen atoms. The choice of the mobile phase (eluent) is crucial for achieving good separation on the silica gel plate. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[5]

Troubleshooting Guide & FAQs for TLC

Question: My spots are streaking or "tailing" down the plate. What's causing this and how can I fix it?

  • Answer: Tailing is a common issue with nitrogen-containing heterocycles like pyrrolopyridines. It is often caused by strong interactions between the basic nitrogen atoms of the analyte and the acidic silanol groups on the silica gel surface.

    • Causality: The acidic nature of the silica gel can lead to strong adsorption of the basic pyrrolopyridine, causing it to move unevenly up the plate.

    • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et3N) or a few drops of ammonia solution in the developing chamber will neutralize the acidic sites on the silica, leading to sharper, more defined spots. For acidic pyrrolopyridine derivatives, adding a small amount of acetic acid to the eluent can improve spot shape.[5]

Question: My product and starting material have very similar Rf values, making it difficult to assess reaction completion. What should I do?

  • Answer: Poor separation between spots is a common challenge.

    • Causality: The polarity of your product and starting material may be too similar for the chosen solvent system to resolve them effectively.

    • Solutions:

      • Optimize the Mobile Phase: Systematically vary the ratio of your polar and non-polar solvents. A small change can sometimes lead to a significant improvement in separation. If you are using a hexanes/ethyl acetate system, try switching to a different solvent system, such as dichloromethane/methanol, which offers different selectivity.

      • Use a Co-spot: A "co-spot" is where you spot your reaction mixture, and then on top of that, you spot a dilute solution of your starting material. If the reaction is complete, you will see two distinct spots. If the reaction is ongoing, the spots will overlap, often appearing as an elongated or "snowman" shaped spot.[6]

      • Employ a Different Visualization Technique: Some staining agents can react differently with your starting material and product, revealing them as different colors even if their Rf values are similar.[6]

Question: I'm using a high-boiling point solvent like DMF or DMSO, and my TLC plate is just a smear. How can I get a clean chromatogram?

  • Answer: High-boiling point solvents will not evaporate from the TLC plate and will travel with the solvent front, smearing all the spots.

    • Causality: The solvent itself acts as a mobile phase component, leading to poor chromatography.

    • Solution: After spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[6]

Experimental Protocol: TLC Monitoring
  • Prepare the TLC chamber: Add your chosen mobile phase to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.

  • Spot the plate: Using a capillary tube, spot a small amount of your reaction mixture on the baseline of the TLC plate. Also, spot your starting material(s) in separate lanes for comparison. A co-spot is highly recommended.[5]

  • Develop the plate: Place the spotted TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm is common for aromatic compounds).[5] If the compounds are not UV-active, use a chemical stain such as potassium permanganate, iodine, or ceric ammonium molybdate.

Section 2: High-Performance Liquid Chromatography (HPLC) & Ultra-Performance Liquid Chromatography (UPLC)

For quantitative analysis and more precise monitoring of reaction progress, HPLC and its advanced counterpart, UPLC, are the techniques of choice.[3][7] They provide accurate information on the consumption of reactants, formation of products, and the presence of any impurities.

HPLC vs. UPLC: A Quick Comparison
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3-5 µm[8]< 2 µm (typically 1.7 µm)[8][9]
Operating Pressure Lower (500-6000 psi)[10]Much higher (up to 15,000 psi)[10][11]
Analysis Time Longer (e.g., 15-20 minutes)[10]Shorter (e.g., 3-10 minutes)[9][10]
Resolution GoodHigher, with sharper peaks[11]
Sensitivity GoodHigher[8][11]
Solvent Consumption HigherLower[8]

UPLC offers significant advantages in speed and resolution, which can be critical in high-throughput screening and rapid process optimization.[8][9][11]

Troubleshooting Guide & FAQs for HPLC/UPLC

Question: I'm observing peak tailing for my pyrrolopyridine product. What is the likely cause?

  • Answer: Similar to TLC, peak tailing in reverse-phase HPLC is often due to secondary interactions between the basic nitrogen atoms of the pyrrolopyridine and residual acidic silanols on the C18 stationary phase.

    • Causality: These interactions can lead to poor peak shape and inaccurate quantification.

    • Solutions:

      • Use a Low pH Mobile Phase: Adding an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions. The low pH will also ensure that your basic pyrrolopyridine is protonated, leading to more consistent retention.

      • Employ an End-Capped Column: Use a column that has been "end-capped," a process that minimizes the number of free silanol groups on the silica surface.

      • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one designed for basic compounds or a phenyl-hexyl column, may provide better peak shape.

Question: My retention times are drifting from run to run. How can I stabilize my method?

  • Answer: Retention time drift can be caused by several factors.

    • Causality: Fluctuations in mobile phase composition, column temperature, or flow rate can all lead to inconsistent retention times. The complex nature of some reaction mixtures can also lead to column fouling over time.

    • Solutions:

      • Ensure Proper Mobile Phase Preparation: Premix your mobile phase components and degas them thoroughly before use.

      • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.

      • Implement a Column Wash: After a series of injections, wash the column with a strong solvent to remove any strongly retained impurities from the reaction mixture.

      • Check for Leaks: Ensure all fittings in the system are tight to prevent pressure fluctuations.[12]

Question: I see an unexpected peak in my chromatogram. How do I identify it?

  • Answer: The appearance of unknown peaks is common and can indicate side reactions or the presence of impurities in the starting materials.

    • Causality: Pyrrolopyridine synthesis can sometimes lead to side products such as dimers or isomers.[3][13]

    • Solution: The most effective way to identify an unknown peak is to use a mass spectrometer detector (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for structural elucidation.[3]

Experimental Protocol: HPLC Method Development for Pyrrolopyridine Synthesis
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Initial Gradient:

    • Start with a gradient of 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your starting material and product have good absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Optimization: Adjust the gradient based on the initial results to achieve good separation of all components in a reasonable timeframe.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative reaction monitoring.[14][15] It provides detailed information about the molecular structure of the compounds in your reaction mixture.

Troubleshooting Guide & FAQs for NMR

Question: The peaks in my ¹H NMR spectrum are broad, making interpretation difficult. What could be the cause?

  • Answer: Peak broadening in NMR can arise from several sources.

    • Causality:

      • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

      • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.[15][16]

      • Sample Viscosity: Highly viscous samples can result in broader lines.

      • Chemical Exchange: Protons that are undergoing chemical exchange, such as the N-H proton of the pyrrole ring, can sometimes appear as broad signals.

    • Solutions:

      • Filter the Sample: If you suspect paramagnetic impurities, filtering your sample through a small plug of celite or silica may help.

      • Improve Shimming: Take care to shim the spectrometer properly for each sample.

      • Dilute the Sample: If viscosity is an issue, diluting the sample may help.

      • For N-H Protons: A D₂O exchange experiment can confirm the identity of an N-H proton. Adding a drop of D₂O to the NMR tube will cause the N-H peak to disappear.

Question: How can I use NMR to determine the conversion of my reaction?

  • Answer: NMR is inherently quantitative, meaning the area under a peak is directly proportional to the number of protons giving rise to that signal.[14]

    • Methodology:

      • Identify a well-resolved peak for a proton in your starting material and a well-resolved peak for a proton in your product.

      • Integrate both peaks.

      • The ratio of the integrals (normalized for the number of protons each peak represents) will give you the molar ratio of the product to the starting material, from which you can calculate the percent conversion.

    • Trustworthiness: For accurate quantification, ensure the chosen peaks are not overlapping with other signals and that the relaxation delays (d1) are sufficient (typically 5 times the longest T1 value).

Interpreting Pyrrolopyridine NMR Spectra

The chemical shifts of the protons on the pyrrolopyridine ring are highly dependent on the isomer and the nature of any substituents.[17]

  • α-protons (adjacent to the pyrrole nitrogen): Typically appear further downfield compared to the β-protons.[17]

  • Aromatic Protons: Protons on the pyridine ring will have characteristic chemical shifts and coupling constants.

  • N-H Proton: The chemical shift of the pyrrole N-H proton can be quite variable and the peak is often broad.

Section 4: Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

MS is a powerful technique for determining the molecular weights of the components in a reaction mixture.[18][19] When coupled with a chromatographic technique like GC or LC, it becomes an invaluable tool for identifying byproducts and impurities.

Troubleshooting Guide & FAQs for GC-MS

Question: My pyrrolopyridine derivative is not volatile enough or is thermally labile for GC analysis. What are my options?

  • Answer: Many functionalized pyrrolopyridines have low volatility or may decompose at the high temperatures of the GC inlet.

    • Causality: High molecular weight and polar functional groups reduce volatility.

    • Solutions:

      • Derivatization: Convert polar functional groups (like -OH or -NH) into less polar, more volatile derivatives (e.g., by silylation).

      • Use LC-MS: For non-volatile or thermally labile compounds, LC-MS is the preferred method.[3]

Question: I'm seeing tailing peaks in my GC chromatogram. What should I do?

  • Answer: Similar to HPLC, tailing in GC can be caused by active sites in the system.

    • Causality: Active sites can be present in the injection port liner or at the beginning of the column.[20]

    • Solutions:

      • Use a Deactivated Inlet Liner: A deactivated liner is essential for analyzing active compounds.

      • Column Maintenance: Trim the first few centimeters of the column, as this is where active sites can develop over time.[12]

      • Choose the Right Column: Use a column specifically designed for analyzing basic compounds.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for monitoring a pyrrolopyridine synthesis.

G cluster_0 Reaction Monitoring Workflow start Start Pyrrolopyridine Synthesis tlc Take Aliquot for TLC Analysis start->tlc tlc_analysis Run & Visualize TLC tlc->tlc_analysis reaction_complete Reaction Complete? tlc_analysis->reaction_complete continue_reaction Continue Reaction reaction_complete->continue_reaction No workup Proceed to Work-up & Purification reaction_complete->workup Yes continue_reaction->tlc Monitor Periodically hplc_nmr Quantitative Analysis (HPLC/NMR) workup->hplc_nmr end Characterized Product hplc_nmr->end

Caption: A typical workflow for monitoring pyrrolopyridine synthesis.

In-Situ Reaction Monitoring

For a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are invaluable.[1] These methods analyze the reaction mixture in real-time without the need for sampling.

  • In-situ IR (FTIR) and Raman Spectroscopy: These techniques can track the disappearance of reactant peaks and the appearance of product peaks, providing real-time kinetic data.[21][22][23]

  • Flow NMR: By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain real-time structural and quantitative information.[14][24]

These advanced techniques are particularly useful for process optimization and ensuring batch-to-batch consistency in a manufacturing setting.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Swetha Sri, R., Bhavya Sri, K., & Mounika, Ch. (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT.
  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Troubleshooting Multicomponent Reactions of Pyrrolopyridines. BenchChem.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
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  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • BenchChem. (n.d.). Byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis.
  • Analytical Chemistry. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications.
  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • NIH. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • (n.d.). A New Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Request PDF.
  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube.
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  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • NIH. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
  • Thermo Fisher Scientific - US. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
  • ResearchGate. (2025, July 2). NMR Reaction Monitoring Robust to Spectral Distortions.
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  • Reaction Chemistry & Engineering. (2021, April 16). In situ sensors for flow reactors – a review. RSC Publishing. doi:10.1039/D1RE00038A.
  • Organic Process Research & Development. (2014, March 25). In situ Monitoring of a Heterogeneous Etherification Reaction Using Quantitative Raman Spectroscopy. ACS Publications.
  • Agilent. (n.d.). GC Troubleshooting Guide Poster.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • WSU. (n.d.). Monitoring Reactions by TLC.
  • Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • ResearchGate. (2021, March 2). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives.
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Sources

Technical Support Center: Scaling Up Synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives. This key heterocyclic scaffold is a vital building block in medicinal chemistry, particularly for the development of kinase inhibitors[1]. Scaling up its synthesis from the bench to pilot or manufacturing scale presents unique challenges that require a deep understanding of the reaction mechanisms and critical process parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities.

Synthetic Overview & Critical Control Points

The synthesis of the target scaffold, a substituted 7-azaindole, is a multi-step process. While various routes are possible, a common and logical pathway involves the construction of the core heterocycle, followed by sequential functionalization. Understanding this workflow is crucial for effective troubleshooting.

A representative synthetic pathway is outlined below. Each major transformation represents a critical control point where issues can arise, particularly during scale-up.

G cluster_0 PART A: Core Synthesis cluster_1 PART B: Functionalization cluster_2 PART C: Final Product & Derivatization A Substituted Pyridine Starting Material B Step 1: Annulation to form 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Core A->B e.g., Bartoli or Leimgruber-Batcho indole synthesis C Step 2: N-Protection (e.g., SEM-Cl, Ts-Cl) B->C D Step 3: Regioselective Iodination at C6 C->D e.g., NIS, I2 E Step 4: Carboxylation at C4 (via lithiation and CO2 quench) D->E F Intermediate: Protected Ester Derivative E->F Esterification G Step 5: Saponification/Deprotection F->G H Final Product: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid G->H I Step 6 (Optional): Derivatization (e.g., Suzuki Coupling at C6) H->I Pd Catalyst, Boronic Acid/Ester J Final Derivatives I->J

Caption: General synthetic workflow for the target molecule and its derivatives.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Part A: Core Synthesis & Functionalization

Question: My initial annulation reaction to form the 7-azaindole core (Step 1) is low-yielding and produces significant side products. What are the common causes and how can I improve it?

Answer: Low yields in 7-azaindole synthesis are a frequent challenge. The primary synthetic challenge is effectively appending a pyrrole to a pyridine ring[2]. The success of reactions like the Bartoli or Leimgruber-Batcho synthesis is highly dependent on several factors:

  • Purity of Starting Materials: Ensure the substituted pyridine and other reagents are of high purity. Impurities can inhibit the reaction or promote side-product formation[3].

  • Reaction Conditions: These reactions are often sensitive to temperature. Small-scale trial reactions are recommended to determine the optimal temperature profile. Overheating can lead to decomposition, while insufficient heat results in incomplete conversion[3].

  • Atmospheric Control: Many organometallic intermediates used in these syntheses are sensitive to air and moisture. Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) and anhydrous solvents[3].

  • Base Selection: The choice and stoichiometry of the base (e.g., LDA, NaH) are critical. For instance, in some cyclizations, a second equivalent of base may be required for a tautomerization step following the initial cyclization[2].

Question: I am observing poor regioselectivity during the iodination of the pyrrolo[2,3-b]pyridine core (Step 3), with iodination occurring at other positions (e.g., C3). How can I improve selectivity for the C6 position?

Answer: Regioselectivity in the electrophilic halogenation of 7-azaindoles is a well-known challenge. The pyrrole ring is electron-rich and prone to electrophilic attack, typically at the C3 position.

  • Role of the N-Protecting Group: The choice of the nitrogen protecting group is paramount. Bulky and electron-withdrawing protecting groups, such as a tosyl (Ts) or benzenesulfonyl group, can sterically hinder the C3 position and electronically deactivate the pyrrole ring, thereby directing the electrophile (e.g., I⁺ from N-Iodosuccinimide) to the pyridine ring[4]. The N-oxide of the pyridine ring can also be used to facilitate electrophilic substitution at the C6 position[5].

  • Iodinating Agent and Conditions: The choice of iodinating agent (e.g., I₂, NIS, TBAI) and the presence of an acid or base catalyst can significantly influence selectivity. For some heterocyclic systems, a catalytic amount of a strong acid like p-toluenesulfonic acid has been shown to dramatically improve selectivity and conversion in C-H iodination reactions[6].

  • Directed Ortho Metalation (DoM): An alternative strategy is to use a directed metalation approach. If a suitable directing group is present on the pyridine ring, deprotonation with a strong base (like LDA) followed by quenching with an iodine source (like I₂) can provide high regioselectivity.

Question: The hydrolysis of my C4-ester to the final carboxylic acid (Step 5) is sluggish and often incomplete, especially at a larger scale. What factors are at play?

Answer: Ester hydrolysis (saponification) on sterically hindered heterocyclic systems can be challenging. The rate and completion of this reaction are influenced by both steric and electronic factors.

  • Steric Hindrance: The environment around the ester group is a primary determinant of reactivity. Bulky substituents on the pyrrolopyridine core or a bulky ester group (e.g., tert-butyl) can impede the approach of the hydroxide ion[7]. If you are using a methyl or ethyl ester and still face issues, the problem may lie elsewhere.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature is the most common way to accelerate a slow hydrolysis. However, be mindful of potential product degradation or side reactions, such as decarboxylation[3].

    • Solvent System: Using a co-solvent like THF or dioxane with water can improve the solubility of the substrate and facilitate the reaction.

    • Base Concentration: Increasing the concentration of the base (e.g., NaOH, LiOH) can also increase the reaction rate.

  • Microwave-Assisted Hydrolysis: For particularly stubborn esters, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating[8][9].

Part B: Derivatization & Scale-Up

Question: During the Suzuki-Miyaura coupling at the C6-iodo position (Step 6), I am experiencing significant dehalogenation (replacement of iodine with hydrogen) and boronic acid homocoupling. How can I mitigate these side reactions?

Answer: Dehalogenation and homocoupling are common side reactions in Suzuki couplings, and their prevalence can be exacerbated by suboptimal reaction conditions.

Problem Primary Causes Troubleshooting Solutions
Dehalogenation 1. Presence of protic sources (e.g., water, alcohols) that can protonate the organopalladium intermediate.[10] 2. Use of certain bases or solvents that can act as hydride sources.[10] 3. Slow transmetalation step.1. Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. 2. Base Selection: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. 3. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the oxidative addition and reductive elimination steps.
Homocoupling 1. Presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species known to promote homocoupling.[10] 2. Slow oxidative addition of the aryl halide.1. Thorough Degassing: Degas the solvent and reaction mixture rigorously (e.g., by sparging with argon or using freeze-pump-thaw cycles).[10] 2. Catalyst Choice: Ensure a pre-catalyst or an active Pd(0) source is used. 3. Order of Addition: Add the aryl halide last to the pre-formed mixture of catalyst, base, and boronic acid.

A troubleshooting workflow for a problematic Suzuki coupling is provided below.

G Start Low Yield in Suzuki Coupling (Step 6) Check_Degas Is the reaction mixture thoroughly degassed? Start->Check_Degas Improve_Degas Action: Improve degassing protocol (e.g., freeze-pump-thaw). Check_Degas->Improve_Degas No Check_Reagents Are reagents and solvents strictly anhydrous? Check_Degas->Check_Reagents Yes Improve_Degas->Check_Reagents Dry_Reagents Action: Dry solvents/reagents. Use anhydrous base (e.g., K3PO4). Check_Reagents->Dry_Reagents No Check_Ligand Is the Pd ligand appropriate? (e.g., bulky, electron-rich) Check_Reagents->Check_Ligand Yes Dry_Reagents->Check_Ligand Change_Ligand Action: Screen alternative ligands (e.g., Buchwald ligands like SPhos). Check_Ligand->Change_Ligand No Check_Base Is the base optimal? (e.g., K2CO3, Cs2CO3) Check_Ligand->Check_Base Yes Success Reaction Optimized Change_Ligand->Success Change_Base Action: Screen alternative bases. Check_Base->Change_Base No Check_Base->Success Yes Change_Base->Success

Caption: Troubleshooting decision tree for Suzuki-Miyaura cross-coupling.

Question: When moving from a 10g scale to a 1kg scale, what are the most critical safety and process challenges I should anticipate?

Answer: Scaling up reactions is rarely a linear process; physical phenomena that are negligible at the lab scale become dominant at the manufacturing scale[11][12].

  • Heat Transfer and Thermal Safety: Exothermic reactions (e.g., lithiation, quenching) that are easily controlled in a round-bottom flask with an ice bath can become dangerous runaway reactions in a large reactor. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation much less efficient. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to understand the thermal profile of each step and design adequate cooling capacity[11].

  • Mass Transfer and Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation and lower yields. The choice of reactor geometry and impeller type/speed is critical[11]. For heterogeneous reactions (e.g., those involving a solid base), efficient stirring is paramount to ensure consistent reaction rates.

  • Reagent Addition Rates: The rate of addition for reactive reagents (e.g., n-BuLi, strong acids) must be carefully controlled at scale to manage the resulting exotherm. What was a quick addition in the lab may need to be a slow, temperature-controlled addition over several hours at the kilogram scale.

  • Workup and Isolation: Procedures like extractions and filtrations become more complex and time-consuming. The crystallization process to isolate the final product must be robust to consistently produce the same crystal form (polymorph) and particle size distribution, as this can affect the material's physical properties and bioavailability[12].

Frequently Asked Questions (FAQs)

Q1: Is an N-H protecting group always necessary for the pyrrolo[2,3-b]pyridine core during functionalization?

Yes, in most cases, protection of the pyrrole nitrogen is essential. The N-H proton is acidic and can interfere with many reagents, especially organometallics (e.g., Grignard reagents, organolithiums) used for functionalization. Furthermore, an unprotected N-H can direct electrophiles to undesired positions. Electron-withdrawing sulfonyl groups are common choices as they reduce the reactivity of the pyrrole ring, allowing for a wider range of subsequent reactions with higher yields[4]. The trimethylsilylethoxymethyl (SEM) group is also widely used, though its removal can sometimes be challenging[13].

Q2: My final carboxylic acid product seems to be decarboxylating upon heating or during purification. How can I prevent this?

Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, a process that can be catalyzed by acid[14][15][16]. While the target molecule is a pyrrole-4-carboxylic acid, thermal instability can still be a concern.

  • Avoid High Temperatures: During workup, solvent removal, and drying, use the lowest possible temperatures. Use a rotary evaporator with controlled bath temperature and avoid prolonged heating in ovens.

  • Purification Strategy: If using column chromatography, avoid highly acidic or basic conditions on the column. A rapid filtration through a plug of silica may be preferable to a long chromatography run. Acid-base extraction is often a good purification method for carboxylic acids as it avoids prolonged heating. You can dissolve the crude product in an organic solvent, extract with a basic aqueous solution (e.g., NaHCO₃), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure acid, which can be collected by filtration[17].

Q3: Can I use a chloro- or bromo- version of the scaffold for Suzuki coupling instead of the iodo- version?

Yes, but the reaction conditions will need to be adjusted. The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the order: I > Br > Cl.

  • Aryl Iodides: Are the most reactive and typically require milder conditions and a broader range of catalysts.

  • Aryl Bromides: Are also very effective substrates and widely used.

  • Aryl Chlorides: Are the least reactive due to the strong C-Cl bond (~339 kJ/mol)[18]. They require more specialized, highly active catalytic systems, often involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and may need higher reaction temperatures to achieve good conversion[18]. While aryl chlorides are often cheaper and more readily available, the development of a robust coupling protocol can be more challenging.

Experimental Protocols

Protocol 1: Representative Saponification of a C4-Methyl Ester Intermediate (Step 5)
  • Setup: To a jacketed reactor equipped with an overhead stirrer, thermocouple, and reflux condenser under a nitrogen atmosphere, add the methyl 5-fluoro-6-iodo-1-(SEM-protected)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq).

  • Solvent Addition: Add a mixture of methanol and water (e.g., 3:1 v/v, approximately 10 volumes relative to the starting material).

  • Base Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 3.0 eq) in water (2 volumes).

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to pH ~3 using 1M HCl. A precipitate should form.

  • Isolation: Filter the solid product, wash thoroughly with deionized water, and then with a minimal amount of a cold non-polar solvent (e.g., hexane) to aid in drying.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved. Note: This step also removes the SEM protecting group under acidic conditions.

Protocol 2: Representative Suzuki-Miyaura Coupling (Step 6)
  • Setup: To a dry, inerted reactor, add 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 1-2 mol % Pd).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 10-15 volumes).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed, as monitored by HPLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by a suitable method, such as column chromatography or recrystallization, to obtain the desired derivative[18].

References

  • Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kresge, A. J., & Chiang, Y. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Pyrrole decarboxylation. (n.d.). ChemTube3D. Retrieved January 19, 2026, from [Link]

  • Faidallah, H. M., Khan, K. A., & Asiri, A. M. (2017). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 22(3), 455. [Link]

  • Ram, R. N., Sadanandan, S., & Gupta, D. K. (2015). Pyrrole Protection. Request PDF. [Link]

  • Alli, A., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5326–5329. [Link]

  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 72(18), 6943–6946. [Link]

  • Lame, M. W., Morin, D., Jones, A. D., Segall, H. J., & Wilson, D. W. (1995). Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea. Toxicology Letters, 79(1-3), 153–159. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug development. Its derivatives are key components in a multitude of therapeutics, including kinase inhibitors and anticancer agents. For the synthetic chemist, confirming the identity, purity, and structure of these novel molecules is paramount. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering unparalleled sensitivity and specificity.

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives. We will move beyond procedural lists to explore the causality behind analytical choices, ensuring that the methodologies presented are not just protocols, but self-validating systems for robust structural confirmation.

The Central Role of the Nitrogen Atoms in Ionization

The ionization behavior of 1H-pyrrolo[2,3-b]pyridine derivatives is fundamentally governed by its two nitrogen atoms: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7). The lone pair of electrons on the basic pyridinic nitrogen makes it a prime site for protonation, readily forming [M+H]+ ions in soft ionization techniques. This inherent basicity is a key factor in selecting the appropriate MS method, particularly when using Electrospray Ionization.

Strategic Selection of Mass Spectrometry Techniques

The choice of an ionization method is not arbitrary; it is a strategic decision dictated by the analyte's physicochemical properties and the analytical question at hand. Key considerations for 1H-pyrrolo[2,3-b]pyridine derivatives include polarity, volatility, thermal stability, and whether the goal is simple molecular weight confirmation or detailed structural elucidation.

MS_Technique_Selection cluster_props Key Properties cluster_goals Analytical Goal cluster_methods Recommended MS Technique Analyte Synthesized Derivative (1H-Pyrrolo[2,3-b]pyridine) Polarity Polarity? Analyte->Polarity Volatility Volatile & Thermally Stable? Analyte->Volatility ESI_HRMS LC-ESI-HRMS Polarity->ESI_HRMS High APCI_MS LC-APCI-MS Polarity->APCI_MS Medium to Low Volatility->ESI_HRMS No GC_EI_MS GC-EI-MS Volatility->GC_EI_MS Yes MW_Confirm Molecular Weight Confirmation (Elemental Composition) MW_Confirm->ESI_HRMS Structure_Elucid Structural Elucidation (Fragmentation Data) Structure_Elucid->ESI_HRMS via MS/MS Structure_Elucid->GC_EI_MS

Caption: Decision workflow for selecting the appropriate MS technique.

Comparison of Ionization Techniques

The following table summarizes the most relevant ionization techniques for the analysis of 1H-pyrrolo[2,3-b]pyridine derivatives.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Impact (EI)
Principle Ionization from charged droplets in solution.Gas-phase ion-molecule reactions via corona discharge.[1]High-energy electron bombardment in a vacuum.
Analytes Polar, non-volatile compounds. Excellent for most medicinally relevant derivatives.Moderately polar to non-polar, thermally stable compounds.[2]Volatile and thermally stable compounds.
Ionization Mode Soft ionization.[3]Soft ionization.Hard ionization.
Typical Ions [M+H]+ (protonated molecule), [M+Na]+, [M+K]+[M+H]+M+. (molecular radical cation) and extensive fragment ions.
Fragmentation Minimal; primarily molecular ion. CID in MS/MS is required for fragmentation.Minimal, but slightly more in-source fragmentation than ESI.Extensive and reproducible, providing a structural "fingerprint".
Coupling Ideal for Liquid Chromatography (LC-MS).[3]Excellent for Liquid Chromatography (LC-MS).Ideal for Gas Chromatography (GC-MS).
Primary Use Molecular weight confirmation, reaction monitoring, purity analysis, metabolite ID.Analysis of less polar derivatives not amenable to ESI.Structural elucidation of volatile derivatives and impurities.

In-Depth Analysis by Technique

High-Resolution Mass Spectrometry (HRMS) with ESI: The Gold Standard for Synthesis Confirmation

For any newly synthesized 1H-pyrrolo[2,3-b]pyridine derivative, obtaining a high-resolution mass spectrum is a non-negotiable step for publication and regulatory submission. HRMS provides an exact mass-to-charge ratio (m/z) measurement with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the compound's elemental composition.[4][5]

Causality: Why is this critical? Standard resolution MS might identify a peak at m/z 250.1. However, HRMS can distinguish between C₁₄H₁₂N₃O₂ (calc. 250.0924) and C₁₅H₁₄N₃S (calc. 250.0903), a distinction that is impossible otherwise. This level of confidence is essential to confirm that the intended chemical transformation has occurred. ESI is the preferred ionization source for this application due to its soft nature, which ensures the molecular ion is the base peak with minimal fragmentation, simplifying spectral interpretation.[6]

Experimental Protocol: LC-ESI-HRMS for a Novel Derivative

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography (Optional but Recommended):

    • System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A generic gradient might be 5-95% B over 5 minutes.

    • Rationale: Formic acid is used to acidify the mobile phase, promoting the protonation of the basic pyridinic nitrogen on the 7-azaindole core, which enhances the ESI signal in positive ion mode.[7]

  • Mass Spectrometry:

    • Instrument: Q-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Key Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas Flow (N₂): 600 - 800 L/hr

      • Desolvation Temperature: 350 - 450 °C

    • Data Acquisition: Acquire in full scan mode over a relevant m/z range (e.g., 100-1000) with a resolution of >20,000 FWHM.

    • Internal Calibration: Use a lock mass or internal standard for real-time mass correction to ensure high mass accuracy.

Electron Impact (EI) Mass Spectrometry: Unveiling the Molecular Skeleton

While less common for modern drug candidates which are often non-volatile, GC-EI-MS remains a powerful tool for analyzing more volatile precursors, intermediates, or for identifying unknown, thermally stable impurities. EI is a high-energy, hard ionization technique that induces extensive and reproducible fragmentation.[8] This fragmentation pattern serves as a structural fingerprint that can be used for library matching or de novo structural elucidation.

The fragmentation of the 1H-pyrrolo[2,3-b]pyridine core often involves characteristic losses. The molecular ion (M+.) is typically prominent. Key fragmentation steps can include the loss of HCN from the pyridine ring or cleavage of substituents from the pyrrole or pyridine rings.

EI_Fragmentation cluster_frags Primary Fragmentation Pathways Parent Substituted 1H-Pyrrolo[2,3-b]pyridine (Analyte) EI Electron Impact (70 eV) Parent->EI M_plus Molecular Ion [M]+• EI->M_plus Loss_R Loss of Substituent (•R) M_plus->Loss_R Loss_HCN Loss of HCN M_plus->Loss_HCN Loss_H Loss of •H M_plus->Loss_H Fragment1 [M-R]+ Loss_R->Fragment1 Fragment2 [M-HCN]+• Loss_HCN->Fragment2 Fragment3 [M-H]+ Loss_H->Fragment3

Caption: Generalized EI fragmentation pathway for a 7-azaindole derivative.

Experimental Protocol: GC-EI-MS for a Volatile Intermediate

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Gas Chromatography:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

    • Rationale: The standard 70 eV energy ensures that fragmentation is extensive and reproducible, allowing for comparison with established spectral libraries like NIST.[9]

Conclusion: An Integrated Approach

In modern drug development, no single technique suffices. The robust characterization of a novel 1H-pyrrolo[2,3-b]pyridine derivative relies on an integrated analytical approach. The journey begins with LC-ESI-HRMS to unequivocally confirm the successful synthesis and determine the elemental composition. For more complex structural problems or for analyzing volatile intermediates, GC-EI-MS provides invaluable fragmentation data. By understanding the fundamental principles of each ionization technique and thoughtfully applying them based on the specific properties of the synthesized molecule, researchers can generate the high-quality, self-validating data required to drive their discovery programs forward.

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A Senior Application Scientist's Guide to Halogen Reactivity: 5-Fluoro- vs. 5-Chloro-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 7-Azaindoles in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, acting as a bioisostere of indole, allows it to form crucial hydrogen bonding interactions with a multitude of biological targets, particularly protein kinases. This has led to its incorporation into numerous FDA-approved drugs and clinical candidates targeting diseases ranging from cancer to inflammatory disorders.[1][2][3] Derivatives of this core are found in inhibitors of key enzymes like LRRK2, MPS1, JAK1, and Met kinase.[1]

Among the most valuable synthetic handles for elaborating the 7-azaindole core are halogens at the 5-position. These halogens serve as versatile anchor points for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The two most common starting materials for this purpose are 5-fluoro- and 5-chloro-1H-pyrrolo[2,3-b]pyridine. While seemingly similar, the choice between a fluorine and a chlorine substituent has profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, evidence-based comparison of the reactivity of these two critical building blocks. We will dissect their performance in the workhorse reactions of drug discovery—Suzuki-Miyaura and Buchwald-Hartwig cross-couplings—providing not just protocols, but the mechanistic rationale behind the experimental choices.

Core Principles: Why Fluorine and Chlorine Dictate Different Synthetic Paths

The divergent reactivity of 5-fluoro- and 5-chloro-7-azaindoles is rooted in fundamental differences in halogen chemistry, particularly in the context of palladium catalysis.

  • Carbon-Halogen Bond Strength: The C-F bond is significantly stronger (BDE ~115 kcal/mol) than the C-Cl bond (BDE ~84 kcal/mol). In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The high strength of the C-F bond presents a substantial energetic barrier, making oxidative addition slow and challenging.[4]

  • Electronegativity and Leaving Group Ability: While fluorine is the most electronegative element, its utility as a leaving group in Pd-catalyzed cycles is poor compared to chlorine. Consequently, C-F bonds are generally less reactive in these transformations.[4] This often necessitates the use of specialized, highly active catalyst systems to achieve comparable results to their chloro- or bromo- counterparts.

This guide will demonstrate how these principles translate into tangible differences in the laboratory.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

We will now examine the reactivity of 5-fluoro- and 5-chloro-7-azaindole derivatives in two indispensable C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures.[5][6][7] When comparing our two substrates, a clear reactivity trend emerges: the 5-chloro derivative is significantly more amenable to coupling under standard conditions.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L2) Oxidative Adduct OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_Complex Ar-Pd(II)-R(L2) Transmetalation->PdII_R_Complex Boronate R-B(OR)2 Boronate->Transmetalation Activated by Base Base Base (e.g., K2CO3) Base->Boronate RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Coupled Product RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Discussion of Reactivity:

The oxidative addition step is where the paths of the fluoro and chloro derivatives diverge significantly. The stronger C-F bond makes this initial step far more difficult for 5-fluoro-7-azaindole. As a result, reactions with the 5-chloro analogue typically proceed with lower catalyst loadings, milder bases, lower temperatures, and in shorter times. Achieving successful Suzuki coupling with 5-fluoro-7-azaindole often requires specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) or higher temperatures to overcome the activation barrier.[4] In many standard screening conditions, the C-F bond will remain untouched while a C-Cl bond reacts readily.

Data Summary: Suzuki-Miyaura Coupling Conditions

Feature5-Chloro-1H-pyrrolo[2,3-b]pyridine5-Fluoro-1H-pyrrolo[2,3-b]pyridineRationale / Causality
Typical Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂Fluoro derivative requires a more active catalyst system.
Typical Ligand PPh₃, SPhosSPhos, BrettPhos, RuPhosBulky, electron-rich ligands are essential for C-F bond activation by promoting oxidative addition.[4]
Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃, CsFStronger bases are often needed to facilitate the transmetalation step, especially when the oxidative addition is slow.
Temperature 80-100 °C100-120 °C or higherAdditional thermal energy is required to overcome the higher activation energy of C-F bond cleavage.
Yields Generally Good to ExcellentModerate to Good (highly condition-dependent)The relative ease of the C-Cl bond cleavage leads to more efficient and reliable reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid

This protocol provides a representative procedure for coupling with the more reactive 5-chloro derivative.

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add 5-chloro-7-azaindole, boronic acid, base (K2CO3), and catalyst (Pd(PPh3)4) to flask. start->reagents degas 2. Seal, evacuate, and backfill with Argon (3x). reagents->degas solvent 3. Add degassed solvent (e.g., Dioxane/Water). degas->solvent heat 4. Heat reaction mixture (e.g., 100 °C) with stirring. solvent->heat monitor 5. Monitor by TLC or LC-MS until starting material is consumed. heat->monitor workup 6. Cool, dilute with EtOAc, wash with water and brine. monitor->workup purify 7. Dry organic layer (Na2SO4), concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inerting: Seal the tube with a septum, and alternately evacuate and backfill with argon gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Note: For the corresponding reaction with 5-fluoro-1H-pyrrolo[2,3-b]pyridine, one might substitute the catalyst system with Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%), use K₃PO₄ as the base, and increase the temperature to 110 °C.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[8][9][10] Similar to the Suzuki coupling, the reactivity is dictated by the halogen's identity, with the 5-chloro derivative being the more compliant substrate. A key challenge in coupling with 7-azaindoles is the presence of the pyrrole N-H, which can be acidic and potentially interfere with the catalyst or base. While N-protection is an option, modern catalyst systems often allow for successful coupling on the unprotected core.[11][12]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L) OxAdd->PdII_Complex Amine_Coord Amine Coordination / Deprotonation PdII_Complex->Amine_Coord Amido_Complex [Ar-Pd(II)-NR2(L)] Amine_Coord->Amido_Complex Amine R2NH Amine->Amine_Coord Base Base (e.g., NaOtBu) Base->Amine_Coord RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 Coupled Product RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Discussion of Reactivity:

The principles established for the Suzuki coupling hold true for the Buchwald-Hartwig amination. The C-Cl bond of 5-chloro-7-azaindole undergoes oxidative addition more readily than the C-F bond. Consequently, amination of the chloro derivative can often be achieved with a broader range of amines (primary, secondary, anilines) under more moderate conditions.[13][14] The amination of 5-fluoro-7-azaindole is a more formidable challenge, frequently resulting in low or no conversion with standard catalyst systems. Success requires carefully optimized conditions, typically involving highly active palladium precatalysts paired with bulky biarylphosphine ligands and strong bases.

Data Summary: Buchwald-Hartwig Amination Conditions

Feature5-Chloro-1H-pyrrolo[2,3-b]pyridine5-Fluoro-1H-pyrrolo[2,3-b]pyridineRationale / Causality
Catalyst/Precatalyst Pd₂(dba)₃, RuPhos-Pd-G3RuPhos-Pd-G3, BrettPhos-Pd-G3C-F amination necessitates highly active, well-defined precatalysts that readily generate the active Pd(0) species.
Ligand Xantphos, RuPhos, DavePhosRuPhos, BrettPhosThe steric bulk and electron-donating nature of these ligands are critical for facilitating both the difficult oxidative addition and the final reductive elimination step.
Base Cs₂CO₃, K₃PO₄, NaOt-BuLiHMDS, NaOt-Bu, K-Ot-BuStrong, non-nucleophilic bases are required to deprotonate the amine without competing side reactions.
Temperature 80-110 °C100-130 °CHigher temperatures are needed to drive the challenging C-F activation.
Yields Generally Good to ExcellentHighly Variable; often lowerThe robust nature of the C-F bond makes this a less reliable transformation compared to the C-Cl analogue.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol details a representative amination of the 5-chloro derivative, which is generally more straightforward.

Methodology:

  • Vessel Preparation: In a glovebox, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1 equiv.), RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) to a vial.

  • Reagent Addition: Add anhydrous, degassed toluene (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum heating block at 100 °C and stir vigorously for 12-18 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL). Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the 5-(morpholino)-1H-pyrrolo[2,3-b]pyridine.

Adapting this protocol for a 5-fluoro substrate would be challenging and likely require screening of different ligands (e.g., BrettPhos) and potentially stronger bases like LiHMDS, with the expectation of lower yields.

Conclusion and Strategic Recommendations

The experimental evidence overwhelmingly demonstrates a clear reactivity hierarchy for palladium-catalyzed cross-coupling reactions at the 5-position of the 7-azaindole core: 5-chloro > 5-fluoro .

  • For routine synthetic applications and rapid library synthesis , 5-chloro-1H-pyrrolo[2,3-b]pyridine is the superior starting material. Its C-Cl bond is readily activated, allowing for a broader scope of coupling partners under milder, more reliable conditions with standard catalyst systems. This translates to higher yields, shorter reaction times, and a more straightforward optimization process.

  • 5-fluoro-1H-pyrrolo[2,3-b]pyridine should be viewed as a specialized building block. Its use in cross-coupling is generally reserved for instances where the synthetic target must contain a fluorine atom at the 5-position and late-stage fluorination is not a viable option. Researchers attempting to use this substrate for cross-coupling must be prepared to employ highly active, and often expensive, specialized catalyst systems and engage in rigorous reaction optimization. The inherent difficulty in activating the C-F bond makes it a less desirable general-purpose synthetic handle compared to its chloro counterpart.

By understanding the fundamental principles of C-X bond activation and leveraging the appropriate catalyst technologies, researchers can make informed strategic decisions, saving valuable time and resources in the complex landscape of drug discovery and development.

References

  • Yin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry. [Link]

  • Yin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry. [Link]

  • Reddy, D., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Andrade, C. F., & Afonso, C. A. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]

  • Andrade, C. F., & Afonso, C. A. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]

  • Prochnow, E. (2024). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (Doctoral dissertation, Technische Universität Berlin). [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]

  • Selmer-Olsen, S. M. E., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Selmer-Olsen, S. M. E. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology. [Link]

  • Fisher, L. E., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Chemical Science. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Crespo-Otero, R., & Mardomingo, C. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Retrieved from ResearchGate. [Link]

  • Ie, Y., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from Wordpress. [Link]

  • PubMed. (n.d.). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from PubMed. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from NROChemistry. [Link]

  • Henderson, J. L., et al. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters. [Link]

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The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Guide to the Biological Activity of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 7-Azaindole Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "kinase privileged fragment" in modern medicinal chemistry.[1] Its unique structural features, particularly the pyridine nitrogen atom acting as a hydrogen bond acceptor and the pyrrole NH group as a hydrogen bond donor, allow for a bidentate hydrogen bonding interaction with the hinge region of kinase ATP-binding sites.[2] This mimicry of the adenine portion of ATP has made the 7-azaindole scaffold a cornerstone in the design of a multitude of kinase inhibitors targeting a diverse range of kinases implicated in oncology and inflammatory diseases.[2][3] This guide provides a comparative analysis of the biological activity of analogs of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a compound designed to leverage the advantageous properties of the 7-azaindole core. While specific biological data for this exact molecule is not extensively available in the public domain, a comprehensive understanding of its potential can be gleaned from the structure-activity relationships (SAR) of closely related analogs. This guide will delve into the impact of substitutions at the 5 and 6 positions of the 7-azaindole ring, providing researchers with insights into the rational design of next-generation kinase inhibitors.

The Kinase Hinge: The Critical Interaction Zone

The ATP-binding site of kinases contains a flexible "hinge" region that connects the N- and C-lobes of the kinase domain. This region is a critical anchoring point for ATP and, consequently, for competitive inhibitors. The 7-azaindole scaffold's ability to form two key hydrogen bonds with this hinge region provides a stable and high-affinity interaction, serving as a foundational element for inhibitor potency.

Kinase Hinge Interaction Interaction of 7-Azaindole with the Kinase Hinge cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Inhibitor Hinge_NH Backbone NH Hinge_CO Backbone C=O Inhibitor 1H-Pyrrolo[2,3-b]pyridine N7 N7->Hinge_NH H-bond Acceptor N1H N1H->Hinge_CO H-bond Donor

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.

Comparative Analysis of 5- and 6-Substituted 1H-pyrrolo[2,3-b]pyridine Analogs

The biological activity of 7-azaindole derivatives is profoundly influenced by the nature and position of substituents on the core ring system. Positions 1, 3, and 5 are frequently modified to enhance potency and selectivity.[2] For the purpose of this guide, we will focus on the impact of substitutions at the 5- and 6-positions, which are pertinent to the parent compound of interest.

The Role of the 5-Position: Tuning Potency and Selectivity

The 5-position of the 7-azaindole ring often projects towards the solvent-exposed region of the ATP-binding pocket, providing a valuable vector for introducing substituents that can modulate physicochemical properties and target specific sub-pockets within the kinase.

One notable example of the importance of the 5-position comes from studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors. In a series of 1H-pyrrolo[2,3-b]pyridine derivatives, the introduction of a trifluoromethyl (-CF3) group at the 5-position led to a nearly 20-fold increase in activity against FGFR1 compared to the unsubstituted analog.[4] This enhancement was attributed to the formation of a hydrogen bond between the fluorine atoms of the -CF3 group and a glycine residue (G485) in the FGFR1 active site.[4]

Compound5-SubstituentFGFR1 IC50 (nM)Reference
1 -H1900[4]
4a -CF3~95[4]

This data underscores the critical role that a well-placed hydrogen bond acceptor at the 5-position can play in significantly enhancing inhibitory potency.

The Impact of the 6-Position: Influencing Cellular Activity and Pharmacokinetics

While less frequently explored for direct interaction with the kinase active site, substitutions at the 6-position can significantly impact the overall pharmacological profile of a 7-azaindole inhibitor. Modifications at this position can influence cellular permeability, metabolic stability, and overall drug-like properties.

In a study focused on developing inhibitors for Phosphodiesterase 4B (PDE4B), various substitutions were explored on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. While this study did not focus on the 4-carboxylic acid series, it provides valuable insights into the effects of substitutions on the 7-azaindole core. The introduction of different aryl groups at the N-1 position, with various substituents on those aryl rings, demonstrated that modifications around the core can dramatically alter activity.[5] Although direct data on 6-substituted analogs in this series is limited, the general principle of using peripheral substitutions to fine-tune properties holds true.

Inferred Biological Activity Profile of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Based on the available SAR data for related analogs, we can infer a potential biological activity profile for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

  • Potent Kinase Inhibition: The presence of the 7-azaindole core strongly suggests that this compound will function as a kinase inhibitor.

  • Enhanced Potency from 5-Fluoro Substitution: The electron-withdrawing fluorine atom at the 5-position is likely to enhance the hydrogen bond donating capacity of the pyrrole NH, potentially leading to a stronger interaction with the kinase hinge. Furthermore, it may engage in favorable interactions with nearby amino acid residues, similar to the trifluoromethyl group in the FGFR inhibitors.

  • Modulation of Properties by 6-Iodo Substitution: The large, lipophilic iodine atom at the 6-position would be expected to significantly influence the compound's physicochemical properties. This could impact cell permeability and potentially introduce steric constraints that favor binding to certain kinases over others, thereby influencing the selectivity profile. The iodo group also provides a handle for further synthetic modification via cross-coupling reactions.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its analogs, a series of well-established in vitro assays are recommended.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay is a primary screen to determine the direct inhibitory effect of a compound on a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Inhibition_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Kinase_Reaction Set up Kinase Reaction (Kinase, Substrate, Compound) Compound_Prep->Kinase_Reaction Add_ATP Initiate Reaction with ATP Kinase_Reaction->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Detect ADP (e.g., ADP-Glo™) Incubate->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The experimental protocols detailed in this guide provide a clear path for the empirical evaluation of this compound and its future analogs. Further studies should focus on screening against a panel of cancer-relevant kinases to determine its inhibitory profile and subsequent evaluation in relevant cancer cell lines to assess its antiproliferative activity. The insights gained from such studies will be invaluable for the continued development of novel 7-azaindole-based therapeutics.

References

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1537–1543. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907–13934. [Link]

  • Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 852–856. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 305–310. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 25(15), 2849–2853. [Link]

  • Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. Molecules, 20(8), 14384–14401. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 68(5), 713–722. [Link]

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A Comparative Guide to the Kinase Inhibitory Activity of Compounds Derived from the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it an ideal starting point for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

While a vast array of functionalized 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activity, this guide will focus on a comparative analysis of their kinase inhibitory profiles. It is important to note that while specific, highly functionalized starting materials like 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are commercially available and represent valuable intermediates for creating diverse chemical libraries, direct public literature linking this specific precursor to extensive kinase inhibition data is limited. Therefore, this guide will provide a broader comparison of kinase inhibitors based on the core 1H-pyrrolo[2,3-b]pyridine scaffold, for which a wealth of public data exists. The principles and findings discussed herein are directly applicable to derivatives that could be synthesized from this fluoro-iodo-substituted starting material.

Comparative Analysis of Kinase Inhibitory Activities

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.

A notable example is compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives, which has demonstrated potent activity against FGFR1, 2, and 3.[1][2] The introduction of a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring was a key modification in the development of these potent FGFR inhibitors.[2]

Table 1: Inhibitory Activity of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFRs

CompoundTarget KinaseIC50 (nM)Cellular Activity
4h FGFR17Inhibited 4T1 breast cancer cell proliferation and induced apoptosis.[1][2]
FGFR29Significantly inhibited migration and invasion of 4T1 cells.[1][2]
FGFR325
FGFR4712

The high potency and favorable in vitro activity of compound 4h make it a promising lead for further optimization in the development of FGFR-targeted cancer therapies.[1][2]

FMS Kinase Inhibitors

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a key player in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers and inflammatory conditions.[3] Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have shown significant promise as FMS kinase inhibitors.

Table 2: Inhibitory Activity of a Pyrrolo[3,2-c]pyridine Derivative against FMS Kinase

CompoundTarget KinaseIC50 (nM)Cellular Activity
1r FMS30IC50 of 84 nM in bone marrow-derived macrophages (BMDM); antiproliferative activity against various cancer cell lines (IC50 range: 0.15–1.78 µM).[3]

Compound 1r demonstrated high potency and selectivity for FMS kinase and showed significant anti-proliferative effects in cancer cell lines, highlighting the potential of the pyrrolopyridine core in developing treatments for FMS-driven diseases.[3]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated signal transduction, making JAKs attractive targets for autoimmune diseases and organ transplant rejection.[4] The 1H-pyrrolo[2,3-b]pyridine scaffold has served as a foundation for the development of potent JAK inhibitors.

Optimization of a 1H-pyrrolo[2,3-b]pyridine derivative led to the identification of the tricyclic imidazo-pyrrolopyridinone derivative 19 , which exhibits potent inhibition of JAK1 and JAK3.[4]

Table 3: Inhibitory Activity of an Imidazo-pyrrolopyridinone Derivative against JAKs

CompoundTarget KinaseIC50 (nM)
19 JAK11.5
JAK31.1

The high potency of compound 19 underscores the versatility of the pyrrolopyridine scaffold in designing inhibitors for different kinase families.[4]

Relevant Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[2] 1H-Pyrrolo[2,3-b]pyridine-based inhibitors block the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: FGFR Signaling Pathway and Point of Inhibition.

JAK-STAT Signaling Pathway

Cytokine binding to their receptors leads to the activation of associated JAKs. Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in immune responses. Pyrrolopyridine-based JAK inhibitors interfere with the kinase activity of JAKs, preventing the phosphorylation of STATs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK STAT_P p-STAT Dimer STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: JAK-STAT Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a general framework for determining the IC50 values of compounds against a target kinase.

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the substrate to all wells.

  • Initiate the reaction by adding a mixture of the kinase and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., 4T1)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Conclusion

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. ScienceDirect. [Link]

  • Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors. PubMed. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. [Link]

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The Gold Standard in Focus: A Comparative Guide to the X-ray Crystallography of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is paramount. In the realm of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1] This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 7-azaindole derivatives, offering insights into experimental best practices, data interpretation, and a comparative analysis with alternative techniques.

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[2] It provides a high-resolution map of atomic positions, bond lengths, and bond angles, offering unparalleled insight into the molecule's conformation and stereochemistry. This level of detail is critical in drug development for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[3]

The Power of a Picture: Why X-ray Crystallography is Crucial for 7-Azaindole Derivatives

The 7-azaindole core, being a bioisostere of indole, presents unique electronic and hydrogen-bonding properties that are pivotal to its biological activity.[4][5] X-ray crystallography allows for the direct visualization of these features, including:

  • Hydrogen Bonding Networks: The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively. Crystal structures reveal the precise geometry of these interactions with target proteins or other molecules in the crystal lattice.[6]

  • Molecular Conformation: The planarity of the bicyclic system and the orientation of substituents are critical for binding to target enzymes. SCXRD provides definitive data on torsional angles and the overall molecular shape.[4]

  • Stereochemistry: For chiral derivatives, X-ray crystallography unambiguously determines the absolute configuration, which is a regulatory requirement and crucial for understanding biological activity.

A Comparative Look: Crystallographic Data of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes crystallographic data for a selection of 1H-pyrrolo[2,3-b]pyridine derivatives, showcasing the diversity of structures that have been successfully characterized. This data provides a reference for researchers working with similar compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
5-Bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂MonoclinicP2₁/c8.908213.36325.8330103.403[7]
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineC₁₂H₉N₃MonoclinicP2₁/n10.141613.74286.739594.331[8]
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridineC₁₆H₁₆N₂O₃MonoclinicP2₁/c7.628310.174518.604104.778[6]
7-Azaindole-3-carboxaldehyde 2-pyridylhydrazoneC₁₃H₁₁N₅MonoclinicP2₁/c12.3455.87616.89094.89[9]

Experimental Protocols: From Powder to Picture

The journey from a synthesized compound to a solved crystal structure involves several critical steps. The quality of the final structure is intrinsically linked to the quality of the initial crystals.

Protocol 1: Crystallization of 1H-pyrrolo[2,3-b]pyridine Derivatives

The crystallization of N-heterocyclic compounds can be challenging due to their polarity and potential for multiple intermolecular interactions. A systematic screening of conditions is often necessary.[10]

1. Material Purification:

  • Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
  • Techniques such as column chromatography, recrystallization, or sublimation are recommended.

2. Solvent Selection:

  • Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
  • A good crystallization solvent will typically dissolve the compound when heated but result in supersaturation upon slow cooling.

3. Crystallization Techniques:

  • Slow Evaporation:
  • Prepare a nearly saturated solution of the compound in a suitable solvent.
  • Filter the solution into a clean vial.
  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
  • Store in a vibration-free environment at a constant temperature.
  • Vapor Diffusion (Hanging Drop or Sitting Drop):
  • Prepare a concentrated solution of the compound in a "good" solvent.
  • Place a drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop).
  • The slide or well is then placed in a sealed chamber containing a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble but miscible with the good solvent).
  • The anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
  • Liquid-Liquid Diffusion:
  • In a narrow tube, carefully layer a solution of the compound over a less dense, miscible anti-solvent.
  • Crystals may form at the interface between the two liquids over time.

Workflow for Crystallization and X-ray Analysis

G cluster_cryst Crystallization cluster_xray X-ray Diffraction Compound Purified Compound Solvent Solvent Screening Compound->Solvent Method Method Screening (Evaporation, Diffusion, etc.) Solvent->Method Crystals Single Crystals Method->Crystals Mount Crystal Mounting Crystals->Mount Data Data Collection Mount->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Structure Final Structure Refine->Structure

Caption: Experimental workflow for crystallization and X-ray analysis.

Protocol 2: Single-Crystal X-ray Data Collection and Refinement

Once suitable crystals are obtained, the following steps are performed using a single-crystal X-ray diffractometer.

1. Crystal Mounting:

  • A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope.
  • The crystal is mounted on a goniometer head, often using a cryoloop and flash-cooling in liquid nitrogen to minimize radiation damage during data collection.

2. Data Collection:

  • The mounted crystal is placed in the X-ray beam of the diffractometer.
  • The crystal is rotated, and a series of diffraction images are collected at different orientations.
  • Modern diffractometers automate this process, optimizing the data collection strategy to ensure completeness and redundancy of the data.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[11]

4. Structure Refinement:

  • An atomic model is built into the electron density map.
  • The model is refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[11]
  • The final refined structure provides the precise coordinates of all non-hydrogen atoms, as well as information on their thermal motion.

Beyond the Crystal: A Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary information and are often more readily accessible.[2]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionGas Phase (from solid or solution)
Information Yield 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packingConnectivity (¹H-¹H, ¹³C-¹H), chemical environment, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous and absolute structure determination.[2]Provides data on molecular structure and dynamics in solution, closer to physiological conditions.High sensitivity, requires very small sample amounts, provides accurate mass and formula.
Limitations Requires a high-quality single crystal, which can be difficult to obtain. The solid-state structure may not always represent the solution conformation.Structure determination can be complex for larger molecules. Does not provide absolute stereochemistry directly.Provides no information on 3D structure or stereochemistry.

Logical Relationships of Crystallization Parameters

G cluster_params Key Parameters cluster_outcome Crystallization Outcome Purity Compound Purity Quality Crystal Quality Purity->Quality Solvent Solvent System Solvent->Quality Concentration Concentration Concentration->Quality Temperature Temperature Temperature->Quality Rate Evaporation/Diffusion Rate Rate->Quality

Caption: Logical relationships of crystallization parameters.

Conclusion

For the unambiguous structural elucidation of 1H-pyrrolo[2,3-b]pyridine derivatives, single-crystal X-ray crystallography remains an indispensable tool. It provides a level of detail that is unmatched by other analytical techniques and is fundamental to the progression of drug discovery programs that utilize this important scaffold. While the process of obtaining high-quality crystals can be a significant hurdle, a systematic and well-informed approach to crystallization, coupled with modern crystallographic techniques, can yield invaluable insights into the molecular architecture of these potent biological agents. The data presented in a crystal structure provides the definitive roadmap for the rational design and optimization of the next generation of 7-azaindole-based therapeutics.

References

  • Hawes, C. S., et al. (2019). Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Dalton Transactions, 48(44), 16593-16602.
  • Starha, J., et al. (2012). 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.
  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
  • BenchChem. (2025). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. BenchChem Technical Support.
  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
  • BenchChem. (2025). The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. BenchChem Technical Support.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Trávníček, Z., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o548.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[ 2, 3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20857-20868.
  • BenchChem. (2025). Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques. BenchChem Technical Support.
  • Gante, J. (2020).
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 3(6), 639-651.
  • NIST. (2021). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Armstrong, A., et al. (2011). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
  • Sun, D., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114769.
  • Dauter, Z., & Jaskolski, M. (2010). Practical aspects of teaching a graduate-level small-molecule chemical crystallography course. Journal of Applied Crystallography, 43(5), 1150-1171.
  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Guzei, I. A. (2026). Practical aspects of teaching a graduate-level small-molecule chemical crystallography course. IUCrJ, 13(1), 37-47.
  • Rodríguez, D., et al. (2020). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 63(17), 9426-9445.
  • Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
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A Senior Application Scientist's Guide to HPLC Purity Analysis of Substituted Pyrrolopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

Substituted pyrrolopyridine carboxylic acids represent a class of heterocyclic compounds of immense interest in modern drug discovery. The pyrrolopyridine core, an isostere of indole, is a "privileged scaffold," frequently appearing in molecules targeting a wide array of biological targets, from kinases to viral polymerases. The appended carboxylic acid group often serves as a critical interaction point with biological targets or as a handle to improve pharmacokinetic properties.

Given their therapeutic potential, the stringent assessment of purity for these active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a scientific necessity. Impurities, whether they are starting materials, by-products, isomers, or degradants, can significantly impact the safety and efficacy of a drug candidate. High-Performance Liquid Chromatography (HPLC) remains the cornerstone for purity determination in pharmaceutical quality control due to its high resolution, sensitivity, and robustness.[1]

This guide provides an in-depth comparison of HPLC-based strategies for the purity analysis of substituted pyrrolopyridine carboxylic acids. We will move beyond rote protocols to explore the underlying chromatographic principles, compare alternative approaches with supporting data, and offer field-proven insights to empower researchers in developing robust, accurate, and efficient analytical methods.

The Analytical Challenge: Unpacking the Molecular Properties of Pyrrolopyridine Carboxylic Acids

Effective method development begins with a thorough understanding of the analyte's physicochemical properties. Substituted pyrrolopyridine carboxylic acids present a unique set of challenges for the chromatographer:

  • Amphoteric Nature: These molecules possess both a basic nitrogenous heterocyclic core (a pyridine-type nitrogen) and an acidic carboxylic acid group.[2] This means their ionization state is highly dependent on the mobile phase pH, which can dramatically alter their retention and peak shape.

  • High Polarity: The presence of both a carboxylic acid and nitrogen atoms often renders these compounds highly polar. This can lead to poor retention on traditional reversed-phase (RP-HPLC) columns, with analytes eluting in or near the solvent front.[3]

  • Potential for Peak Tailing: The basic nitrogen can interact with residual acidic silanols on the surface of silica-based stationary phases, leading to undesirable peak tailing.[4] This can compromise resolution and the accuracy of integration.

  • Structural Isomers: The synthesis of these complex heterocycles can often result in positional isomers, which may have very similar polarities, making them difficult to resolve.[5][6]

  • Chirality: If the molecule contains stereocenters, the separation of enantiomers is often required, as different enantiomers can have vastly different pharmacological and toxicological profiles.[7]

A logical workflow for developing a purity method must systematically address these challenges.

G cluster_0 Phase 1: Analyte & Method Characterization cluster_1 Phase 2: Initial Method Development cluster_2 Phase 3: Validation & Application A Characterize Analyte (pKa, logP, solubility) C Select Column & Mode (RP-HPLC vs. HILIC) A->C B Define Analytical Goal (Purity, Stability, Chiral?) B->C D Screen Mobile Phases (pH, Organic Solvent) C->D Initial Screening E Optimize Gradient & Temperature D->E Fine-tuning F Perform Forced Degradation E->F Optimized Method G Validate Method (ICH Q2(R2)) [Linearity, Accuracy, Precision] F->G Demonstrate Specificity H Routine Analysis G->H

Caption: A typical workflow for HPLC method development and validation.

Comparative Analysis of HPLC Methodologies

The choice of chromatographic mode and stationary phase is the most critical decision in method development. For pyrrolopyridine carboxylic acids, the primary contest is between modern Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Versatile Workhorse

RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common starting point.[8] However, success with polar, ionizable compounds like ours requires careful parameter selection.

Stationary Phase Comparison: C18 vs. Phenyl Phases

Stationary PhasePrinciple of InteractionAdvantages for Pyrrolopyridine Carboxylic AcidsDisadvantages
Standard C18 Primarily hydrophobic (van der Waals) interactions.Industry standard, wide availability, extensive literature support. Effective for more hydrophobic analogues.Poor retention for highly polar compounds.[3] Prone to "phase collapse" in highly aqueous mobile phases. Potential for silanol interactions causing peak tailing.
Phenyl Phases Hydrophobic interactions plus π-π interactions with the aromatic phenyl groups.Enhanced retention and alternative selectivity for aromatic compounds like the pyrrolopyridine core. More resistant to phase collapse in 100% aqueous mobile phases.[5]May offer less retention for non-aromatic impurities.

The Critical Role of Mobile Phase pH:

The key to good chromatography in RP-HPLC for these compounds is controlling ionization. An excellent rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]

  • Low pH (e.g., pH 2-3): Adding an acid like formic acid or trifluoroacetic acid (TFA) protonates the carboxylic acid group (-COOH), making it neutral and more hydrophobic, thus increasing retention.[6] This also protonates the basic pyridine nitrogen, which can improve peak shape by minimizing interactions with silanols. This is the most common and effective approach.

  • Mid-Range pH (e.g., pH 4-6): In this range, the molecule can exist as a zwitterion, which is highly polar and often poorly retained. This pH range is generally avoided.

  • High pH (e.g., pH > 8): The carboxylic acid is deprotonated (-COO-), making it highly polar. While not typical, this can be used on modern hybrid columns that are stable at high pH to manipulate selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist

When compounds are too polar to be retained even on phenyl columns with highly aqueous mobile phases, HILIC becomes the technique of choice.[9] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10]

The retention mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[9] The more polar the analyte, the more it is retained.

G cluster_0 Reversed-Phase HPLC (RP-HPLC) cluster_1 Hydrophilic Interaction Chromatography (HILIC) RP_Stationary Nonpolar Stationary Phase (C18) Analyte RP_Mobile Polar Mobile Phase (Water/ACN) RP_Mobile->RP_Stationary:f1 Hydrophobic Interaction HILIC_Stationary Polar Stationary Phase (Silica) Water Layer Analyte HILIC_Mobile Nonpolar Mobile Phase (ACN/Water) HILIC_Mobile->HILIC_Stationary:f2 Partitioning

Caption: Comparison of analyte interaction in RP-HPLC and HILIC.

HILIC vs. RP-HPLC: A Decision Guide

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Chromatography (HILIC)Recommendation for Pyrrolopyridine Carboxylic Acids
Analyte Polarity Best for moderately polar to nonpolar compounds.Best for highly polar and hydrophilic compounds.[9][10]Start with RP-HPLC. If retention is poor (< 2x void volume) even with 95% aqueous mobile phase, move to HILIC.
Mobile Phase High aqueous content, gradient from low to high organic.High organic content, gradient from high to low organic.RP-HPLC is often more intuitive for many scientists. HILIC requires careful equilibration.
Selectivity Orthogonal to HILIC.Orthogonal to RP-HPLC. Different selectivity for polar isomers.Using both provides a powerful 2D-LC approach for comprehensive impurity profiling.
MS Sensitivity Can be lower with high aqueous/buffer content.Higher organic content can enhance ESI-MS sensitivity.HILIC is advantageous for trace-level impurity identification by LC-MS.

Technological Advancements: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles. This technology offers significant advantages over traditional HPLC, which uses 3-5 µm particles.[10][11]

ParameterHPLC (3-5 µm particles)UPLC (< 2 µm particles)Impact on Purity Analysis
Resolution GoodSuperiorUPLC can resolve closely eluting impurities that might co-elute in an HPLC run, leading to more accurate purity assessment.
Speed Slower (Typical run times 15-30 min)Faster (Typical run times 1-10 min)Significantly increases sample throughput, crucial in drug development.[11]
Sensitivity StandardHigherNarrower peaks lead to greater peak height and improved signal-to-noise, allowing for lower limits of detection (LOD) and quantification (LOQ).[12]
Solvent Consumption HigherLower (up to 95% reduction)Reduces operational costs and environmental impact.[11]
System Pressure Lower (<6,000 psi)Much Higher (>15,000 psi)Requires specialized UPLC instrumentation.

For the analysis of complex impurity profiles often associated with substituted pyrrolopyridine carboxylic acids, UPLC is the superior technology, providing faster, more sensitive, and higher-resolution separations.[13]

Detailed Experimental Protocols

The following protocols serve as robust starting points for method development. They should be optimized and validated for the specific analyte according to ICH guidelines.[14][15]

Protocol 1: High-Resolution RP-UPLC Method (Recommended Starting Point)

This method is designed for the purity analysis of a moderately polar substituted pyrrolopyridine carboxylic acid and its process-related impurities.

  • Instrumentation: UPLC system with a photodiode array (PDA) or UV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 7.5 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 10.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm or PDA scan from 210-400 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

Causality Behind Choices:

  • UPLC BEH C18 Column: Provides high efficiency and is stable at low pH.[13]

  • 0.1% Formic Acid: Ensures the carboxylic acid is protonated for good retention and peak shape. It is also MS-friendly.[1]

  • 40 °C Temperature: Reduces mobile phase viscosity, improving efficiency and lowering backpressure. Can also improve peak shape.

  • Gradient Elution: Necessary to elute a range of impurities with different polarities within a reasonable time.

Protocol 2: HILIC Method for Highly Polar Analogs

This method is suitable for compounds that show little to no retention in the RP-UPLC method above.

  • Instrumentation: HPLC or UPLC system with a UV or ESI-MS detector.

  • Column: Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 (adjusted with formic acid).

  • Gradient Program:

    • 0.0 min: 0% B

    • 1.0 min: 0% B

    • 8.0 min: 50% B

    • 10.0 min: 50% B

    • 10.1 min: 0% B

    • 15.0 min: 0% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or as required.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (Mobile Phase A) to a concentration of 0.5 mg/mL. This is critical to avoid peak distortion.

Causality Behind Choices:

  • BEH HILIC Column: A robust, unbonded BEH particle provides good retention for polar compounds.

  • High Acetonitrile Concentration: Essential for retention in HILIC mode.[10]

  • Ammonium Formate Buffer: Provides ionic strength to improve peak shape and is volatile, making it ideal for LC-MS applications.

  • Gradient to Higher Aqueous Content: Elutes more strongly retained (more polar) compounds.

Alternative and Orthogonal Techniques

For a comprehensive purity profile, especially during late-stage development, orthogonal techniques are invaluable.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It offers very different selectivity compared to LC and is particularly powerful for separating isomers and chiral compounds.[8][16] SFC is also considered a "green" technique due to the reduced use of organic solvents.[8]

  • Chiral HPLC: If the pyrrolopyridine carboxylic acid is chiral, enantiomeric purity must be determined. This is typically done using a Chiral Stationary Phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[16][17] Separation can be achieved in normal-phase, polar-organic, or reversed-phase modes depending on the specific CSP and analyte.

Data Interpretation and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with column silanols; Mobile phase pH too close to analyte pKa; Column overload.Lower mobile phase pH (e.g., add 0.1% TFA); Use a highly end-capped, base-deactivated column; Reduce sample concentration.[4]
Poor Retention Analyte is too polar for the RP system; Insufficient aqueous content in mobile phase.Switch to a more retentive phase (e.g., Phenyl-Hexyl); Increase aqueous content (up to 95-100%); Switch to HILIC mode.[3]
Baseline Drift Poor column equilibration; Mobile phase composition changing; Column temperature fluctuations.Increase column equilibration time between runs; Ensure mobile phase is well-mixed and degassed; Use a column oven for stable temperature control.
Ghost Peaks Carryover from previous injection; Impurity in the mobile phase.Implement a strong needle wash with organic solvent; Run a blank gradient; Use fresh, high-purity solvents.[4]

Conclusion

The purity analysis of substituted pyrrolopyridine carboxylic acids is a multifaceted challenge that requires a systematic and scientifically-driven approach. While RP-HPLC on a C18 column at low pH is the logical starting point, a thorough understanding of alternative stationary phases like phenyl columns and orthogonal techniques like HILIC is essential for robust method development. The adoption of UPLC technology offers undeniable advantages in resolution, speed, and sensitivity, leading to more accurate and efficient purity assessments.

For any given project, the optimal method will be a balance of performance, speed, and the specific analytical requirements. By understanding the "why" behind the chromatographic choices, researchers can develop methods that are not only fit-for-purpose but also scientifically sound and defensible, ultimately ensuring the quality and safety of these promising therapeutic agents.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]

  • HILIC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). ResearchGate. [Link]

  • UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. [Link]

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  • Supercritical Fluid Chromatography (SFC) in the Pharmaceutical Industry: Implementation in Development and Quality Control. (n.d.). LCGC International. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • A Review on HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Stability-indicating HPLC Method Research Articles - Page 1. (n.d.). R Discovery. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Restek. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PubMed. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

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  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

  • (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). ResearchGate. [Link]

  • Common HPLC Problems & How to Deal With Them. (2022). Phenomenex. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]

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comparing different coupling reagents for amide synthesis with 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmacologically active molecules.[1] While the direct condensation of a carboxylic acid and an amine is thermodynamically feasible, it requires high temperatures that are incompatible with complex molecular scaffolds.[2] Consequently, a diverse toolkit of "coupling reagents" has been developed to activate the carboxylic acid, enabling the reaction to proceed under mild conditions.[3]

The selection of an appropriate coupling reagent is not a one-size-fits-all decision; it is dictated by the specific properties of the substrates.[4] This guide provides an in-depth comparison of common coupling reagents for the synthesis of amides from a particularly challenging substrate: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . This 7-azaindole derivative presents a confluence of electronic deactivation and potential side-reactivity, making it an excellent case study for reagent selection. We will delve into the mechanistic nuances of different reagent classes, present comparative performance considerations, and provide actionable experimental protocols for researchers in the field.

The Challenge: Understanding the Substrate

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with several structural features that complicate amide bond formation:

  • Electron-Deficient Heterocycle: The pyridine nitrogen atom acts as an electron sink, withdrawing electron density from the entire ring system. This effect is amplified by the electron-withdrawing fluorine atom. This deactivation reduces the nucleophilicity of the carboxylate anion, slowing its initial reaction with the coupling reagent.

  • Potential for Side Reactions: The pyrrole N-H is weakly acidic and can potentially be acylated, though it is far less nucleophilic than the target amine. More significantly, challenging couplings that require long reaction times or elevated temperatures can lead to undesired side reactions or degradation.[4]

  • Steric Hindrance: The iodine atom at the C6 position introduces steric bulk in proximity to the C4-carboxylic acid, which can hinder the approach of the amine to the activated ester intermediate.

These factors necessitate the use of highly efficient coupling reagents that can rapidly activate the carboxylic acid to outcompete potential side reactions and overcome the inherent low reactivity.

A Mechanistic Comparison of Key Coupling Reagent Classes

The efficacy of a coupling reagent lies in its ability to convert the carboxylic acid's hydroxyl group into a better leaving group.[5] This is typically achieved by forming a highly reactive intermediate, such as an active ester. We will compare three major classes: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are among the most common and cost-effective coupling reagents.[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular due to its water-solubility, which allows its urea byproduct to be easily removed via aqueous workup.[7][8]

Mechanism of Action: The reaction proceeds via an O-acylisourea intermediate. This intermediate is highly reactive but unstable and can rearrange to a non-reactive N-acylurea.[8][9] To improve efficiency and suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or its more reactive 7-aza derivative, HOAt, are almost always used.[10][11] The additive intercepts the O-acylisourea to form a more stable and selective active ester.

Caption: Carbodiimide mechanism with an HOBt additive.

Suitability for the Target: For an electron-deficient acid like ours, the initial formation of the O-acylisourea can be sluggish.[12] This slow step increases the risk of side reactions. While EDC/HOBt is a workhorse combination, it may lead to lower yields or require longer reaction times for this specific substrate compared to more potent reagents.

Phosphonium Salts (e.g., PyBOP)

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a highly effective phosphonium-based reagent.[13] It is a safer alternative to the original BOP reagent, as its byproduct, tris(pyrrolidino)phosphine oxide, is not a suspected carcinogen like the hexamethylphosphoramide (HMPA) generated from BOP.[13][14]

Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the deprotonated carboxylic acid attacks the phosphonium center of PyBOP. This leads to the formation of a benzotriazol-1-yl ester (OBt active ester), which is then readily attacked by the amine to form the amide bond.[13][15] A key advantage of phosphonium salts is that they do not react with the amine nucleophile, preventing a common side reaction known as guanidinylation.[16]

Caption: General mechanism for PyBOP-mediated amide coupling.

Suitability for the Target: PyBOP is an excellent choice for challenging couplings. Its high reactivity can overcome the electronic deactivation of the 7-azaindole core, leading to faster reaction times and higher yields than EDC/HOBt. It is generally considered a robust and reliable reagent for complex fragments.

Uronium/Aminium Salts (e.g., HATU, HBTU)

Uronium-type reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most powerful coupling reagents available.[17] Structural studies have shown that HATU and its benzotriazole analogue HBTU are more accurately described as aminium or guanidinium salts rather than true uronium salts.[5][18]

Mechanism of Action: The mechanism is initiated by the carboxylate anion attacking the central carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[18][19] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety makes this active ester significantly more reactive than the corresponding OBt ester formed by HBTU or PyBOP. This enhanced reactivity is attributed to a neighboring group effect from the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state of the subsequent amine attack.[18]

Caption: HATU-mediated coupling proceeds via a highly reactive OAt-ester.

Suitability for the Target: HATU is often the reagent of choice for difficult amide couplings involving electron-poor acids or sterically hindered amines. Its superior reactivity, rapid kinetics, and high efficiency make it exceptionally well-suited for the 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid substrate. The rapid formation of the amide bond minimizes the risk of side reactions. However, it is more expensive than other reagents, and care must be taken to avoid using it in large excess, which can lead to guanidinylation of the amine.[17][20]

Comparative Performance Summary

The following table provides an at-a-glance comparison of the discussed reagents for the target substrate. The performance metrics are based on established principles and typical outcomes for challenging amide couplings.

FeatureEDC/HOBtPyBOPHATU
Reactivity ModerateHighVery High
Typical Yield Moderate to GoodGood to ExcellentExcellent
Reaction Time Slower (4-24 h)Moderate (1-6 h)Faster (0.5-4 h)
Byproduct Removal Easy (water-soluble urea)Moderate (chromatography)Moderate (chromatography)
Side Reaction Risk Higher (N-acylurea, slow coupling)LowLow (Guanidinylation if excess)
Relative Cost LowHighVery High
Safety Generally safePotentially explosive thermal hazard[14]Byproduct (HOAt) can be explosive[21]

Senior Application Scientist's Insights & Recommendations

When approaching the amide coupling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , the choice of reagent should be guided by the scale of the reaction and the value of the starting materials.

For initial, small-scale exploratory synthesis where maximizing yield and success is paramount, HATU is the recommended starting point. Its superior reactivity provides the highest probability of success for this challenging substrate. The reaction is typically fast and clean, simplifying purification. The higher cost is justified when working with limited quantities of a precious acid or amine.

For subsequent reactions or scale-up where cost and process safety become more significant factors, PyBOP is an excellent alternative. It offers a significant improvement in reactivity over carbodiimides with a better safety profile regarding its byproducts compared to HATU, though the reagent itself requires careful handling.[13][14]

EDC/HOBt should be considered if cost is the primary driver and moderate yields are acceptable. For this particular substrate, one might need to screen conditions more extensively, potentially exploring additives like DMAP or elevated temperatures, which could introduce new side reactions.[12][22] A protocol using EDC with a catalytic amount of HOBt and DMAP has been shown to be effective for coupling with electron-deficient amines and may be applicable here.[12]

General Workflow Considerations: A crucial, yet often overlooked, aspect of these reactions is the order of addition. For phosphonium and uronium salt reagents, pre-activation of the carboxylic acid is often recommended.[23] This involves mixing the carboxylic acid, the coupling reagent, and a base (like DIPEA) in a polar aprotic solvent (like DMF) for a few minutes before adding the amine. This ensures the active ester is formed before the amine is introduced, which can minimize side reactions like amine guanidinylation in the case of HATU.

Amide Coupling Workflow cluster_workflow General Experimental Workflow Start Dissolve Acid in Anhydrous DMF Add_Base Add Base (e.g., DIPEA) Start->Add_Base Add_Reagent Add Coupling Reagent (e.g., HATU, PyBOP) Add_Base->Add_Reagent Activate Stir for 5-10 min (Pre-activation) Add_Reagent->Activate Add_Amine Add Amine Activate->Add_Amine React Stir at RT (Monitor by LC-MS) Add_Amine->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify End Characterize Pure Amide Purify->End

Sources

assessing the stability of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

This guide provides a comprehensive framework for assessing the chemical stability of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a key heterocyclic scaffold of interest in modern drug discovery. The stability of an Active Pharmaceutical Ingredient (API) is a critical attribute that directly influences its quality, safety, efficacy, and shelf-life.[][2] Understanding a molecule's degradation pathways under various environmental stressors is paramount for guiding formulation strategies, selecting appropriate storage conditions, and ensuring regulatory compliance.[][2][3]

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[4] The specific substitutions on the target molecule—a fluorine atom, a bulky iodine atom, and a carboxylic acid group—introduce unique electronic and steric properties that can significantly impact its stability profile. This guide outlines a series of forced degradation studies, designed in accordance with International Council for Harmonisation (ICH) guidelines, to probe these potential liabilities. We will compare its hypothetical stability profile against structurally related analogs to elucidate the contributions of key functional groups.

The Imperative of Stability Testing

Stability testing is not merely a regulatory checkbox; it is a fundamental scientific investigation into the intrinsic properties of a drug candidate.[] These studies are designed to accelerate the natural degradation process, revealing how a molecule behaves under the influence of heat, light, humidity, and pH extremes.[2][5] The primary objectives are:

  • To Identify Degradation Pathways: Understanding how a molecule breaks down is crucial for identifying and controlling potentially toxic impurities.[5][6]

  • To Develop Stability-Indicating Methods: The data generated are used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately quantify the API in the presence of its degradation products.[7][8]

  • To Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxidation) guides the selection of excipients and protective packaging to ensure the drug product remains stable throughout its lifecycle.[][9]

  • To Establish Shelf-Life and Storage Conditions: By analyzing degradation rates, we can establish a re-test period for the API and recommend appropriate storage conditions.[][10]

Comparative Compounds: Deconvoluting Structural Effects

To understand the specific stability contributions of the fluoro, iodo, and carboxylic acid moieties, we will assess the target compound alongside three logical comparators. This approach allows for a systematic evaluation of structure-stability relationships.

Compound Name Structure Rationale for Comparison
Target Molecule: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidStructure to be visualizedThe primary subject of the stability assessment.
Alternative 1: 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acidStructure to be visualizedUnsubstituted core to evaluate the net stability impact of halogenation.
Alternative 2: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidStructure to be visualizedAssesses the stability contribution of the fluorine atom in the absence of the more labile iodine.
Alternative 3: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridineStructure to be visualizedDecarboxylated analog to determine the role of the carboxylic acid group in degradation pathways.

Methodologies for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to provoke degradation.[5][11] A robust stability-indicating HPLC method is the cornerstone of this analysis, capable of separating the intact API from all process impurities and degradation products.[7][12]

Development of a Stability-Indicating HPLC Method

The causality behind developing a specific analytical method is to ensure that what we measure is accurate and precise. A gradient Reversed-Phase HPLC (RP-HPLC) method with UV detection is the industry standard for this purpose.[12]

Protocol:

  • Column Selection: Utilize a C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which provides good retention and separation for a wide range of small molecules.

  • Mobile Phase: Employ a two-component mobile phase, such as:

    • Mobile Phase A: 0.1% Formic Acid in Water (provides acidic pH to ensure good peak shape for the carboxylic acid).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Elution: Run a gradient elution (e.g., starting with 95% A, ramping to 95% B over 20 minutes) to ensure separation of both polar and non-polar degradants.[12]

  • Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan). A Photo-Diode Array (PDA) detector is preferable as it can provide spectral data to assess peak purity.[13]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Stress Conditions

For each condition below, the target compound and its alternatives are tested in both solid state and in solution (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile/water).[11]

  • Causality: Heat can provide the energy needed to overcome activation barriers for chemical reactions, simulating the effects of long-term storage or high-temperature manufacturing steps.[3][6]

  • Protocol:

    • Place solid samples in a controlled temperature oven at 60°C for 7 days.

    • Place solution samples in sealed vials in the same oven.

    • Withdraw samples at predetermined time points (e.g., Day 0, 1, 3, 7).

    • Analyze by the stability-indicating HPLC method to quantify the remaining parent compound and measure the area of any degradation peaks.

  • Advanced Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide further insight into melting points, decomposition temperatures, and polymorphic transitions.[]

  • Causality: Molecules with chromophores, such as the pyrrolopyridine ring system, can absorb UV or visible light. This energy can promote electrons to excited states, leading to photochemical reactions like oxidation or bond cleavage. The carbon-iodine bond is particularly known to be susceptible to photolysis.

  • Protocol (ICH Q1B):

    • Expose solid and solution samples to a controlled light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[14][15]

    • Simultaneously, prepare "dark control" samples by wrapping identical sample containers in aluminum foil and placing them in the same chamber to distinguish between thermal and light-induced degradation.[9]

    • Analyze the exposed and dark control samples by HPLC.

  • Causality: Water can act as a nucleophile to hydrolyze susceptible functional groups. This process is often catalyzed by acid or base. The amide-like bond within the pyrrole ring and the carboxylic acid itself can be involved in pH-dependent equilibria or degradation.[16][17]

  • Protocol:

    • Prepare solutions of the compound (approx. 1 mg/mL) in three different aqueous media:

      • Acidic: 0.1 M HCl (reflux at 60°C for 24 hours).[5]

      • Neutral: Purified Water (reflux at 60°C for 24 hours).

      • Basic: 0.1 M NaOH (reflux at 60°C for 24 hours).[5]

    • If significant degradation occurs quickly, the experiment should be repeated at room temperature.

    • Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Analyze all samples by HPLC.

  • Causality: Electron-rich aromatic systems like the pyrrole ring are often susceptible to oxidation. This stress condition mimics potential exposure to atmospheric oxygen or residual oxidizing agents from the synthesis process.

  • Protocol:

    • Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Monitor the reaction over 24 hours.

    • Analyze samples by HPLC to determine the extent of degradation.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, comparative table. The results presented below are hypothetical, designed to illustrate a plausible stability profile based on chemical principles.

Table 1: Comparative Forced Degradation Data (% Degradation)

Compound Thermal (60°C, 7 days) Photolytic (ICH Q1B) Acidic (0.1M HCl, 60°C) Basic (0.1M NaOH, 60°C) Oxidative (3% H₂O₂)
Target Molecule 4.5%18.2%<1%8.5%11.3%
Alternative 1 3.8%2.1%<1%7.9%9.8%
Alternative 2 4.1%3.5%<1%8.1%10.5%
Alternative 3 4.2%17.5%<1%2.5%11.1%

Interpretation of Hypothetical Data:

  • Photostability: The most significant liability for the target molecule appears to be photolytic degradation. The high degradation (18.2%) compared to the non-iodinated alternatives (2.1% and 3.5%) strongly suggests that the C-I bond is the primary site of photolysis. This is a critical finding that mandates protection from light during storage and handling.

  • pH Stability: The molecule is highly stable in acidic conditions, which is typical for many carboxylic acids.[18] In basic conditions, a moderate level of degradation is observed, which could be attributed to reactions involving the pyrrole N-H or potential decarboxylation, although the lower degradation of the decarboxylated analog (Alternative 3) suggests the carboxylic acid itself contributes to this instability pathway.

  • Oxidative & Thermal Stability: The molecule shows moderate susceptibility to oxidation and good thermal stability, with only minor degradation under the tested conditions. The presence of halogens does not appear to significantly impact these pathways compared to the unsubstituted core.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API & Analogs Solid Solid State API->Solid Solution Solution (1 mg/mL) API->Solution Thermal Thermal (60°C) Solid->Thermal Photo Photolytic (ICH Q1B) Solid->Photo Solution->Thermal Solution->Photo pH Hydrolytic (Acid, Base, Neutral) Solution->pH Oxidative Oxidative (H₂O₂) Solution->Oxidative HPLC Stability-Indicating HPLC-UV/PDA Thermal->HPLC Photo->HPLC pH->HPLC Oxidative->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Quantify Degradation & Assess Purity HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_photo Photodegradation cluster_base Base Hydrolysis Parent 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid DP1 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid (De-iodinated Product) Parent->DP1 hv (Light) - I• radical DP2 Ring-Opened Amide Product Parent->DP2 OH⁻ / H₂O (Hydrolysis)

Caption: Hypothetical primary degradation pathways.

Conclusion and Recommendations

This comprehensive stability assessment framework reveals that 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a moderately stable compound with a pronounced sensitivity to light. The primary degradation pathway under photolytic stress is likely the cleavage of the carbon-iodine bond.

Key Recommendations for Drug Development Professionals:

  • Handling and Storage: The API must be protected from light at all stages of development, manufacturing, and storage. Amber vials or light-opaque containers are mandatory. Standard storage at controlled room temperature, away from excessive heat and humidity, is recommended.

  • Formulation: For liquid formulations, careful consideration of pH and the inclusion of antioxidants may be necessary to ensure stability. The high stability in acidic conditions suggests that formulations buffered to a slightly acidic pH may be optimal.

  • Further Studies: The identity of the major degradation products observed under photolytic, basic, and oxidative stress should be confirmed using mass spectrometry (LC-MS) and subsequently synthesized as reference standards for quantitative monitoring in formal stability studies.

By systematically applying these protocols and principles, researchers can build a robust understanding of their API's stability, ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

  • API Thermal Stability Testing. (2026).
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  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.ECA Academy - gmp-compliance.org.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use.Pharmazie, 58(12), 877-80.
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Accelerated Stability Assessment Program in API development.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review.International Journal of Trend in Scientific Research and Development.
  • Thermal Stability Testing - of APIs, Agrochemicals, propellents.H.E.L Group.
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium.PubMed Central.
  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN.
  • APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determin
  • Stability-indicating HPLC Method Research Articles.R Discovery.
  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). European Medicines Agency.
  • What is the standard pH of carboxylic acids? (2021). Quora.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.Journal of Drug Delivery and Therapeutics.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review.Biomedical Journal of Scientific & Technical Research.
  • Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary.Acta Poloniae Pharmaceutica, 67(3), 233-8.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.

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The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone scaffold. Its intrinsic ability to mimic the purine core of ATP allows it to form crucial hydrogen bond interactions within the kinase hinge region, providing a robust anchor for the design of potent and selective inhibitors. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine-based inhibitors against various kinase targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The 7-Azaindole Core: An Anchor for Kinase Inhibition

The 7-azaindole scaffold's utility in kinase inhibitor design stems from the strategic placement of its nitrogen atoms. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement facilitates a bidentate hydrogen bonding interaction with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket. This fundamental interaction provides a stable foundation upon which medicinal chemists can elaborate, introducing substituents at various positions of the bicyclic system to achieve desired potency, selectivity, and pharmacokinetic properties.

Comparative Structure-Activity Relationship (SAR) Analysis

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in its successful application against a multitude of kinase targets. However, the specific SAR varies depending on the unique topology of the ATP-binding site of each kinase. Here, we compare the SAR for three prominent kinase families: Fibroblast Growth Factor Receptors (FGFR), Mesenchymal-Epithelial Transition factor (c-Met), and Cyclin-Dependent Kinase 8 (CDK8).

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a key driver in various cancers. The development of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors has yielded potent and selective compounds.

A key SAR finding for FGFR inhibitors is the importance of substitution at the 3-position of the 7-azaindole core. For instance, the introduction of an aryl or heteroaryl group at this position can significantly enhance potency. In one study, a 3-(3,5-dimethoxyphenyl) substituent was found to occupy a hydrophobic pocket and form a hydrogen bond with the side chain of Asp641, leading to a substantial increase in inhibitory activity.[1] Furthermore, modifications at the 5-position have been explored to engage with the solvent-exposed region. Introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to form a hydrogen bond with Gly485, further enhancing potency.[1]

Table 1: Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-based FGFR Inhibitors

Compound IDR1 (3-position)R2 (5-position)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 m-methoxyphenylH1900---[1]
4a m-methoxyphenylCF3----[1]
4h 3,5-dimethoxyphenylCF37925712[1]

Note: IC50 values are indicative and may vary based on assay conditions.

The data clearly demonstrates that the combination of a 3,5-dimethoxyphenyl group at the 3-position and a trifluoromethyl group at the 5-position (compound 4h ) results in a highly potent pan-FGFR inhibitor.[1]

c-Met Kinase Inhibitors

The c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent c-Met inhibitors.

For c-Met inhibitors, the SAR often involves extending from the 3-position with a linker to a substituted aromatic or heteroaromatic ring. This allows for interactions with the solvent-front region of the ATP-binding pocket. For example, a series of derivatives bearing a 1,2,3-triazole moiety linked to the 3-position of the pyrrolo[2,3-b]pyridine core have shown excellent potency.[2] Structure-activity relationship studies indicated that electron-withdrawing groups on the terminal phenyl ring were beneficial for activity, likely by modulating the electronic properties of the molecule to favor binding.[2]

Table 2: Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-based c-Met Inhibitors

Compound IDLinker at C3Terminal Groupc-Met IC50 (nM)Reference
Compound 9 Methylene2-substituted pyrrolo[2,3-b]pyridine>50[3]
Compound 10 Methylene3-substituted pyrrolo[2,3-b]pyridine5[3]
Compound 34 1,2,3-triazole4-fluorophenyl1.68[2]

The data highlights the critical role of the substitution pattern and the nature of the linker at the 3-position for achieving high c-Met inhibitory potency.

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a transcriptional regulator implicated in several cancers, making it an attractive therapeutic target. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to generate potent and selective CDK8 inhibitors.

In the context of CDK8 inhibition, a common strategy involves the attachment of a larger, often extended, substituent at the 5-position of the 7-azaindole core. This allows the molecule to reach into a deeper pocket of the ATP-binding site. For instance, a derivative with a 3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide side chain was identified as a potent type II CDK8 inhibitor.[4][5] This compound exhibited an IC50 value of 48.6 nM against CDK8 and demonstrated significant in vivo antitumor activity.[4][5]

Table 3: Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine-based CDK8 Inhibitor

Compound IDSubstituent at C5CDK8 IC50 (nM)Reference
Compound 22 3-(3-phenylpropenamide derivative)48.6[4][5]

This example underscores the distinct SAR requirements for different kinase targets, where the 5-position plays a more prominent role in achieving potent CDK8 inhibition.

Signaling Pathways and Mechanism of Action

Understanding the downstream signaling pathways modulated by these inhibitors is crucial for interpreting their biological effects.

FGFR Signaling Pathway

Activation of FGFRs by fibroblast growth factors (FGFs) leads to receptor dimerization and autophosphorylation, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[6][7][8] 1H-Pyrrolo[2,3-b]pyridine-based FGFR inhibitors act by competitively binding to the ATP pocket of the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitor Inhibitor->FGFR inhibits

Caption: FGFR Signaling Pathway and Inhibition.

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, initiates a signaling cascade involving the RAS-MAPK and PI3K-AKT pathways, promoting cell scattering, invasion, and survival.[9][10][11] 1H-Pyrrolo[2,3-b]pyridine-based c-Met inhibitors block the kinase activity of c-Met, thereby abrogating HGF-mediated signaling.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet binds GAB1 GAB1 cMet->GAB1 phosphorylates GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Invasion Cell Invasion, Motility, Survival ERK->Invasion AKT AKT PI3K->AKT AKT->Invasion Inhibitor 1H-Pyrrolo[2,3-b]pyridine c-Met Inhibitor Inhibitor->cMet inhibits

Caption: c-Met Signaling Pathway and Inhibition.

CDK8 Signaling Pathway

CDK8, as part of the Mediator complex, regulates transcription by phosphorylating transcription factors and RNA Polymerase II. It is involved in various oncogenic signaling pathways, including the Wnt/β-catenin pathway.[12] 1H-Pyrrolo[2,3-b]pyridine-based CDK8 inhibitors modulate gene expression by directly inhibiting the kinase activity of CDK8.

CDK8_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds Mediator Mediator Complex TCF_LEF->Mediator RNAPII RNA Pol II Mediator->RNAPII CDK8 CDK8 CDK8->Mediator CDK8->RNAPII phosphorylates Transcription Target Gene Transcription RNAPII->Transcription Inhibitor 1H-Pyrrolo[2,3-b]pyridine CDK8 Inhibitor Inhibitor->CDK8 inhibits

Caption: CDK8 Signaling and Inhibition.

Experimental Protocols

To ensure the reliability and reproducibility of the SAR data presented, detailed protocols for key in vitro assays are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a common method for measuring kinase activity in a high-throughput format.

Principle: The HTRF® kinase assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. A biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 (acceptor) are then added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.

Step-by-Step Protocol: [7]

  • Compound Plating: Dispense 0.5 µL of the test compound (in DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5.5 µL of the kinase solution diluted in enzymatic buffer.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 2 µL of the biotinylated substrate solution.

  • Reaction Initiation: Add 2 µL of ATP solution to start the kinase reaction.

  • Reaction Incubation: Incubate for the desired time (e.g., 10-60 minutes) at room temperature.

  • Detection: Add 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (cryptate emission) and 665 nm (FRET signal).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition relative to controls.

HTRF_Workflow Start Start Compound Dispense Compound Start->Compound Enzyme Add Kinase Compound->Enzyme Incubate1 Incubate 15 min Enzyme->Incubate1 Substrate Add Substrate Incubate1->Substrate ATP Add ATP (Start Reaction) Substrate->ATP Incubate2 Incubate 10-60 min ATP->Incubate2 Detection Add Detection Reagents Incubate2->Detection Incubate3 Incubate 60 min Detection->Incubate3 Read Read Plate Incubate3->Read End End Read->End SRB_Workflow Start Start Seeding Seed Cells Start->Seeding Treatment Treat with Compound Seeding->Treatment Fixation Fix with TCA Treatment->Fixation Washing1 Wash with Water Fixation->Washing1 Drying1 Air Dry Washing1->Drying1 Staining Stain with SRB Drying1->Staining Washing2 Wash with Acetic Acid Staining->Washing2 Drying2 Air Dry Washing2->Drying2 Solubilization Solubilize Dye Drying2->Solubilization Reading Read Absorbance Solubilization->Reading End End Reading->End

Caption: SRB Cell Viability Assay Workflow.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. As demonstrated, the structure-activity relationships can be finely tuned to target specific kinases by strategic placement of substituents on the 7-azaindole core. A thorough understanding of the distinct SAR for different kinase families, coupled with robust and reproducible experimental methodologies, is paramount for the successful development of novel therapeutics. This guide provides a framework for researchers to navigate the complexities of 1H-pyrrolo[2,3-b]pyridine-based inhibitor design and evaluation, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Experimental & Clinical Cancer Research. [Link]

  • Cell quantitation: SRB Assay. Cellculture2. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • CDK8-Novel Therapeutic Opportunities. MDPI. [Link]

  • Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer. Oncotarget. [Link]

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  • c-Met inhibitor. Wikipedia. [Link]

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  • Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • An overview of the c-MET signaling pathway. Cell Communication and Signaling. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[6][7]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No: 1246088-59-4) is pivotal for innovation.[1] This compound, a halogenated heterocyclic building block, is instrumental in synthesizing targeted therapeutics, particularly as a potent inhibitor of fibroblast growth factor receptors (FGFRs) implicated in various cancers.[2] However, its fluorine and iodine substituents place it in a specific hazardous waste category that demands rigorous and compliant disposal procedures.

This guide provides a direct, field-tested operational plan for the safe handling and disposal of this compound and its associated waste streams. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.

Part 1: Core Hazard Assessment & Personal Protective Equipment (PPE)

Before handling the compound, it is crucial to understand its inherent risks. 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is classified with the GHS07 pictogram, indicating a range of potential hazards.

Table 1: Hazard Profile

Hazard ClassificationGHS Hazard CodeDescriptionSource(s)
Acute Toxicity (Oral)H302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.[3][4]
Eye IrritationH319Causes serious eye irritation.[3][4]
Respiratory IrritationH335May cause respiratory irritation.[3][4]

Causality Behind PPE Selection:

The hazard profile dictates the mandatory use of specific PPE to prevent exposure. The risk of respiratory irritation from the solid powder necessitates handling within a chemical fume hood.[3] Skin and eye irritation potential requires robust barrier protection.

Mandatory PPE:

  • Eye Protection: Safety glasses with side shields or tightly sealed safety goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard lab coat is required. For bulk handling or spill cleanup, impervious clothing may be necessary.[4]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to avoid inhalation.[3][5]

Part 2: The Critical Mandate of Waste Segregation

The single most important principle for disposing of this compound is its classification as halogenated waste .[6] The presence of fluorine and iodine atoms means it cannot be mixed with non-halogenated waste streams.[7][8]

The Rationale:

  • Disposal Method: Halogenated waste requires high-temperature incineration (approx. 1200 K) to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[9] This is a specialized and costly process.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and pose long-term risks if not properly destroyed.[8][10]

  • Cross-Contamination: Mixing even small amounts of halogenated waste into a non-halogenated solvent container contaminates the entire volume, drastically increasing disposal costs and regulatory burden.[7]

The following workflow diagram provides a clear decision-making process for segregating waste generated from this compound.

G cluster_0 Waste Characterization cluster_1 Waste Collection Protocols start Waste Generated Containing 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is_solid Is the waste solid or liquid? start->is_solid solid_type Pure Compound or Contaminated Labware (gloves, wipes, weigh boats)? is_solid->solid_type Solid liquid_type Is the waste an organic solution or an aqueous solution? is_solid->liquid_type Liquid solid_waste Collect in a sealed, labeled container: 'HALOGENATED SOLID WASTE' solid_type->solid_waste liquid_waste Collect in a sealed, labeled container: 'HALOGENATED LIQUID WASTE' (NO DRAIN DISPOSAL) liquid_type->liquid_waste

Sources

A Researcher's Guide to the Safe Handling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. The novel compound 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a halogenated heterocyclic compound, presents unique handling challenges. This guide provides an in-depth, procedural framework for its safe management in a laboratory setting, ensuring the protection of researchers while maintaining experimental integrity. This document moves beyond a simple checklist, delving into the rationale behind each safety measure.

Hazard Assessment and Risk Mitigation

Before handling 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, it is crucial to recognize its potential hazards. As a solid, the primary risks of exposure are through inhalation of dust particles, skin contact, and eye contact.[3] Ingestion is also a potential route of exposure.[1][2] The operational plan must therefore focus on minimizing the generation of dust and preventing any direct contact with the substance.

Key Precautionary Measures:

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to control airborne particles.[4]

  • Minimizing Dust: Care should be taken to avoid creating dust when transferring the solid.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended PPE for various laboratory operations involving 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical splash goggles and a face shieldDouble gloving: inner nitrile glove, outer butyl rubber or heavy-duty nitrile gloveFlame-resistant lab coatN95 respirator or higher, depending on the scale and potential for dust generation
Preparing Solutions Chemical splash gogglesDouble gloving: inner nitrile glove, outer butyl rubber or heavy-duty nitrile gloveFlame-resistant lab coat and a chemical-resistant apronNot typically required if performed in a fume hood
Running Reactions and Work-up Chemical splash gogglesDouble gloving: inner nitrile glove, outer butyl rubber or heavy-duty nitrile gloveFlame-resistant lab coatNot typically required if performed in a fume hood
Handling Spills Chemical splash goggles and a face shieldHeavy-duty butyl rubber glovesChemical-resistant suit or coverallsFull-face respirator with appropriate cartridges
Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is mandatory.[2][3]

  • Chemical Splash Goggles: These are essential for all work with 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid to provide a seal around the eyes and protect from splashes and dust.[5][6]

  • Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities of the solid or when there is a significant risk of splashing.[5]

Hand Protection: A Critical Barrier

The choice of gloves is critical due to the compound's classification as a halogenated hydrocarbon. While nitrile gloves offer good protection against many chemicals, they have poor resistance to halogenated hydrocarbons.[7][8]

  • Double Gloving: A double-gloving strategy is recommended. An inner nitrile glove provides a secondary barrier, while an outer glove of a more resistant material like butyl rubber offers primary protection.[9] Butyl rubber gloves are highly recommended for handling halogenated solvents and aromatic hydrocarbons.[9]

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before and during use. If any damage is detected, remove and replace the gloves immediately.[10]

Body Protection: Shielding the Skin
  • Flame-Resistant Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.[5]

  • Chemical-Resistant Apron: When handling larger quantities or preparing solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[5]

Respiratory Protection: Preventing Inhalation
  • Fume Hood: As a primary engineering control, all work with the solid compound that could generate dust must be conducted in a chemical fume hood.[4]

  • Respirator: If a fume hood is not available or if there is a risk of significant aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used.[6]

Procedural Guidance: Donning and Doffing PPE

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Procedure
  • Lab Coat: Put on the flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, more resistant pair of gloves (e.g., butyl rubber) over the first pair.

  • Respiratory Protection: If required, put on the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

Doffing Procedure
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap any contamination.

  • Face and Eye Protection: Remove the face shield (if used) and then the goggles from the back of your head.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any contamination on the exterior.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_reaction Conduct Reaction and Work-up prepare_solution->conduct_reaction decontaminate Decontaminate Glassware and Surfaces conduct_reaction->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe dispose Dispose of Waste Properly doff_ppe->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands

Caption: Workflow for handling 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and alert your supervisor. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.[4]

  • For Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4] Remove contaminated clothing.[2]

  • For Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[11]

  • For Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • For Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]

Disposal Plan

All waste containing 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, including contaminated gloves, lab coats, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

The safe handling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and meticulous adherence to established protocols. By understanding the potential hazards and the rationale behind each safety measure, researchers can confidently and safely advance their work. This proactive approach to safety not only protects individuals but also fosters a culture of responsibility and excellence in the laboratory.

References

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  • Unknown. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
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  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
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  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
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  • Sigma-Aldrich. (n.d.). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid AldrichCPR.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • Pharmaffiliates. (n.d.). 5-Fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Iodo-1H-pyrrolo[2,3-b]pyridine AldrichCPR.
  • BLDpharm. (n.d.). 1246088-58-3|5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
  • Arctom. (n.d.). CAS NO. 1246088-59-4 | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid AldrichCPR.
  • ChemicalBook. (2025, July 19). 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-.

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×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.